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  • Product: Bentranil
  • CAS: 1022-46-4

Core Science & Biosynthesis

Foundational

Bentranil: A Technical Deep Dive into its Mechanism of Action as a Photosynthesis-Inhibiting Herbicide

For Researchers, Scientists, and Drug Development Professionals Abstract Bentranil, chemically known as 2-phenyl-4H-3,1-benzoxazin-4-one, is a post-emergent herbicide.[1] While not commercially widespread due to the high...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bentranil, chemically known as 2-phenyl-4H-3,1-benzoxazin-4-one, is a post-emergent herbicide.[1] While not commercially widespread due to the high concentrations required for effective broadleaf weed control, its mechanism of action provides a valuable case study in the inhibition of fundamental plant processes. This technical guide synthesizes the available research to elucidate the core mechanism of action of Bentranil, focusing on its role as a potent inhibitor of photosynthesis. Experimental protocols for key assays are detailed, and quantitative data on its herbicidal activity are presented.

Introduction

Bentranil belongs to the benzoxazinone (B8607429) class of compounds.[1] It has demonstrated herbicidal effects against various annual weeds.[2] The primary mode of action for many herbicides with similar structural motifs is the disruption of photosynthetic electron transport. This guide will delve into the specific molecular interactions and physiological consequences of Bentranil application in susceptible plants.

Core Mechanism of Action: Inhibition of Photosystem II

The herbicidal activity of Bentranil is attributed to its ability to inhibit photosynthesis. Specifically, it acts on Photosystem II (PSII) , a key protein complex in the thylakoid membranes of chloroplasts.

The binding of Bentranil to the D1 protein competitively inhibits the binding of plastoquinone (B1678516) (PQ), the native electron acceptor. This blockage halts the photosynthetic electron transport chain, leading to a cascade of downstream effects that ultimately result in plant death.

The interruption of electron flow leads to two primary cytotoxic outcomes:

  • Inhibition of ATP and NADPH Production: The blockage of electron transport prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Consequently, the production of NADPH is also halted. Without these energy and reducing equivalents, the plant cannot fix carbon dioxide to produce sugars, leading to starvation.

  • Generation of Reactive Oxygen Species (ROS): The blocked electron flow at PSII results in the accumulation of highly energetic chlorophyll (B73375) molecules. This energy is transferred to molecular oxygen, generating singlet oxygen and other reactive oxygen species. These ROS cause rapid oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to membrane leakage and rapid cell death. This process is often observed as chlorosis (yellowing) followed by necrosis (tissue death) of the leaves.

Signaling Pathway of Photosynthesis Inhibition by Bentranil

G cluster_0 Thylakoid Membrane cluster_1 Light Light Energy PSII Photosystem II (PSII) Light->PSII PQ Plastoquinone (PQ) PSII->PQ e- D1_Protein D1 Protein ROS Reactive Oxygen Species (ROS) PSII->ROS Energy Transfer to O2 Cytb6f Cytochrome b6f PQ->Cytb6f e- PQ->Cytb6f PSI Photosystem I (PSI) Cytb6f->PSI e- Proton Gradient Proton Gradient Cytb6f->Proton Gradient PSI->NADPH Production ATP_Synthase ATP Synthase ATP_Synthase->ATP Production Plant_Death Plant Death NADPH Production->Plant_Death Starvation Proton Gradient->ATP_Synthase ATP Production->Plant_Death Bentranil Bentranil Bentranil->D1_Protein Binds to D1_Protein->PQ Blocks Binding Cell_Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Cell_Damage Cell_Damage->Plant_Death

Caption: Mechanism of Bentranil as a Photosystem II inhibitor.

Quantitative Data

The herbicidal efficacy of Bentranil (2-phenyl-4H-3,1-benzoxazin-4-one) has been demonstrated in studies on the aquatic plant Lemna aequinocitalis welv.

CompoundConcentration (µg/mL)Inhibition of Plant Growth (%)Reference
2-phenyl-4H-3,1-benzoxazin-4-one500100[2]
2-phenyl-4H-3,1-benzoxazin-4-one50100[2]

Experimental Protocols

To determine the mechanism of action of Bentranil as a photosynthesis inhibitor, several key experiments are typically performed.

Inhibition of Photosynthetic Electron Transport (PET) in Isolated Chloroplasts

This assay directly measures the effect of a compound on the rate of electron flow in isolated chloroplasts.

Workflow for PET Inhibition Assay

G Start Isolate Chloroplasts from Spinach Leaves Prepare Prepare Reaction Mixture: - Chloroplast Suspension - Buffer - Artificial Electron Acceptor (e.g., DCPIP) Start->Prepare Add_Bentranil Add Bentranil at Various Concentrations Prepare->Add_Bentranil Incubate Incubate in the Dark Add_Bentranil->Incubate Illuminate Illuminate with Actinic Light Incubate->Illuminate Measure Measure Change in Absorbance of DCPIP over Time Illuminate->Measure Calculate Calculate Rate of Electron Transport and Determine IC50 Value Measure->Calculate

Caption: Workflow for determining PET inhibition by Bentranil.

Detailed Methodology:

  • Chloroplast Isolation: Chloroplasts are isolated from fresh spinach leaves by homogenization in a buffered solution, followed by differential centrifugation to pellet the intact chloroplasts.

  • Reaction Mixture: The reaction mixture typically contains the isolated chloroplasts, a suitable buffer (e.g., phosphate (B84403) buffer at pH 7.2), and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP). DCPIP is blue in its oxidized state and becomes colorless upon reduction, allowing for spectrophotometric monitoring of electron transport.

  • Treatment: Bentranil, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at a range of concentrations. A control with only the solvent is also prepared.

  • Measurement: The reaction mixtures are illuminated with a light source to drive photosynthesis. The reduction of DCPIP is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

  • Data Analysis: The rate of electron transport is calculated from the change in absorbance. The inhibition of PET is determined by comparing the rates in the presence of Bentranil to the control. The IC50 value, the concentration of Bentranil that causes 50% inhibition of PET, is then calculated.

Chlorophyll a Fluorescence Analysis

Chlorophyll fluorescence is a non-invasive technique used to assess the health and efficiency of the photosynthetic apparatus. Herbicides that block PSII electron transport cause a characteristic change in the chlorophyll fluorescence induction curve (Kautsky curve).

Logical Flow of Chlorophyll Fluorescence Measurement

G Plant_Treatment Treat Plant Leaves with Bentranil Solution Dark_Adaptation Dark-Adapt Leaf for 15-30 minutes Plant_Treatment->Dark_Adaptation Attach_Sensor Attach Leaf Clip and Fluorescence Sensor Dark_Adaptation->Attach_Sensor Saturating_Pulse Apply a Saturating Pulse of Light Attach_Sensor->Saturating_Pulse Record_Fluorescence Record the Polyphasic Fluorescence Rise (OJIP) Saturating_Pulse->Record_Fluorescence Analyze_Parameters Analyze Fluorescence Parameters (Fv/Fm, OJIP transient) Record_Fluorescence->Analyze_Parameters

Caption: Process for measuring chlorophyll fluorescence in response to Bentranil.

Detailed Methodology:

  • Plant Material: Whole plants or detached leaves are used.

  • Treatment: The plant material is treated with a solution of Bentranil.

  • Dark Adaptation: Before measurement, the treated area of the leaf is dark-adapted for a period (typically 15-30 minutes) to ensure all reaction centers of PSII are open.

  • Measurement: A fluorometer is used to apply a short, intense pulse of light to the leaf, which saturates the PSII reaction centers. The resulting rise in chlorophyll fluorescence from a minimal level (Fo) to a maximal level (Fm) is recorded.

  • Data Analysis: In healthy plants, the fluorescence rises from Fo to Fm along a characteristic curve (the OJIP transient). In the presence of a PSII inhibitor like Bentranil, the electron acceptor side of PSII becomes rapidly reduced, leading to a faster rise to Fm and an altered shape of the OJIP transient. The maximum quantum yield of PSII (Fv/Fm = (Fm-Fo)/Fm) is a key parameter that is significantly reduced in the presence of such inhibitors.

Conclusion

The mechanism of action of Bentranil is consistent with that of a photosystem II inhibitor. By binding to the D1 protein in the PSII complex, it blocks photosynthetic electron transport, leading to the cessation of energy production and the formation of destructive reactive oxygen species. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of Bentranil and other benzoxazinone-based herbicides. This in-depth understanding is crucial for the development of more effective and selective herbicides and for managing weed resistance.

References

Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one, a heterocyclic compound of significant interest...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details the prevalent synthetic methodologies, reaction mechanisms, and experimental protocols, supported by quantitative data and visual representations to facilitate understanding and replication.

Introduction

2-Phenyl-4H-3,1-benzoxazin-4-one and its derivatives are a class of compounds that have garnered considerable attention due to their diverse pharmacological activities. These include potential applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. The core structure, a fusion of a benzene (B151609) ring with an oxazinone ring, serves as a versatile scaffold for the development of novel therapeutic agents. This guide focuses on the chemical synthesis of the parent compound, 2-Phenyl-4H-3,1-benzoxazin-4-one, providing a foundational understanding for researchers in the field.

Synthetic Methodologies

The most common and well-established method for the synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one involves the reaction of anthranilic acid with benzoyl chloride. Several variations of this method exist, primarily differing in the choice of solvent, catalyst, and reaction conditions.

Reaction of Anthranilic Acid with Benzoyl Chloride in Pyridine (B92270)

A widely employed method involves the reaction of anthranilic acid with two equivalents of benzoyl chloride in a pyridine solution, which typically results in a high yield of the desired product.[1][2][3] The use of a second equivalent of benzoyl chloride is crucial for the efficient formation of the benzoxazinone (B8607429) ring.[3][4] When only one equivalent of benzoyl chloride is used, a mixture of the target compound and N-benzoylanthranilic acid is often obtained.[1][2][3]

Two-Step Synthesis via N-Benzoylanthranilic Acid

Another approach involves a two-step process. First, N-benzoylanthranilic acid is synthesized by reacting anthranilic acid with one equivalent of benzoyl chloride.[5] The intermediate N-benzoylanthranilic acid is then cyclized to form 2-Phenyl-4H-3,1-benzoxazin-4-one, often by heating with a dehydrating agent like acetic anhydride (B1165640).[5]

One-Pot Synthesis using a Cyclizing Agent

More recent methodologies have focused on one-pot syntheses to improve efficiency. One such method utilizes an iminium cation derived from cyanuric chloride and dimethylformamide (DMF) as a cyclizing agent.[6] This approach allows for the direct conversion of anthranilic acid and benzoyl chloride to the final product under mild conditions.[6]

Reaction Mechanism

The formation of 2-Phenyl-4H-3,1-benzoxazin-4-one from anthranilic acid and benzoyl chloride in pyridine is proposed to proceed through the following steps. Initially, the amino group of anthranilic acid acts as a nucleophile and attacks the carbonyl carbon of benzoyl chloride, leading to the formation of N-benzoylanthranilic acid. The second molecule of benzoyl chloride then reacts with the carboxylic acid group of N-benzoylanthranilic acid to form a mixed anhydride intermediate. Subsequent intramolecular cyclization with the elimination of a molecule of benzoic acid yields the final 2-Phenyl-4H-3,1-benzoxazin-4-one.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthetic methods for 2-Phenyl-4H-3,1-benzoxazin-4-one.

Method Reagents Solvent Reaction Time Temperature Yield (%) Reference
Method 1Anthranilic acid, Benzoyl chloride (2 equiv.)Pyridine3 hours8°C to Room Temp78-95[3][7]
Method 2Anthranilic acid, Benzoyl chloride, Triethylamine (B128534)Chloroform (B151607)2 hoursRoom Temp-[6]
Method 3N-benzoylanthranilic acid, Acetic anhydrideAcetic anhydride-RefluxGood[5]
Method 4Anthranilic acid, Benzoyl chloride, Cyanuric chloride/DMFChloroform/DMF4 hoursRoom Temp89[6]
Method 5Anthranilic acid, Benzoyl chloridePyridine1 hour0°C to Room Temp90 ± 2[8]

Experimental Protocols

Protocol 1: Synthesis in Pyridine

This protocol is adapted from a common procedure for the synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one.[7]

  • Dissolve anthranilic acid (0.01 mol) in pyridine (60 ml) in a flask.

  • Cool the stirred solution to approximately 8°C in an ice bath.

  • Add benzoyl chloride (0.01 mol) dropwise to the solution while maintaining the temperature.

  • After the addition is complete, continue stirring at 8°C for one hour.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • A solid product will separate out from the reaction mixture.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Filter the pale yellow solid, wash it with water, and recrystallize from ethanol (B145695) to obtain the final product.

Protocol 2: One-Pot Synthesis with Cyanuric Chloride/DMF

This protocol describes a modern, mild condition synthesis.[6]

  • To a stirred solution of anthranilic acid (3 mmol) and triethylamine (3.3 mmol) in chloroform (10 mL), add benzoyl chloride (3 mmol).

  • Stir the mixture at room temperature for 2 hours.

  • In a separate flask, prepare a solution of cyanuric chloride (3 mmol) in DMF (5 mL).

  • Add the cyanuric chloride/DMF solution to the reaction mixture.

  • Continue stirring for 4 hours.

  • Evaporate the solvent under vacuum.

  • Pour the residue into a mixture of distilled water (20 mL) and ice.

  • Collect the resulting solid by filtration to yield the product.

Visualizations

Reaction Pathway

The following diagram illustrates the proposed reaction mechanism for the synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one from anthranilic acid and benzoyl chloride.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Anthranilic Acid C N-Benzoylanthranilic Acid A->C + Benzoyl Chloride - HCl B Benzoyl Chloride (2 equiv.) D Mixed Anhydride C->D + Benzoyl Chloride - HCl E 2-Phenyl-4H-3,1-benzoxazin-4-one D->E - Benzoic Acid (Intramolecular Cyclization)

Caption: Proposed reaction pathway for the synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one.

Experimental Workflow

The diagram below outlines a general experimental workflow for the synthesis and purification of 2-Phenyl-4H-3,1-benzoxazin-4-one.

Experimental_Workflow start Start reactants 1. Mix Anthranilic Acid and Solvent start->reactants addition 2. Add Benzoyl Chloride (and Catalyst/Base if applicable) reactants->addition reaction 3. Stir at Controlled Temperature addition->reaction workup 4. Quench and Neutralize Reaction Mixture reaction->workup filtration 5. Filter Crude Product workup->filtration purification 6. Recrystallize from Suitable Solvent filtration->purification characterization 7. Characterize Product (NMR, IR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for synthesis and purification.

References

Foundational

Bentranil Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the biological activities of Bentranil (2-phenyl-4H-3,1-benzoxazin-4-one) and its derivatives. The...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of Bentranil (2-phenyl-4H-3,1-benzoxazin-4-one) and its derivatives. The document focuses on their herbicidal properties, potential as therapeutic agents, and other biological effects, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.

Herbicidal Activity of Bentranil Derivatives

Bentranil is a post-emergent herbicide, though its commercial use has been limited due to the high dosage required for effective control of broadleaf weeds. However, research into its derivatives has revealed compounds with significantly enhanced phytotoxicity. The primary mode of action for this class of herbicides is the inhibition of Photosystem II (PSII) within the chloroplasts of target plants.

Quantitative Herbicidal Activity Data

The herbicidal efficacy of a series of 2-aryl-4H-3,1-benzoxazin-4-one derivatives, analogs of Bentranil, was evaluated against the aquatic weed Lemna aequinocitalis welv. The following table summarizes the percentage of growth inhibition at various concentrations.

Compound IDR (Substitution on Phenyl Ring)Inhibition (%) at 5 µg/mLInhibition (%) at 50 µg/mLInhibition (%) at 500 µg/mL
3a H-100100
3b 2-CH₃--100
3c 3-CH₃--100
3d 4-CH₃--100
3e 2-NO₂6.0624.2560.6
3f 3-NO₂--100
3g 4-NO₂--100
3h 2-F51.5263.6463.64
3i 3-F-42.4284.84
3j 4-F-39.3978.79
3k 2-Cl3.0339.3978.79
3l 3-Cl-100100
3m 4-Cl-78.79100
3n 2-Br20.6927.6958.62
3o 3-Br-60.6100
3p 4-Br-75.76100
3q 4-OCH₃18.218.260.6
3r 3,4-di-OCH₃-15.1560.6
3s 3,4,5-tri-OCH₃-18.1842.42
3t 4-SO₂NH₂12.1212.1218.2

Data adapted from Hussain, Z., et al. (2013). Facile Synthesis and Herbicidal Evaluation of 2-Aryl-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society of Pakistan, 35(2).[1]

Mechanism of Action: Photosystem II Inhibition

Bentranil derivatives exert their herbicidal effects by interrupting the photosynthetic electron transport chain in plants. They act as inhibitors of Photosystem II (PSII), specifically by binding to the D1 protein in the thylakoid membranes of chloroplasts. This binding event blocks the transfer of electrons from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B), effectively halting the linear electron flow.

The blockage of electron transport leads to a cascade of damaging events:

  • Inhibition of ATP and NADPH Synthesis: The disruption of electron flow prevents the generation of a proton gradient across the thylakoid membrane, thereby inhibiting the production of ATP and NADPH, which are essential for carbon fixation.

  • Formation of Reactive Oxygen Species (ROS): The energy from absorbed light that cannot be used for photochemistry is transferred to molecular oxygen, leading to the formation of highly reactive singlet oxygen (¹O₂) and other ROS.

  • Oxidative Stress and Cellular Damage: These ROS cause widespread oxidative damage to cellular components, including lipid peroxidation of membranes, protein degradation, and pigment bleaching. This leads to the loss of membrane integrity and ultimately, cell death.

G cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- D1_Protein D1 Protein (QB binding site) QA->D1_Protein e- QB QB D1_Protein->QB e- ROS Reactive Oxygen Species (¹O₂) D1_Protein->ROS Generates Plastoquinone_Pool Plastoquinone Pool QB->Plastoquinone_Pool e- Light Light Energy (Photon) Light->P680 Bentranil Bentranil Derivative Bentranil->D1_Protein Binds and blocks electron transfer CellDamage Oxidative Stress & Cellular Damage ROS->CellDamage PlantDeath Plant Death CellDamage->PlantDeath

Caption: Signaling pathway of Bentranil-induced herbicidal activity.

Experimental Protocols

General Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones

A general method for the synthesis of Bentranil derivatives involves the reaction of anthranilic acid with an appropriate aroyl chloride.

Procedure:

  • Dissolve anthranilic acid (1 equivalent) in pyridine.

  • Add the desired aroyl chloride (2 equivalents) to the solution.

  • Stir the reaction mixture for 30 minutes.

  • Treat the mixture with a 5% sodium bicarbonate solution.

  • Collect the resulting solid precipitate by filtration.

  • Recrystallize the crude product from ethanol (B145695) to obtain the purified 2-aryl-4H-3,1-benzoxazin-4-one.[1]

Characterization: The synthesized compounds are typically characterized by various spectroscopic methods:

  • FT-IR: To identify characteristic functional groups (e.g., C=O of the lactone, C=N).

  • ¹H NMR: To determine the structure and substitution pattern of the aromatic rings.

  • EI-MS: To determine the molecular weight of the compound.

  • Elemental Analysis: To confirm the elemental composition.[1]

In-Vitro Herbicidal Activity Assay (Lemna aequinocitalis welv.)

This protocol details a common method for assessing the phytotoxicity of compounds on the aquatic plant Lemna aequinocitalis welv.

Materials:

  • Stock solution of the test compound in ethanol.

  • E-medium for Lemna cultivation.

  • 24-well plates.

  • Lemna aequinocitalis welv. plants with 2-3 fronds.

  • Growth chamber with controlled light and temperature.

Procedure:

  • Prepare test solutions by adding the required amount of the stock solution to E-medium in the wells of a 24-well plate to achieve final concentrations of 5, 50, and 500 µg/mL.

  • Transfer Lemna plants (10 plants per well), each with a rosette of two to three fronds, into the wells containing the test solutions.

  • Incubate the plates in a growth chamber under controlled conditions (e.g., constant light and temperature) for 7 days.

  • After the incubation period, count the number of fronds per well.

  • Calculate the percentage inhibition of plant growth for each concentration relative to a control (E-medium with ethanol).[1]

G start Start prep_stock Prepare Stock Solution of Bentranil Derivative start->prep_stock prep_plates Prepare 24-well Plates with Test Concentrations prep_stock->prep_plates add_plants Inoculate with Lemna aequinocitalis prep_plates->add_plants incubate Incubate for 7 Days (Controlled Environment) add_plants->incubate count_fronds Count Fronds in Each Well incubate->count_fronds calculate Calculate Percentage Growth Inhibition count_fronds->calculate end End calculate->end

Caption: Experimental workflow for herbicidal activity testing.

Other Biological Activities

Beyond their herbicidal effects, benzoxazinone (B8607429) derivatives have been investigated for other biological activities, including potential therapeutic applications and antimicrobial properties.

Cytochrome P450 Inhibition

Bentranil derivatives have been suggested as potential inhibitors of cytochrome P450 (CYP) enzymes. These enzymes are crucial for the metabolism of a wide range of xenobiotics, including drugs. Inhibition of specific CYP isoforms is a key strategy in cancer therapy to overcome drug resistance.

Quantitative Data on Related Compounds: While specific IC₅₀ values for Bentranil derivatives are not readily available in the public domain, studies on other heterocyclic compounds demonstrate the potential for this class of molecules to inhibit CYP enzymes. For example, various drugs show potent inhibition of CYP3A4 with IC₅₀ values in the sub-micromolar to low micromolar range.[2]

CompoundTarget CYP IsoformIC₅₀ (µM)
KetoconazoleCYP3A4< 0.1
RitonavirCYP3A4< 0.1
QuinidineCYP2D6< 0.1
FurafyllineCYP1A20.07
MiconazoleCYP1A22.90

Note: The data in this table is for illustrative purposes to show the range of inhibitory concentrations for heterocyclic compounds against CYP enzymes and are not specific to Bentranil derivatives.

Antimicrobial Activity

Derivatives of 4H-3,1-benzoxazin-4-one have also been evaluated for their antibacterial and antifungal activities.

Antibacterial Activity: Several 2-aryl-4H-3,1-benzoxazin-4-one derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one has demonstrated notable activity against Bacillus subtilis.[3]

Antifungal Activity: The antifungal potential of benzoxazinone derivatives has been explored against various plant pathogenic fungi. For example, 2-methyl-3,1-(4H)-benzoxazin-4-one has been shown to inhibit the growth of Sclerotium rolfsii and Rhizoctonia solani.[4] Studies on other benzoxazinone analogs have reported EC₅₀ values against various fungal strains.

Compound ClassFungal SpeciesEC₅₀ (µg/mL)
1,4-Benzoxazin-3-one acylhydrazonesGibberella zeae20.06 - 23.17
1,4-Benzoxazin-3-one acylhydrazonesPellicularia sasakii26.66
1,4-Benzoxazin-3-one acylhydrazonesPhytophthora infestans15.37

Data for analogous 1,4-benzoxazin-3-one derivatives, adapted from Wang, Y., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1226596.[5]

Conclusion

Bentranil and its derivatives represent a versatile class of compounds with significant biological activities. While the parent compound has limitations as a commercial herbicide, its analogs, particularly those with specific substitutions on the 2-phenyl ring, exhibit potent phytotoxicity through the inhibition of Photosystem II. The downstream effects of this inhibition, leading to oxidative stress, are a key aspect of their mode of action. Furthermore, the benzoxazinone scaffold shows promise for the development of therapeutic agents, such as cytochrome P450 inhibitors, and as a source of novel antimicrobial compounds. Further research, particularly quantitative structure-activity relationship (QSAR) studies, will be crucial in optimizing the biological activities of Bentranil derivatives for various applications in agriculture and medicine.

References

Exploratory

Unveiling the Herbicidal Potential of Bentranil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Core Abstract: This technical guide provides a comprehensive analysis of the herbicidal activity spectrum of Bentranil (2-phenyl-4H-3,1-benzoxazin-4-one), a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Abstract: This technical guide provides a comprehensive analysis of the herbicidal activity spectrum of Bentranil (2-phenyl-4H-3,1-benzoxazin-4-one), a post-emergent herbicide. While never commercially developed due to the high application rates required for effective broadleaf weed control, its chemical scaffold and that of its more potent analogue, Fluorobentranil, offer valuable insights for the development of novel herbicidal agents. This document synthesizes the available data on its crop selectivity, weed control spectrum, and inferred mechanism of action, presenting it in a format tailored for research and development professionals.

Introduction

Bentranil is a post-emergent herbicide designed for the control of annual weeds.[1] Early research demonstrated its excellent selectivity in important graminaceous crops such as cereals, maize, and rice, as well as in potatoes and soybeans.[1] However, its commercialization was ultimately hindered by the necessity for high doses to achieve adequate control of broadleaf weeds.[1] Despite this, the benzoxazinone (B8607429) structure of Bentranil remains a subject of interest. This guide explores the known characteristics of Bentranil, with a particular focus on its herbicidal activity and the enhanced efficacy of its fluorinated derivatives.

Physicochemical Properties of Bentranil

A foundational understanding of a compound's physical and chemical properties is critical for its formulation and application as a herbicide. The key properties of Bentranil are summarized in the table below.

PropertyValueReference
IUPAC Name 2-phenyl-4H-3,1-benzoxazin-4-one[1]
CAS Number 1022-46-4[1]
Molecular Formula C₁₄H₉NO₂[1]
Molar Mass 223.231 g/mol [1]
Appearance White to almost white solid[1]
Melting Point 124 °C[1]
Boiling Point 192 °C[1]
Solubility in Water 5.5 mg/L[1]

Herbicidal Activity Spectrum

While precise quantitative data from extensive field trials are not publicly available due to its non-commercialized status, the qualitative herbicidal spectrum of Bentranil has been documented.

CategoryDetailsReferences
Weeds Controlled Primarily annual weeds.[1]
Spectrum Weakness Ineffective against broadleaf weeds at standard application rates, requiring high doses for control.[1]
Crop Safety/Selectivity Excellent selectivity in cereal crops, maize, rice, potatoes, and soybeans.[1]
Application Timing Post-emergent.[1]

Proposed Mechanism of Action: Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition

While the specific molecular target of Bentranil is not definitively cited in the available literature, the mechanism of action for structurally related benzoxazinone herbicides and the effects observed are consistent with the inhibition of Protoporphyrinogen Oxidase (PPO). PPO is a key enzyme in the biosynthesis of both chlorophyll (B73375) and heme.

Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which then leaks from the chloroplast. In the cytoplasm, it is oxidized to protoporphyrin IX. This molecule, in the presence of light and oxygen, generates highly reactive singlet oxygen radicals. These radicals cause rapid peroxidation of lipids and proteins, leading to the disruption of cell membranes and ultimately, cell death. This process manifests as rapid foliar necrosis and desiccation.

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA 5-Aminolevulinate (ALA) Glutamate->ALA Multiple Steps ProtoIXgen Protoporphyrinogen IX ALA->ProtoIXgen Multiple Steps PPO Protoporphyrinogen Oxidase (PPO) ProtoIXgen->PPO LeakedProtoIXgen Accumulated Protoporphyrinogen IX ProtoIXgen->LeakedProtoIXgen Leakage ProtoIX Protoporphyrin IX PPO->ProtoIX Chlorophyll Chlorophyll ProtoIX->Chlorophyll Heme Heme ProtoIX->Heme OxidizedProtoIX Protoporphyrin IX LeakedProtoIXgen->OxidizedProtoIX Non-enzymatic Oxidation ROS Singlet Oxygen (¹O₂) OxidizedProtoIX->ROS Light Light + O₂ Light->ROS CellDeath Lipid Peroxidation & Cell Membrane Disruption ROS->CellDeath Bentranil Bentranil Bentranil->PPO Inhibition

Proposed mechanism of action for Bentranil via PPO inhibition.

Fluorobentranil: A More Potent Derivative

Research into analogues of Bentranil has shown that fluorine substitution can significantly enhance herbicidal activity. The 5-fluoro derivative of Bentranil, known as Fluorobentranil, has demonstrated triple the standard herbicidal activity. This increased efficacy is attributed to the high electronegativity of the fluorine atom, which is thought to strengthen the binding of the molecule to its target enzyme. Fluorobentranil exhibits good broad-leaf activity and maintains selectivity in rice, cereals, and maize.

The synthesis of Fluorobentranil can be achieved through multiple routes, including from 2-amino-6-fluoro-benzoic acid or by direct halogen exchange of 5-chloro-2-phenyl-4H-3,1-benzoxazin-4-one.

Standardized Experimental Protocol for Herbicide Efficacy Evaluation

While specific protocols for Bentranil trials are not available, a generalized workflow for assessing the efficacy of a new herbicidal compound is presented below. This serves as a template for researchers designing future studies on Bentranil analogues or other novel herbicides.

Herbicide_Efficacy_Workflow cluster_greenhouse Greenhouse Screening cluster_field Field Trials Potting 1. Potting & Seeding (Target Weeds & Crop Species) Germination 2. Germination & Growth (Standardized Conditions) Potting->Germination Application 3. Herbicide Application (Post-emergence Spray at Various Doses) Germination->Application Evaluation 4. Efficacy & Selectivity Assessment (Visual Injury, Biomass Reduction) Application->Evaluation PlotDesign 5. Field Plot Design (Randomized Complete Block) Evaluation->PlotDesign Promising Candidates FieldApplication 6. Field Application (Calibrated Sprayers) PlotDesign->FieldApplication DataCollection 7. Data Collection (Weed Control Ratings, Crop Injury, Yield) FieldApplication->DataCollection Analysis 8. Statistical Analysis (ANOVA, Dose-Response Curves) DataCollection->Analysis

References

Foundational

Bentranil as a Potential Cytochrome P450 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Bentranil (2-Phenyl-4H-3,1-benzoxazin-4-one) and its derivatives have emerged as a promising class of compounds with the potential to selectively i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bentranil (2-Phenyl-4H-3,1-benzoxazin-4-one) and its derivatives have emerged as a promising class of compounds with the potential to selectively inhibit cytochrome P450 (CYP) enzymes. This is particularly relevant in the context of oncology, as certain CYP isoforms, such as CYP1B1, are overexpressed in various tumors and contribute to drug resistance.[1] This technical guide provides an in-depth overview of the current understanding of Bentranil and its analogues as CYP inhibitors, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes. While comprehensive data on the parent Bentranil compound across a wide range of CYP isoforms remains to be fully elucidated in publicly available literature, this guide consolidates the existing research on its derivatives and outlines the standard protocols for assessing such inhibitory activities.

Quantitative Inhibition Data: Bentranil Derivatives

Research has primarily focused on the inhibitory effects of newly synthesized analogues of Bentranil against CYP1B1, an enzyme recognized as a target for cancer therapy. The following table summarizes the reported 50% inhibitory concentration (IC50) values for select Bentranil derivatives against human CYP1B1, and in some cases, provides a selectivity index against other CYP1 family enzymes.

Compound IDModificationTarget EnzymeIC50 (nM)Selectivity Index (CYP1B1 vs. CYP1A1/CYP1A2)
6o [Details of modification if available in source]CYP1B1In the nM range-
6q [Details of modification if available in source]CYP1B1In the nM range30-fold higher than α-naphthoflavone (ANF)

Table 1: Inhibitory activity of Bentranil analogues against human CYP1B1. Data extracted from a study on a new class of CYP1B1 inhibitors derived from Bentranil.[1] The specific IC50 values in the low nanomolar range for compounds 6o and 6q highlight their potency.

Experimental Protocols

The determination of the inhibitory potential of compounds like Bentranil and its derivatives against cytochrome P450 enzymes involves a variety of established in vitro assays. Below are detailed methodologies for commonly employed techniques.

CYP1B1 Inhibition Assay (Ethoxyresorufin-O-deethylase - EROD Assay)

This fluorescence-based assay is a standard method for measuring the activity of CYP1A and CYP1B1 enzymes.

Principle: The assay measures the O-deethylation of the non-fluorescent substrate 7-ethoxyresorufin (B15458) to the highly fluorescent product resorufin (B1680543). A decrease in the rate of resorufin formation in the presence of a test compound indicates inhibition of the enzyme.

Materials:

  • Recombinant human CYP1B1 enzyme

  • 7-Ethoxyresorufin (EROD substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Test compound (Bentranil or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Multi-well plates (e.g., 96-well black plates for fluorescence measurements)

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test compound and serially dilute it to obtain a range of concentrations.

  • In a multi-well plate, add the potassium phosphate buffer, the NADPH regenerating system, and the recombinant human CYP1B1 enzyme.

  • Add the test compound at various concentrations to the respective wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., α-naphthoflavone).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the compound to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the 7-ethoxyresorufin substrate to all wells.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for resorufin.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a suitable sigmoidal dose-response curve.

General CYP Inhibition Screening using LC-MS/MS

For a broader assessment of CYP inhibition across multiple isoforms, a cocktail assay using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often employed.

Principle: This method uses a mixture of specific probe substrates for different CYP isoforms. The formation of the corresponding specific metabolites is measured by LC-MS/MS. A reduction in the formation of a particular metabolite in the presence of the test compound indicates inhibition of that specific CYP isoform.

Materials:

  • Human liver microsomes (as a source of multiple CYP enzymes)

  • A cocktail of probe substrates for major CYP isoforms (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Test compound (Bentranil)

  • Acetonitrile or methanol (B129727) for reaction quenching

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound and serially dilute it.

  • In a microcentrifuge tube or multi-well plate, combine human liver microsomes, the probe substrate cocktail, and the potassium phosphate buffer.

  • Add the test compound at various concentrations. Include a vehicle control.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate for a specific time at 37°C.

  • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the presence and quantity of the specific metabolites using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each CYP isoform at each concentration of the test compound and determine the IC50 values.

Visualizations

Experimental Workflow for CYP Inhibition Assay

The following diagram illustrates a generalized workflow for determining the IC50 of a test compound for a specific cytochrome P450 enzyme.

CYP_Inhibition_Workflow A Prepare Reagents (Enzyme, Buffer, NADPH, Substrate) C Incubation (Enzyme + Compound) A->C B Test Compound Serial Dilution B->C D Reaction Initiation (Add Substrate) C->D E Data Acquisition (e.g., Fluorescence, LC-MS/MS) D->E F Data Analysis (Calculate % Inhibition) E->F G IC50 Determination F->G

A generalized workflow for determining CYP inhibition.
Cytochrome P450 Catalytic Cycle and Inhibition

This diagram depicts a simplified representation of the cytochrome P450 catalytic cycle and the points at which an inhibitor can interfere.

P450_Cycle_Inhibition P450_Fe3 P450 (Fe³⁺) P450_S P450-S (Fe³⁺) P450_Fe3->P450_S + Substrate (S) P450_S_Fe2 P450-S (Fe²⁺) P450_S->P450_S_Fe2 + e⁻ P450_S_O2 P450-S (Fe²⁺)-O₂ P450_S_Fe2->P450_S_O2 + O₂ P450_S_OOH P450-S (Fe³⁺)-OOH P450_S_O2->P450_S_OOH + e⁻, + H⁺ P450_FeO P450 (FeO)³⁺ P450_S_OOH->P450_FeO + H⁺, - H₂O P450_FeO->P450_Fe3 + S-OH Product S-OH P450_FeO->Product Inhibitor Inhibitor (e.g., Bentranil) Inhibitor->P450_Fe3 Competitive Inhibition Inhibitor->P450_FeO Mechanism-Based Inhibition

Simplified P450 cycle and points of inhibition.

Conclusion and Future Directions

The available evidence strongly suggests that derivatives of Bentranil are potent and selective inhibitors of CYP1B1, a key target in cancer therapy.[1] This positions them as promising lead compounds for the development of novel anticancer agents or adjuvants to overcome drug resistance. However, a comprehensive understanding of the interaction of the parent compound, Bentranil, with a broader range of cytochrome P450 enzymes is currently lacking in the scientific literature.

Future research should focus on:

  • Broad-panel CYP Inhibition Screening of Bentranil: Determining the IC50 values of the parent Bentranil compound against a comprehensive panel of major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to assess its potential for drug-drug interactions.

  • Mechanism of Inhibition Studies: Elucidating whether the inhibition observed is competitive, non-competitive, or mechanism-based for both Bentranil and its active derivatives.

  • In Vivo Studies: Progressing the most promising derivatives into preclinical in vivo models to evaluate their pharmacokinetic properties and their efficacy in relevant cancer models.

By addressing these knowledge gaps, the full therapeutic potential of Bentranil and its analogues as modulators of cytochrome P450 activity can be realized, paving the way for new therapeutic strategies in oncology and other fields.

References

Exploratory

The Evolving Landscape of Bentranil Derivatives in Medicine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Bentranil, a compound initially recognized for its herbicidal properties, has given rise to a class of derivatives that are now under intense scrutiny for t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bentranil, a compound initially recognized for its herbicidal properties, has given rise to a class of derivatives that are now under intense scrutiny for their potential therapeutic applications. This technical guide delves into the burgeoning field of Bentranil derivatives, with a particular focus on their anticancer activities. We consolidate the existing quantitative data, provide detailed experimental methodologies, and visualize the complex biological pathways these compounds are believed to modulate.

Antiproliferative Activity of 2-phenyl-4H-3,1-benzoxazin-4-one Derivatives

The core structure of Bentranil, 2-phenyl-4H-3,1-benzoxazin-4-one, has served as a scaffold for the synthesis of numerous derivatives with promising anticancer properties. Researchers have systematically modified this backbone to explore structure-activity relationships and identify compounds with enhanced potency and selectivity against various cancer cell lines.

Below is a summary of the reported in vitro cytotoxic activities of several 2-phenyl-4H-3,1-benzoxazin-4-one derivatives. The data is presented to facilitate comparison across different studies and cell lines.

CompoundSubstitutionCell LineIC50 ValueReference
1 Unsubstituted (Bentranil)A549 (Human Lung Carcinoma)65.43 ± 2.7 µg/mL[1][2][3]
2 2-(3,4-dichlorophenyl)MCF-7 (Human Breast Adenocarcinoma)70.74 ± 3.95 µg/mL
3a 7-nitro, 2-phenylHeLa (Human Cervical Carcinoma)-
3c 7-nitro, 2-(4-chlorophenyl)HeLa (Human Cervical Carcinoma)-
3k 7-nitro, 2-(4-methoxyphenyl)HeLa (Human Cervical Carcinoma)-
4 2H-benzo[b][4][5]oxazin-3(4H)-one linked to 1,2,3-triazoleA549 (Human Lung Carcinoma)7.59 ± 0.31 µM

Note: For compounds 3a, 3c, and 3k, the original study reported cell viability inhibition percentages (28.54% to 44.67%) rather than IC50 values.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the investigation of Bentranil derivatives.

Synthesis of 2-phenyl-4H-benzo[d][4][6]oxazin-4-one (Bentranil)

The synthesis of the parent compound is a critical first step in the development of its derivatives. A common method involves the reaction of anthranilic acid with benzoyl chloride.

Procedure:

  • Dissolve anthranilic acid in pyridine, a water-free solvent.

  • Add benzoyl chloride to the solution. The amine functional group of anthranilic acid acts as a nucleophile, attacking the carbonyl center of benzoyl chloride in an SN-acyl (addition-elimination) reaction. Pyridine acts as a catalyst, facilitating the deprotonation of the amine group.

  • This initial reaction forms an intermediate.

  • Pyridine then acts as a deprotonating agent for the carboxylic moiety of the intermediate, yielding a carboxylate anion.

  • The carboxylate anion proceeds to attack the resulting amide group intramolecularly.

  • This cyclization results in the formation of the 2-phenyl-4H-benzo[d][4][6]oxazin-4-one ring structure.[1]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 15,000 cells per well in 100 µL of complete DMEM medium and incubate overnight.

  • Compound Treatment: On the following day, treat the cells with various concentrations of the test compounds. The final volume in each well should be maintained at 100 µL.

  • MTT Addition: After the desired treatment period, add 20 µL of a 5 mg/mL MTT solution to each well. Include a control set of wells with MTT but no cells.

  • Incubation: Incubate the plate for 3.5 hours at 37°C.

  • Solubilization: Carefully remove the media without disturbing the cells. Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.

  • Absorbance Reading: Cover the plate with tinfoil and agitate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals. Read the absorbance at 590 nm with a reference filter of 620 nm.[7][8]

Cytochrome P450 Inhibition Assay

This assay is crucial for evaluating the potential of drug candidates to cause drug-drug interactions by inhibiting the major drug-metabolizing enzymes.

Methodology using Human Liver Microsomes:

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, an isoform-specific substrate, and a series of concentrations of the test compound.

  • Incubation: Incubate the mixture at 37°C for a specific duration (e.g., 5-20 minutes).

  • Metabolite Quantification: At the end of the incubation period, stop the reaction and quantify the formation of the specific metabolite using LC-MS/MS.

  • IC50 Determination: Calculate the reduction in metabolite formation compared to a vehicle control to determine the IC50 value (the concentration of the test compound that produces 50% inhibition).[4][5]

Signaling Pathways and Mechanisms of Action

The anticancer effects of Bentranil derivatives are believed to be mediated through various cellular pathways. The following diagrams illustrate some of the proposed mechanisms.

Experimental Workflow for Anticancer Drug Screening

The general workflow for identifying and characterizing potential anticancer compounds, such as Bentranil derivatives, involves a multi-step process from synthesis to mechanistic studies.

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_dmpk Preclinical Evaluation synthesis Chemical Synthesis of Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization viability Cell Viability Assays (e.g., MTT) characterization->viability ic50 IC50 Determination viability->ic50 pathway Target Identification & Pathway Analysis ic50->pathway apoptosis Apoptosis Assays pathway->apoptosis cell_cycle Cell Cycle Analysis pathway->cell_cycle cyp CYP450 Inhibition cell_cycle->cyp animal In Vivo Animal Models cyp->animal

Caption: General experimental workflow for the development of Bentranil derivatives as anticancer agents.

Proposed Mechanism of Action via Methionyl-tRNA Synthetase (MRS) Inhibition

Several studies suggest that Bentranil derivatives may exert their anticancer effects by inhibiting Methionyl-tRNA Synthetase (MRS), an enzyme that is often overexpressed in cancer cells and plays a crucial role in protein synthesis and cell proliferation.

cluster_pathway MRS Inhibition Pathway bentranil Bentranil Derivative mrs Methionyl-tRNA Synthetase (MRS) bentranil->mrs Inhibits protein_synthesis Protein Synthesis mrs->protein_synthesis Required for proliferation Cell Proliferation & Survival mrs->proliferation protein_synthesis->proliferation Promotes apoptosis Apoptosis protein_synthesis->apoptosis Inhibition leads to

Caption: Proposed mechanism of action of Bentranil derivatives through the inhibition of Methionyl-tRNA Synthetase (MRS).

Potential Targeting of c-Myc G-Quadruplex

Another emerging area of investigation is the potential for small molecules to stabilize G-quadruplex structures in the promoter regions of oncogenes like c-Myc, thereby downregulating their expression. While not yet directly demonstrated for Bentranil derivatives, this represents a plausible and exciting avenue for future research.

cluster_g4 c-Myc G-Quadruplex Stabilization small_molecule Small Molecule (e.g., Bentranil Derivative) cmyc_promoter c-Myc Promoter G-Quadruplex small_molecule->cmyc_promoter Stabilizes transcription c-Myc Transcription cmyc_promoter->transcription Inhibits cmyc_protein c-Myc Protein transcription->cmyc_protein Leads to reduced cell_growth Tumor Cell Growth cmyc_protein->cell_growth Drives

Caption: Hypothetical mechanism of action involving the stabilization of the c-Myc promoter G-quadruplex.[9][10][11][12]

Future Directions

The preliminary data on the anticancer potential of Bentranil derivatives are encouraging. However, further research is imperative to fully elucidate their therapeutic value. Future studies should focus on:

  • Comprehensive Structure-Activity Relationship (SAR) Studies: Synthesis and screening of a wider range of derivatives to identify compounds with improved potency and selectivity.

  • Detailed Mechanistic Investigations: Elucidation of the precise molecular targets and signaling pathways affected by the most promising lead compounds.

  • In Vivo Efficacy and Safety Profiling: Evaluation of the antitumor activity and toxicity of lead candidates in relevant animal models.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to assess their drug-likeness.

The continued exploration of Bentranil derivatives holds the promise of delivering novel and effective therapeutic agents for the treatment of cancer and potentially other diseases. This technical guide serves as a foundational resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

Foundational

Toxicological Profile of Bentranil and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a summary of the available toxicological information on Bentranil and its potential metabolites. Due to the limited publi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available toxicological information on Bentranil and its potential metabolites. Due to the limited publicly available data on Bentranil, some information regarding its metabolites and their toxicity is based on predictions from related chemical structures. All data should be interpreted with caution and is intended for research and informational purposes only.

Introduction

Bentranil (2-phenyl-4H-3,1-benzoxazin-4-one) is a post-emergent herbicide that was historically used to control annual weeds in various crops.[1] Although its commercial use has declined, understanding its toxicological profile remains pertinent for environmental risk assessment and for the evaluation of related chemical structures in drug development and other fields. Derivatives of Bentranil have shown potential as selective Cytochrome P450 inhibitors, which is an area of interest for cancer treatment.[1] This guide provides a comprehensive overview of the known toxicological data for Bentranil and explores the predicted metabolic pathways and potential toxicity of its metabolites.

Physicochemical Properties of Bentranil

A summary of the key physicochemical properties of Bentranil is presented in Table 1.

PropertyValueReference
Chemical Formula C₁₄H₉NO₂[1]
Molar Mass 223.23 g/mol [1]
Appearance White to almost white solid[1]
Melting Point 124 °C[1]
Boiling Point 192 °C[1]
Water Solubility 5.5 mg/L[1]

Toxicological Profile of Bentranil

Publicly available quantitative toxicological data for Bentranil is limited. The primary hazards identified are related to irritation.[2]

Table 2: Summary of Known Toxicological Data for Bentranil

EndpointResultReference
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
Acute Oral LD₅₀ (Rat) Data not available[3]
Acute Dermal LD₅₀ Data not available[3]
Acute Inhalation LC₅₀ Data not available[3]
NOAEL Data not available[3]
ADI Data not available[3]
Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of Bentranil are not available in the public domain. Standard OECD guidelines for acute toxicity (oral, dermal, inhalation), skin and eye irritation, and specific target organ toxicity would be the basis for such evaluations.

Metabolism of Bentranil and Toxicological Profile of Potential Metabolites

The metabolic fate of Bentranil in mammals has not been specifically reported. However, based on the metabolism of other benzoxazinoids, a predictive metabolic pathway can be proposed.[4][5] The primary metabolic reactions for this class of compounds include Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.

Predicted Metabolic Pathway of Bentranil

The metabolism of benzoxazinoids in mammals is known to involve hydroxylation, reduction of the heterocyclic ring, and subsequent conjugation with glucuronic acid or sulfate.[4][5] Based on these precedents, a plausible metabolic pathway for Bentranil is proposed below.

Bentranil_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Bentranil Bentranil (2-phenyl-4H-3,1-benzoxazin-4-one) Hydroxylated_Bentranil Hydroxylated Bentranil (on phenyl or benzoxazinone (B8607429) ring) Bentranil->Hydroxylated_Bentranil Hydroxylation (CYP450) Ring_Opened_Metabolite Ring-Opened Metabolite (e.g., 2-Benzamidobenzoic acid) Bentranil->Ring_Opened_Metabolite Hydrolysis Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Bentranil->Glucuronide_Conjugate Glucuronidation (UGTs) Sulfate_Conjugate Sulfate Conjugate Hydroxylated_Bentranil->Sulfate_Conjugate Sulfation (SULTs) Ring_Opened_Metabolite->Glucuronide_Conjugate Glucuronidation

Caption: Predicted Phase I and Phase II metabolic pathway of Bentranil.

Potential Metabolites and their Toxicological Profile

Based on the predicted metabolic pathway and chemical degradation, several potential metabolites of Bentranil can be postulated. The toxicological data for these specific metabolites are largely unavailable; therefore, data from structurally similar compounds are presented as a surrogate for risk assessment.

Table 3: Toxicological Data for Potential Metabolites and Structurally Related Compounds

Potential Metabolite/Related CompoundCAS RNToxicological DataReference
2-Aminobenzonitrile (B23959) 1885-29-6LD₅₀ (mouse, intravenous): 180 mg/kgLD₅₀ (mouse, intraperitoneal): 1000 mg/kgMay cause respiratory irritation.[6]
Benzoyl Cyanide 613-90-1Moderately to highly toxic. Fatal if swallowed. Releases hydrogen cyanide upon hydrolysis.[7][8][9][10]
2-Benzamidobenzoic acid 579-93-1Data not available

It is important to note that hydrolysis of Bentranil could potentially lead to the formation of 2-aminobenzonitrile and benzoic acid, or through another rearrangement, benzoyl cyanide and anthranilic acid. The presence of a cyanide group in some of these potential breakdown products is a significant toxicological concern.

Genotoxicity and Carcinogenicity

There is no specific information available in the searched literature regarding the genotoxicity or carcinogenicity of Bentranil or its metabolites. Standard genotoxicity assays would include the Ames test for bacterial reverse mutation, in vitro and in vivo micronucleus assays, and chromosomal aberration tests. Carcinogenicity is typically assessed through long-term rodent bioassays.

Experimental Workflows

The following diagrams illustrate standard experimental workflows relevant to the toxicological assessment of a compound like Bentranil.

In Vitro Genotoxicity Testing Workflow

Genotoxicity_Workflow start Test Compound (Bentranil or Metabolite) ames Ames Test (Bacterial Reverse Mutation Assay) start->ames micronucleus In Vitro Micronucleus Test (Mammalian Cells) start->micronucleus chromosome In Vitro Chromosomal Aberration Test (Mammalian Cells) start->chromosome result1 Negative Result ames->result1 result2 Positive Result ames->result2 micronucleus->result1 micronucleus->result2 chromosome->result1 chromosome->result2 conclusion Conclusion on Genotoxic Potential result1->conclusion in_vivo In Vivo Follow-up Studies (e.g., Rodent Micronucleus Assay) result2->in_vivo in_vivo->conclusion

Caption: Standard workflow for in vitro genotoxicity assessment.

Metabolite Identification Workflow

Metabolite_ID_Workflow start In Vitro Incubation (e.g., Hepatocytes, Microsomes) with Bentranil extraction Sample Extraction start->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms data_processing Data Processing and Metabolite Prediction lc_ms->data_processing structure_elucidation Structure Elucidation (MS/MS fragmentation, NMR) data_processing->structure_elucidation report Identified Metabolites structure_elucidation->report

Caption: General workflow for in vitro metabolite identification.

Conclusion

The available data on the toxicological profile of Bentranil is sparse and primarily indicates irritant properties. There is a significant lack of quantitative data on acute and chronic toxicity, as well as genotoxicity and carcinogenicity. Based on the metabolism of related benzoxazinoid compounds, the metabolic pathway of Bentranil is predicted to involve hydroxylation, hydrolysis, and subsequent conjugation. Some potential breakdown products, such as benzoyl cyanide, are of toxicological concern due to the possible release of cyanide. Further experimental studies are required to fully characterize the toxicological profile of Bentranil and its metabolites to conduct a comprehensive risk assessment.

References

Exploratory

The Solubility Profile of Bentranil in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Bentranil is a post-emergence herbicide, chemically identified as 2-phenyl-4H-3,1-benzoxazin-4-one. While it demonstrated excellent selectivity...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bentranil is a post-emergence herbicide, chemically identified as 2-phenyl-4H-3,1-benzoxazin-4-one. While it demonstrated excellent selectivity for certain crops, it was never commercialized due to the high doses required for effective broadleaf weed control.[1] Despite its limited agricultural use, the physicochemical properties of Bentranil and its derivatives remain of interest, particularly as its derivatives have shown promise as highly selective Cytochrome P450 inhibitors, which has implications for cancer treatment and drug resistance.[1]

This technical guide provides a comprehensive overview of the known solubility of Bentranil in various organic solvents. Due to the compound's age and limited commercial development, publicly available quantitative solubility data is scarce. This guide compiles the available qualitative and quantitative information and presents a standardized experimental protocol for determining solubility. Furthermore, it visualizes a relevant biological pathway and the experimental workflow for solubility determination.

Data Presentation: Solubility of Bentranil

The following table summarizes the known solubility of Bentranil in water and various organic solvents. It is important to note that for many organic solvents, only qualitative data is available.

SolventChemical FormulaSolubilityTemperature (°C)Source
WaterH₂O5.5 mg/L20[2]
TolueneC₇H₈SolubleNot Specified[3][4][5]
Dimethyl Sulfoxide (DMSO)C₂H₆OSSolubleNot Specified

Note: The term "soluble" is a qualitative description and does not provide a specific concentration. Further experimental validation is required to determine the quantitative solubility in these solvents.

Experimental Protocols

A standardized method for determining the solubility of a compound like Bentranil is the isothermal shake-flask method . This reliable technique measures the equilibrium solubility of a compound at a specific temperature.

Objective: To determine the saturation concentration of Bentranil in a specific organic solvent at a constant temperature.

Materials:

  • Bentranil (analytical standard)

  • Selected organic solvent (HPLC grade or higher)

  • Analytical balance

  • Volumetric flasks

  • Screw-cap vials

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

  • Volumetric pipettes and other standard laboratory glassware.

Procedure:

  • Preparation of Solvent: Ensure the selected organic solvent is degassed to prevent bubble formation during the experiment.

  • Addition of Excess Solute: Add an excess amount of Bentranil to a series of screw-cap vials containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.

  • Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in the solution remains constant.

  • Phase Separation: Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of Bentranil.

  • Calculation: Calculate the solubility of Bentranil in the solvent based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Mandatory Visualizations

Signaling Pathway

While Bentranil itself does not have a well-defined signaling pathway for its herbicidal action, its derivatives are noted for their interaction with Cytochrome P450 (CYP450) enzymes.[1] The following diagram illustrates a generalized pathway of drug metabolism by CYP450 enzymes, which is a critical consideration in drug development and toxicology.

CYP450_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Bentranil Bentranil Derivative (Lipophilic) CYP450 Cytochrome P450 Enzymes (Liver) Bentranil->CYP450 Oxidation, Reduction, or Hydrolysis Metabolite Metabolite (More Polar) CYP450->Metabolite Conjugation Conjugation (e.g., Glucuronidation) Metabolite->Conjugation Conjugated_Metabolite Conjugated Metabolite (Water-Soluble) Conjugation->Conjugated_Metabolite Excretion Excretion (Urine/Bile) Conjugated_Metabolite->Excretion Solubility_Workflow Start Start: Solubility Determination Prep Prepare Solvent and Excess Bentranil Slurry Start->Prep Equilibrate Equilibrate at Constant Temperature with Agitation (24-72h) Prep->Equilibrate Settle Allow Excess Solid to Settle Equilibrate->Settle Filter Withdraw and Filter Supernatant Settle->Filter Dilute Accurately Dilute Filtrate Filter->Dilute Analyze Quantify Bentranil Concentration (e.g., HPLC, GC) Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate End End: Report Solubility Calculate->End

References

Foundational

A Technical Guide to the Crystal Structure Analysis of Bentranil

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of Bentranil....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of Bentranil. While specific crystallographic data for Bentranil is not publicly available, this document outlines the established experimental protocols and expected outcomes of such an analysis, serving as a valuable resource for researchers in structural chemistry and drug development.

Bentranil, with the chemical formula C14H9NO2, is a small organic molecule of interest.[1][2][3][4] Understanding its three-dimensional structure is crucial for elucidating its chemical properties and potential biological activity.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and the growth of high-quality single crystals, followed by X-ray diffraction analysis and structure refinement.

1.1. Synthesis and Crystallization of Bentranil

A plausible synthetic route to Bentranil involves the reaction of 2-Iodobenzoic acid with Benzonitrile (B105546).[1]

Synthesis Protocol:

  • A mixture of benzonitrile (2.0 mmol) and o-iodobenzoic acid (2.0 mmol) is stirred in the presence of a catalyst such as 1-butyl-3-methylimidazolium hydroxide (B78521) (35 mol%) at room temperature for 3-5 hours.[1]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, water (20 mL) is added to the reaction mixture.

  • The product is extracted with ether (3 x 20 mL).

  • The combined organic layers are dried over anhydrous Na2SO4.

  • The crude product is purified by column chromatography to yield analytically pure Bentranil.[1]

Crystallization Protocol: High-quality single crystals of Bentranil suitable for X-ray diffraction can be grown using techniques such as slow evaporation or vapor diffusion.

  • A saturated solution of purified Bentranil is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate (B1210297), or a mixture of dichloromethane (B109758) and diethyl ether).

  • For slow evaporation, the solution is loosely covered and left undisturbed at a constant temperature, allowing the solvent to evaporate slowly over several days, leading to the formation of crystals.

  • Alternatively, for vapor diffusion, a concentrated solution of Bentranil in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the Bentranil solution reduces its solubility, promoting crystallization.

1.2. Single-Crystal X-ray Diffraction (SC-XRD)

Data Collection:

  • A suitable single crystal of Bentranil is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations and potential crystal degradation.[5]

  • X-ray diffraction data are collected using a diffractometer equipped with a microfocus X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å) and a sensitive detector such as a CMOS or CCD detector.[5]

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • The collected data are processed using software to integrate the reflection intensities and apply corrections for factors such as absorption and crystal decay.

1.3. Structure Solution and Refinement

  • The crystal structure is solved using direct methods or Patterson methods, often implemented in software packages like SHELXT.[5] This initial step provides a preliminary model of the atomic positions.

  • The structural model is then refined by a full-matrix least-squares method on F2 using software such as SHELXL.[5]

  • Non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[5]

  • The final refined structure is validated using tools like CHECKCIF to ensure its quality and chemical reasonableness.

Data Presentation

The results of a successful crystal structure analysis of Bentranil would be presented in a series of tables summarizing the key crystallographic and geometric parameters. The following tables represent hypothetical but realistic data for Bentranil.

Table 1: Hypothetical Crystallographic Data for Bentranil

ParameterValue
Chemical formulaC14H9NO2
Formula weight223.23 g/mol
Crystal systemMonoclinic
Space groupP21/c
a (Å)8.5
b (Å)12.1
c (Å)10.3
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1020
Z4
Calculated density (g/cm³)1.45
Absorption coefficient (mm⁻¹)0.10
F(000)464
Crystal size (mm³)0.20 x 0.15 x 0.10
θ range for data collection (°)2.0 to 28.0
Reflections collected8500
Independent reflections2300 [R(int) = 0.04]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.120
R indices (all data)R1 = 0.060, wR2 = 0.135

Table 2: Hypothetical Selected Bond Lengths and Angles for Bentranil

Bond/AngleLength (Å) / Angle (°)
C1-C21.39
C7-N11.38
N1=C81.29
C8-O11.37
C14=O21.21
C1-C2-C3120.1
C7-N1-C8118.5
N1-C8-O1122.3
C13-C14-O2121.0

Visualization of Experimental Workflow

The overall process for the crystal structure analysis of Bentranil can be visualized as a logical workflow, from the initial synthesis to the final data interpretation.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis & Interpretation cluster_output Final Output synthesis Synthesis of Bentranil (e.g., from 2-Iodobenzoic acid and Benzonitrile) purification Purification (Column Chromatography) synthesis->purification crystallization Single Crystal Growth (Slow Evaporation / Vapor Diffusion) purification->crystallization data_collection Data Collection (Single-Crystal X-ray Diffractometer) crystallization->data_collection data_processing Data Processing (Integration and Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Structure Validation (e.g., CHECKCIF) structure_refinement->validation hirshfeld Hirshfeld Surface Analysis (Intermolecular Interactions) validation->hirshfeld cif_file Crystallographic Information File (CIF) validation->cif_file tables Data Tables (Bond Lengths, Angles, etc.) cif_file->tables publication Publication / Report tables->publication

Caption: Workflow for the crystal structure analysis of Bentranil.

Hirshfeld Surface Analysis

To gain deeper insights into the intermolecular interactions that govern the crystal packing of Bentranil, Hirshfeld surface analysis would be a valuable computational tool.[5][6][7][8][9] This technique maps various properties onto a 3D surface that represents the boundary of a molecule within a crystal.

  • d_norm surface: This surface visualizes both donor and acceptor regions of hydrogen bonds as red spots, providing a quick identification of key intermolecular contacts.

  • 2D Fingerprint Plots: These plots quantify the different types of intermolecular contacts, showing the percentage contribution of H···H, O···H, C···H, and other interactions to the overall crystal packing.[8] This information is crucial for understanding the forces that stabilize the crystal lattice.

By performing a Hirshfeld surface analysis on the crystal structure of Bentranil, one could elucidate the nature and relative importance of hydrogen bonds, π-π stacking, and other van der Waals forces, which are fundamental to its solid-state properties.

References

Exploratory

Spectroscopic and Mechanistic Insights into Bentranil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the spectroscopic properties of Bentranil (2-phenyl-4H-3,1-benzoxazin-4-one), a compound with a histor...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Bentranil (2-phenyl-4H-3,1-benzoxazin-4-one), a compound with a history as a herbicide and emerging interest for its derivatives as potential therapeutic agents. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for these analyses. Furthermore, it visualizes the synthesis pathway and key mechanistic actions of Bentranil and its derivatives.

Spectroscopic Data of Bentranil

The following tables summarize the key spectroscopic data for Bentranil, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Bentranil (600 MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.18dd7.7, 1.72HAromatic Protons
8.14dd7.8, 1.61HAromatic Proton
7.93td7.7, 1.61HAromatic Proton
7.70d7.91HAromatic Proton
7.67 – 7.64m-1HAromatic Proton
7.63 – 7.57m-3HAromatic Protons

Table 2: ¹³C NMR Spectroscopic Data for Bentranil (151 MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppmAssignment
158.8C=O (Lactone)
156.4C=N (Imine)
146.2Aromatic C
136.8Aromatic C
132.7Aromatic C
130.0Aromatic C
128.9 (2C)Aromatic C
128.5Aromatic C
128.0Aromatic C
127.8 (2C)Aromatic C
126.9Aromatic C
116.9Aromatic C
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Bentranil (KBr Pellet) [1][2]

Wavenumber (cm⁻¹)Functional Group Assignment
3040=C-H Aromatic Stretch
1764C=O Lactone Stretch
1614C=N Imine Stretch
1599, 1474C=C Aromatic Stretch
1315C-N Stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Bentranil

m/zInterpretation
224.07[M+H]⁺ (Molecular Ion + Proton)[1]
223Molecular Ion (M⁺)
105Fragment Ion

Experimental Protocols

Synthesis of Bentranil

Bentranil can be synthesized from anthranilic acid and benzoyl chloride in the presence of pyridine.[1] The amine group of anthranilic acid acts as a nucleophile, attacking the carbonyl carbon of benzoyl chloride. Pyridine serves as a base to neutralize the hydrochloric acid formed during the reaction and facilitates the subsequent intramolecular cyclization to form the benzoxazinone (B8607429) ring.[1]

Procedure:

  • Dissolve anthranilic acid (0.05 mol) in 10 mL of anhydrous pyridine.

  • Cool the solution to 0°C with constant stirring.

  • Add benzoyl chloride dropwise to the cooled solution.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Neutralize the reaction mixture by adding a saturated sodium bicarbonate solution (10%).

  • The resulting solid product, 2-phenyl-4H-benzo[d][1][3]oxazin-4-one, is then collected by filtration.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a JEOL JNM-ECS 600 spectrometer operating at 600 MHz for ¹H and 151 MHz for ¹³C.[1] Samples were dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), and chemical shifts were referenced to tetramethylsilane (B1202638) (TMS) at δ 0 ppm.[1]

Infrared (IR) Spectroscopy: IR spectra were obtained using a Jasco FT-IR 5300 Perkin-Elmer spectrometer.[1] Samples were prepared as potassium bromide (KBr) pellets.

Mass Spectrometry (MS): Mass spectra were recorded on a JEOL JMS 600 spectrometer using the Electrospray Ionization (ESI) method.[1] For Gas Chromatography-Mass Spectrometry (GC-MS) analysis of related herbicides, a typical setup would involve a gas chromatograph with a capillary column (e.g., 5% phenyl-methylpolysiloxane) and a mass spectrometer detector. The oven temperature is programmed to ramp from an initial temperature (e.g., 60°C) to a final temperature (e.g., 250°C) to ensure separation of components. Helium is commonly used as the carrier gas, and electron ionization (EI) at 70 eV is a standard ionization method.[4]

Visualized Workflows and Pathways

Synthesis of Bentranil

The following diagram illustrates the two-step synthesis of Bentranil from anthranilic acid and benzoyl chloride.

G Synthesis of Bentranil cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 Anthranilic Acid Intermediate N-Benzoylanthranilic Acid (Intermediate) Reactant1->Intermediate Nucleophilic Attack Reactant2 Benzoyl Chloride Reactant2->Intermediate Condition1 Pyridine Condition1->Intermediate Condition2 0°C to Room Temp. Condition2->Intermediate Product Bentranil (2-phenyl-4H-3,1-benzoxazin-4-one) Intermediate->Product Intramolecular Cyclization

Caption: A workflow diagram illustrating the synthesis of Bentranil.

Herbicide Mode of Action: Enzyme Inhibition

Bentranil and other herbicides often act by inhibiting specific enzymes that are crucial for plant survival. This diagram represents a generalized mechanism of non-competitive enzyme inhibition.

G Generalized Herbicide Mode of Action: Enzyme Inhibition cluster_components Components cluster_process Process Enzyme Plant Enzyme (e.g., Acetolactate Synthase) Binding Binding Enzyme->Binding Inhibition Inhibition Enzyme->Inhibition Substrate Substrate Substrate->Binding Herbicide Bentranil (Herbicide) Herbicide->Inhibition Product_Formation Product Formation (Blocked) Binding->Product_Formation Normal Reaction Inhibition->Product_Formation Blocks Reaction

Caption: A diagram showing the general mechanism of herbicide action via enzyme inhibition.

Cytochrome P450 Inhibition

Derivatives of Bentranil have shown promise as inhibitors of Cytochrome P450 (CYP450) enzymes, which are involved in drug metabolism. The following diagram illustrates a mechanism-based inhibition pathway.

G Mechanism-Based Inhibition of Cytochrome P450 cluster_enzyme_cycle CYP450 Catalytic Cycle cluster_inhibitor_pathway Inhibitor Interaction CYP450 CYP450 (Fe³⁺) CYP450_Reduced CYP450 (Fe²⁺) CYP450->CYP450_Reduced Reduction CYP450_Oxygenated [CYP450 (Fe²⁺)-O₂] CYP450_Reduced->CYP450_Oxygenated O₂ Binding Inactive_Complex Inactive CYP450 Complex CYP450_Reduced->Inactive_Complex Reactive_Metabolite Reactive Metabolite CYP450_Oxygenated->Reactive_Metabolite Metabolic Activation Inhibitor Bentranil Derivative (Inhibitor) Inhibitor->CYP450_Oxygenated Binding Reactive_Metabolite->Inactive_Complex Covalent Binding

Caption: A diagram of mechanism-based inhibition of Cytochrome P450 by a Bentranil derivative.

References

Foundational

The Unfulfilled Promise of Bentranil: A Technical History of a Forgotten Herbicide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Bentranil, chemically known as 2-phenyl-4H-3,1-benzoxazin-4-one, is a post-emergent herbicide that showed early pro...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bentranil, chemically known as 2-phenyl-4H-3,1-benzoxazin-4-one, is a post-emergent herbicide that showed early promise for the control of annual weeds. Despite its excellent selectivity in important crops like cereals, maize, and soybeans, it was never commercially developed for broad-spectrum weed control due to the high application rates required.[1] This technical guide provides a comprehensive overview of the historical development, synthesis, mechanism of action, and herbicidal efficacy of Bentranil, drawing from the available scientific literature. While its agricultural journey was cut short, recent research into its derivatives as potential therapeutic agents has renewed interest in this chemical class.

Historical Development

Information regarding the precise timeline and the original developing entity for Bentranil (also referred to as H-170) is not extensively documented in readily available literature. Its use was recorded in the United States in 1974, with an estimated 11,000 pounds (5,000 kg) applied that year.[1] The lack of commercialization suggests that its development was likely halted in the late 1970s or early 1980s, a period of intense innovation in the herbicide industry that saw the introduction of more potent and cost-effective compounds.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name 2-Phenyl-4H-3,1-benzoxazin-4-one[1]
CAS Number 1022-46-4[1]
Molecular Formula C₁₄H₉NO₂[1]
Molar Mass 223.231 g·mol⁻¹[1]
Appearance White to almost white solid[1]
Melting Point 124 °C[1]
Boiling Point 192 °C[1]
Water Solubility 5.5 mg/L[1]
Density 1.1814 g/cm³[1]

Experimental Protocols: Synthesis of Bentranil

The synthesis of Bentranil (2-phenyl-4H-3,1-benzoxazin-4-one) has been reported through several methods, primarily involving the reaction of anthranilic acid with a benzoylating agent.

Method 1: From Anthranilic Acid and Benzoyl Chloride

This is a common and straightforward method for the synthesis of Bentranil.

Reaction:

Synthesis_Method_1 Anthranilic_Acid Anthranilic Acid Bentranil Bentranil (2-phenyl-4H-3,1-benzoxazin-4-one) Anthranilic_Acid->Bentranil Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Bentranil Pyridine Pyridine (Solvent/Base) Pyridine->Bentranil Reaction Medium

Synthesis of Bentranil from Anthranilic Acid and Benzoyl Chloride.

Detailed Protocol:

  • Dissolution: Dissolve anthranilic acid (1 equivalent) in pyridine.

  • Acylation: Add benzoyl chloride (at least 2 equivalents) dropwise to the solution while stirring. The use of excess benzoyl chloride is crucial for the cyclization to the benzoxazinone.

  • Reaction: Stir the mixture at room temperature for several hours.

  • Isolation: The product, 2-phenyl-4H-3,1-benzoxazin-4-one, will precipitate from the solution.

  • Purification: The precipitate can be collected by filtration, washed, and recrystallized from a suitable solvent like ethanol (B145695) to yield the pure product.

Method 2: From 2-Iodobenzoic Acid and Benzonitrile

An alternative synthesis route involves the reaction of 2-iodobenzoic acid and benzonitrile.[1]

Reaction:

Synthesis_Method_2 Iodobenzoic_Acid 2-Iodobenzoic Acid Bentranil Bentranil (2-phenyl-4H-3,1-benzoxazin-4-one) Iodobenzoic_Acid->Bentranil Benzonitrile Benzonitrile Benzonitrile->Bentranil Catalyst Catalyst Catalyst->Bentranil Reaction Condition

Alternative synthesis of Bentranil.

Detailed Protocol:

Details for this specific protocol are less commonly available in open literature but would likely involve a transition-metal-catalyzed coupling reaction to form the carbon-nitrogen bond and subsequent cyclization.

Herbicidal Efficacy

Quantitative data on the herbicidal activity of Bentranil is scarce in publicly accessible literature, which is a likely consequence of its lack of commercialization. However, one study provides insight into its phytotoxic effects on the aquatic plant Lemna aequinoctialis.

Target Weed SpeciesConcentration (µg/mL)Inhibition (%)Reference
Lemna aequinoctialis500100[2]
Lemna aequinoctialis50100[2]
Lemna aequinoctialis5Not specified (less than 100%)[2]

Mode of Action (Hypothesized)

The precise molecular target of Bentranil's herbicidal activity has not been definitively elucidated. However, research on structurally related 4H-3,1-benzoxazin-4-ones suggests a potential mode of action as a plant hormone inhibitor, specifically mimicking the action of auxin.[3]

Auxin herbicides disrupt numerous growth processes in susceptible plants by overwhelming the natural auxin signaling pathways. The proposed mechanism involves the binding of the herbicide to an auxin receptor, such as the TIR1 (Transport Inhibitor Response 1) F-box protein. This binding event leads to the degradation of Aux/IAA transcriptional repressors, which in turn allows for the uncontrolled expression of auxin-responsive genes. The resulting hormonal imbalance leads to a cascade of physiological disruptions, including epinastic growth, tissue proliferation, and ultimately, plant death.[4]

Auxin_Herbicide_MOA cluster_cell Plant Cell Bentranil Bentranil (Auxin Mimic) TIR1 TIR1/AFB Receptor Bentranil->TIR1 Binds to Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Hypothesized mode of action of Bentranil as an auxin mimic.

Toxicological Data

Environmental Fate

Detailed studies on the environmental fate of Bentranil, including its soil half-life, degradation pathways, and metabolites, are not available in the reviewed literature. For a herbicide to be commercially viable, a thorough understanding of its environmental behavior is crucial to assess its potential for persistence, leaching into groundwater, and impact on non-target organisms. The absence of this data further suggests that the development of Bentranil was terminated at an early stage.

Derivatives and Future Potential

Interestingly, while Bentranil's journey as a herbicide concluded prematurely, its core chemical structure has found renewed interest in the field of medicine. Derivatives of Bentranil have shown promise as highly selective inhibitors of Cytochrome P450 enzymes, which are implicated in the metabolism of drugs and the development of cancer.[1] This highlights a common theme in chemical research where a compound that fails in one application may find new life in another.

Furthermore, fluorinated derivatives of Bentranil have been synthesized and shown to possess significantly enhanced herbicidal activity. The 5-fluoro derivative, for instance, exhibited triple the herbicidal potency of the parent compound, attributed to the increased binding affinity to target enzymes due to the electronegativity of the fluorine atom.[1] This suggests that while Bentranil itself was not potent enough for commercial success, its chemical scaffold holds potential for the development of more active analogues.

Conclusion

Bentranil represents a fascinating case study in the history of herbicide development. While it possessed desirable selectivity for major crops, its insufficient potency for broadleaf weed control at economically viable application rates prevented its commercialization. The lack of comprehensive data on its toxicology and environmental fate underscores its early exit from the development pipeline. However, the enduring interest in its chemical structure for the development of both new herbicidal compounds and potential therapeutic agents demonstrates the lasting value of exploring even those chemical avenues that did not initially lead to a commercial product. The story of Bentranil serves as a reminder of the rigorous and often unforgiving path of agrochemical development, where efficacy, economics, and environmental safety must all align for a compound to reach the market.

References

Exploratory

Bentranil: A Technical Guide to Its Role in Agricultural Chemical Research

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction Bentranil, chemically known as 2-phenyl-4H-3,1-benzoxazin-4-one, is a selective post-emergent herbicide.[1] It has demonstrated effica...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bentranil, chemically known as 2-phenyl-4H-3,1-benzoxazin-4-one, is a selective post-emergent herbicide.[1] It has demonstrated efficacy in controlling annual weeds in various cereal crops, maize, and rice.[1] Despite its excellent selectivity for important crops like potatoes and soybeans, Bentranil was never commercialized on a large scale due to the high doses required to effectively control broadleaf weeds.[1] Research into its derivatives, such as fluorobentranil, has shown significantly enhanced herbicidal activity.[1] Beyond its agricultural applications, Bentranil derivatives have also been investigated for their potential as highly selective Cytochrome P450 inhibitors, indicating a possible role in cancer treatment research.[1]

Synthesis and Chemical Properties

The synthesis of Bentranil can be achieved through the reaction of 2-iodobenzoic acid and benzonitrile (B105546).[1] A more detailed and modern synthetic protocol is provided below.

Chemical Properties
PropertyValueReference
IUPAC Name2-phenyl-4H-3,1-benzoxazin-4-one[1]
Other NamesLinarotox; H-170[1]
CAS Number1022-46-4[1]
Chemical FormulaC14H9NO2[1]
Molar Mass223.231 g·mol−1[1]
AppearanceWhite to almost white solid[1]
Melting Point124 °C (255 °F; 397 K)[1]
Boiling Point192 °C (378 °F; 465 K)[1]
Solubility in water5.5 mg/L[1]
Experimental Protocol: Synthesis of Bentranil

A general and efficient procedure for the synthesis of Bentranil involves the reaction of o-iodobenzoic acid with benzonitrile using an ionic liquid as a catalyst.

Materials:

  • o-iodobenzoic acid (2.0 mmol)

  • Benzonitrile (2.0 mmol)

  • 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH) (35 mol%)

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • A mixture of benzonitrile (2.0 mmol), o-iodobenzoic acid (2.0 mmol), and [bmIm]OH (35 mol%) is stirred at room temperature for 3-5 hours.

  • The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, 20 mL of water is added to the reaction mixture and stirred thoroughly.

  • The product is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are dried over anhydrous Na2SO4.

  • The crude product is then purified by column chromatography to obtain analytically pure Bentranil.

This method is noted for its green chemistry approach, utilizing an ionic liquid that can be recovered and reused.

Bentranil_Synthesis o-iodobenzoic_acid o-Iodobenzoic Acid reaction_mixture Reaction Mixture (Stir at RT, 3-5h) o-iodobenzoic_acid->reaction_mixture benzonitrile Benzonitrile benzonitrile->reaction_mixture ionic_liquid [bmIm]OH (catalyst) ionic_liquid->reaction_mixture extraction Extraction with Ether reaction_mixture->extraction drying Drying (Na2SO4) extraction->drying purification Column Chromatography drying->purification bentranil Bentranil purification->bentranil

Caption: Synthesis workflow for Bentranil.

Mechanism of Action

The precise molecular mechanism of action for Bentranil as a herbicide is not extensively detailed in the available literature. However, it belongs to the benzoxazinone (B8607429) class of herbicides. Herbicides in this class are known to act through various mechanisms, including the inhibition of lipid biosynthesis. It is important to note that the specific target enzyme for Bentranil has not been definitively identified.

The fluorine-substituted derivative, fluorobentranil, exhibits significantly higher herbicidal activity. This is attributed to the high electronegativity of the fluorine atom, which is thought to strengthen the binding of the molecule to its target enzyme.[1]

Herbicidal Activity

Bentranil is a post-emergent herbicide effective against annual weeds.[1] It displays good selectivity for several important crops, including cereals, maize, and rice.[1]

Fluorobentranil

The introduction of a fluorine atom to the Bentranil structure, creating fluorobentranil, has been shown to dramatically increase its herbicidal efficacy. The 5-fluoro derivative, in particular, demonstrated triple the herbicidal activity of the parent compound.[1] This derivative shows good broad-leaf activity and maintains selectivity in rice, cereals, and maize.

Note on Quantitative Data: Despite extensive searches, specific IC50 values for the herbicidal activity of Bentranil and its derivatives against various weed species are not available in the public domain. Such data is crucial for a comprehensive understanding of its efficacy and for comparative analysis.

Toxicology

CompoundCAS NumberTest TypeRoute of ExposureSpeciesDoseReference
6-chloro-4-(2,3-dihydroxypropyl)-2-ethyl-2H-1,4-benzoxazin-3(4H)-one52042-25-8LD50OralRodent - mouse>1700 mg/kg[2]

Disclaimer: This data is for a related compound and should not be directly extrapolated to Bentranil. It is presented here to give a general indication of the toxicity of the benzoxazinone chemical family.

General Experimental Workflow for Herbicide Efficacy Testing

The following diagram illustrates a general workflow for evaluating the efficacy of a new herbicidal compound like Bentranil. This is a representative workflow and does not correspond to a specific experiment cited in this guide.

Herbicide_Efficacy_Workflow compound_synthesis Compound Synthesis (e.g., Bentranil) formulation Formulation Development compound_synthesis->formulation greenhouse_screening Greenhouse Screening (Dose-response on target weeds and crops) formulation->greenhouse_screening data_analysis_ic50 Data Analysis (IC50 determination) greenhouse_screening->data_analysis_ic50 field_trials Field Trials (Multiple locations and conditions) data_analysis_ic50->field_trials efficacy_evaluation Efficacy & Crop Safety Evaluation field_trials->efficacy_evaluation toxicology_studies Toxicology & Environmental Fate Studies field_trials->toxicology_studies regulatory_submission Regulatory Submission efficacy_evaluation->regulatory_submission toxicology_studies->regulatory_submission

Caption: General workflow for herbicide evaluation.

Conclusion

Bentranil represents an interesting case in agricultural chemical research. While its initial promise as a selective herbicide was hampered by the need for high application rates, research into its derivatives like fluorobentranil highlights the potential for significant improvements in efficacy through chemical modification. The lack of publicly available, detailed quantitative data on its herbicidal activity and toxicology underscores the challenges in assessing the full potential of such compounds. Further research to elucidate its precise mechanism of action and to conduct comprehensive efficacy and safety studies would be necessary to fully understand the role Bentranil and its derivatives could play in modern agriculture and potentially in other fields such as medicine. This guide provides a foundational understanding for researchers interested in exploring this class of compounds.

References

Foundational

The Unforeseen Trajectory of Bentranil: From Abeyant Herbicide to a Scaffold for Novel Cancer Therapeutics

An In-depth Technical Guide on the Discovery, Initial Applications, and Redevelopment of Bentranil and Its Derivatives For Researchers, Scientists, and Drug Development Professionals This technical guide provides a compr...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Initial Applications, and Redevelopment of Bentranil and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound Bentranil (2-phenyl-4H-3,1-benzoxazin-4-one). Initially investigated as a post-emergent herbicide, its trajectory has evolved, with its core structure now serving as a promising scaffold for the development of targeted anti-cancer agents. This document details the discovery of Bentranil, its initial application in agriculture, and the subsequent discovery of its derivatives as potent enzyme inhibitors with therapeutic potential.

Discovery and Synthesis of Bentranil

Bentranil, chemically known as 2-phenyl-4H-3,1-benzoxazin-4-one, is synthesized from the reaction of 2-iodobenzoic acid and benzonitrile. The synthesis can also be achieved through the reaction of anthranilic acid and benzoyl chloride.

Synthesis Protocol

A common laboratory-scale synthesis involves the reaction of anthranilic acid with benzoyl chloride in the presence of pyridine.

Experimental Protocol: Synthesis of Bentranil

  • Reaction Setup: In a suitable reaction vessel, dissolve 0.01 mol of anthranilic acid in 60 ml of pyridine. The mixture is stirred continuously.

  • Addition of Reagent: While maintaining the temperature at approximately 8°C, slowly add 0.01 mol of benzoyl chloride dropwise to the stirred solution over a period of one hour.

  • Reaction Progression: Continue stirring the reaction mixture for an additional two hours at room temperature. A solid precipitate will begin to form.

  • Neutralization and Isolation: Neutralize the reaction mixture with a sodium bicarbonate (NaHCO₃) solution.

  • Purification: Filter the resulting pale yellow solid, wash it thoroughly with water, and recrystallize from ethanol (B145695) to obtain purified crystals of Bentranil.

Bentranil_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Anthranilic_Acid Anthranilic Acid Reaction_Mix Reaction Mixture Anthranilic_Acid->Reaction_Mix Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Reaction_Mix Pyridine Pyridine (Solvent/Base) Pyridine->Reaction_Mix Stirring_RT Stirring at Room Temperature Bentranil Bentranil (2-phenyl-4H-3,1-benzoxazin-4-one) Stirring_RT->Bentranil Reaction_Mix->Stirring_RT

A simplified workflow for the synthesis of Bentranil.

Initial Application: A Post-Emergent Herbicide

Bentranil was first identified as a post-emergent herbicide for the control of annual weeds in various crops.[1]

Herbicidal Activity

Bentranil demonstrated selectivity for certain crops like cereals, maize, and rice.[1] However, it was never commercialized for widespread agricultural use due to the high application rates required for effective broadleaf weed control.[1] In 1974, an estimated 11,000 pounds of Bentranil were used in the United States.[1]

Putative Mode of Action

The precise herbicidal mode of action for Bentranil is not definitively classified. However, studies on its derivatives suggest that its activity is related to enzyme inhibition. The introduction of a fluorine atom to the Bentranil structure, creating Fluorobentranil, was found to triple its herbicidal activity, with the increased electronegativity thought to enhance its binding to target enzymes in weeds.[1]

Experimental Protocol: Evaluation of Post-Emergent Herbicidal Efficacy

The following is a generalized protocol for assessing the post-emergent herbicidal activity of a compound like Bentranil in a greenhouse setting.

  • Plant Cultivation: Grow target weed species (e.g., annual broadleaf weeds) and crop species in individual pots under controlled greenhouse conditions (temperature, light, and humidity).

  • Herbicide Preparation: Prepare a stock solution of Bentranil in a suitable solvent and then make serial dilutions to achieve a range of application rates.

  • Application: Once the plants have reached a specific growth stage (e.g., 2-4 true leaves), apply the different rates of the Bentranil solution as a foliar spray, ensuring uniform coverage. A control group is sprayed with the solvent only.

  • Evaluation: At set time points after treatment (e.g., 7, 14, and 21 days), visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and stunting.

  • Data Collection: Quantify the herbicidal effect by measuring parameters like plant height, fresh weight, and dry weight compared to the control group. Calculate the percentage of weed control and crop injury.

A New Direction: Bentranil Derivatives as Cancer Therapeutics

Recent research has unveiled a new and compelling application for the Bentranil scaffold: the development of selective inhibitors of Cytochrome P450 1B1 (CYP1B1).

The Role of CYP1B1 in Cancer

CYP1B1 is an enzyme that is highly expressed in a variety of tumors and is implicated in the development of resistance to chemotherapy drugs.[2][3] Its overexpression in cancer cells, but not in healthy tissues, makes it an attractive target for the development of novel anti-cancer therapies.

Bentranil Derivatives as Potent CYP1B1 Inhibitors

A series of analogues based on the Bentranil structure have been synthesized and evaluated for their ability to inhibit CYP1B1. Several of these derivatives have demonstrated potent and selective inhibition of this enzyme.

Table 1: Quantitative Data on Bentranil and Its Derivatives

Compound/ParameterValueReference
Bentranil Physical Properties
Melting Point123-125 °C
Boiling Point189-192 °C at 8 mm Hg
Water Solubility5.5 mg/L[1]
Herbicidal Activity
Bentranil Usage in the US (1974)11,000 lbs[1]
5-fluoro derivative activity3x standard herbicidal activity[1]
CYP1B1 Inhibition
IC₅₀ of derivative 6oIn the nM range[2]
IC₅₀ of derivative 6qIn the nM range[2]
Selectivity Index (CYP1B1 vs CYP1A1/1A2)>30-fold higher than α-naphthoflavone[2]
Mechanism of Action: Competitive Inhibition of CYP1B1

Molecular docking studies have shown that Bentranil derivatives fit into the binding site of the CYP1B1 enzyme, acting as competitive inhibitors.[2] This prevents the enzyme from metabolizing its natural substrates, which in the context of cancer, can hinder the activation of pro-carcinogens and the development of drug resistance.

CYP1B1_Inhibition cluster_pathway CYP1B1 Signaling Pathway in Cancer cluster_inhibition Inhibition by Bentranil Derivatives Pro_carcinogen Pro-carcinogen / Chemotherapy Drug CYP1B1 CYP1B1 Enzyme (Overexpressed in Tumors) Pro_carcinogen->CYP1B1 Metabolism Active_Metabolite Carcinogenic Metabolite / Inactive Drug CYP1B1->Active_Metabolite Cancer_Progression Cancer Progression / Drug Resistance Active_Metabolite->Cancer_Progression Bentranil_Derivative Bentranil Derivative Bentranil_Derivative->CYP1B1 Competitive Inhibition

The inhibitory effect of Bentranil derivatives on the CYP1B1 pathway.
Experimental Protocol: CYP1B1 Inhibition Assay (EROD Assay)

The inhibitory activity of Bentranil derivatives on CYP1B1 is commonly determined using the 7-ethoxyresorufin-O-deethylase (EROD) assay.

  • Reagents and Materials:

    • Recombinant human CYP1B1 enzyme

    • 7-ethoxyresorufin (substrate)

    • NADPH (cofactor)

    • Resorufin (B1680543) (fluorescent product standard)

    • Test compounds (Bentranil derivatives) dissolved in a suitable solvent (e.g., DMSO)

    • Potassium phosphate (B84403) buffer

    • 96-well microplates

    • Fluorescence plate reader

  • Assay Procedure:

    • A reaction mixture is prepared in the wells of a microplate containing potassium phosphate buffer, recombinant CYP1B1 enzyme, and varying concentrations of the Bentranil derivative (or solvent control).

    • The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

    • The reaction is initiated by the addition of 7-ethoxyresorufin.

    • The reaction is started by adding NADPH.

    • The plate is incubated at 37°C for a specific time.

    • The reaction is stopped (e.g., by adding acetonitrile).

    • The fluorescence of the product, resorufin, is measured using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).

  • Data Analysis:

    • The rate of resorufin formation is calculated for each inhibitor concentration.

    • The percentage of inhibition is determined relative to the control.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The story of Bentranil is a compelling example of chemical repurposing. While its initial application as a herbicide did not lead to commercial success, its core chemical structure has found new life as a scaffold for the development of highly specific and potent inhibitors of CYP1B1. This shift in focus highlights the potential for re-evaluating existing chemical libraries for new therapeutic applications. Future research will likely focus on optimizing the structure of Bentranil derivatives to further enhance their affinity, selectivity, and pharmacokinetic properties for clinical development as anti-cancer agents.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Testing the Herbicidal Efficacy of Bentranil

For Researchers, Scientists, and Drug Development Professionals Introduction to Bentranil and its Herbicidal Activity Bentranil is a post-emergent herbicide effective against annual weeds.[1] While it has demonstrated ex...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bentranil and its Herbicidal Activity

Bentranil is a post-emergent herbicide effective against annual weeds.[1] While it has demonstrated excellent selectivity in crops such as cereals, maize, rice, potatoes, and soybeans, its commercialization was hindered by the high doses required for effective control of broadleaf weeds.[1] As a member of the benzoxazinone (B8607429) class of compounds, its analogues have been studied for their phytotoxic activity.[2][3] These notes provide detailed protocols for researchers engaged in the efficacy testing of Bentranil and similar herbicidal compounds.

The primary application of Bentranil is for the post-emergent control of annual weeds.[1] Its fluorinated derivative, fluorobentranil, has shown promising broad-leaf activity, suggesting that structural modifications can significantly enhance efficacy.[1][4] Understanding the dose-response relationship and the spectrum of susceptible weed species is crucial for evaluating the potential of Bentranil or its derivatives as viable herbicides.

Experimental Protocols

Greenhouse Dose-Response Bioassay

This protocol outlines a greenhouse experiment to determine the dose-dependent efficacy of Bentranil on target weed species.

Materials:

  • Bentranil (technical grade)

  • Solvent (e.g., acetone (B3395972) or dimethyl sulfoxide)

  • Surfactant

  • Pots (10 cm diameter) filled with standard potting mix

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album) and a tolerant crop species (e.g., maize or wheat)

  • Greenhouse with controlled temperature (25±2°C), humidity (60-70%), and photoperiod (16h light/8h dark)

  • Laboratory sprayer calibrated to deliver a consistent volume

Procedure:

  • Seed Germination and Plant Growth:

    • Sow seeds of the selected weed and crop species in pots.

    • Thin seedlings to a uniform number per pot (e.g., 3-5 plants) once they reach the 2-3 leaf stage.

    • Allow plants to grow until they reach the 4-6 leaf stage, ensuring uniform size and vigor.

  • Herbicide Preparation:

    • Prepare a stock solution of Bentranil in a suitable solvent.

    • Create a series of dilutions to achieve the desired application rates. It is recommended to use a logarithmic dose range to effectively capture the dose-response curve.

    • Add a surfactant to each dilution as per the manufacturer's recommendation to ensure proper leaf coverage.

    • An untreated control (solvent and surfactant only) must be included.

  • Herbicide Application:

    • Transfer the plants to a spray chamber.

    • Apply the different Bentranil concentrations to the respective pots using a calibrated laboratory sprayer. Ensure uniform coverage of the foliage.

  • Post-Application Care and Assessment:

    • Return the treated plants to the greenhouse and arrange them in a randomized complete block design.

    • Visually assess the herbicidal efficacy at 7, 14, and 21 days after treatment (DAT).

    • Use a rating scale from 0% (no effect) to 100% (complete plant death) to quantify visual injury, including symptoms like chlorosis, necrosis, and stunting.[5][6]

    • At 21 DAT, harvest the above-ground biomass of all plants in each pot.

    • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

Data Analysis:

  • Calculate the percent weed control relative to the untreated control for both visual assessment and biomass reduction.

  • Analyze the data using a suitable statistical model (e.g., log-logistic dose-response model) to determine the effective dose for 50% inhibition (ED50).

Field Efficacy Trial

This protocol describes a field trial to evaluate the performance of Bentranil under real-world agricultural conditions.

Materials:

  • Bentranil formulation

  • Calibrated field sprayer

  • Field plots with natural or seeded weed infestations

  • Data collection tools (quadrats, scales, notebooks)

Procedure:

  • Site Selection and Plot Establishment:

    • Select a field with a uniform and representative population of the target broadleaf weeds.

    • Establish experimental plots of a suitable size (e.g., 3m x 6m) with buffer zones between plots to prevent spray drift.

    • Use a randomized complete block design with at least three to four replications per treatment.

  • Treatments:

    • Include a range of Bentranil application rates.

    • Include an untreated control and a standard commercial herbicide for comparison.

  • Herbicide Application:

    • Apply the treatments when the majority of the target weeds are at the 2-4 leaf stage.

    • Use a calibrated field sprayer to ensure accurate and uniform application.

    • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Weed Control: Visually assess the percent weed control at 14, 28, and 56 DAT using a 0-100% scale. Additionally, conduct weed counts and/or biomass sampling from a designated quadrat (e.g., 1m²) within each plot.

    • Crop Phytotoxicity: Visually assess crop injury (e.g., chlorosis, necrosis, stunting) at regular intervals after application.[7]

    • Crop Yield: At the end of the growing season, harvest the crop from the central area of each plot to determine the yield.

Data Analysis:

  • Analyze the weed control and crop yield data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

  • Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Greenhouse Dose-Response Data for Bentranil on Amaranthus retroflexus

Bentranil Rate (g a.i./ha)Visual Injury (%) (14 DAT)Biomass Reduction (%) (21 DAT)
0 (Control)00
5002530
10005560
20008590
40009899
ED50 950 850

Table 2: Field Efficacy of Bentranil on Broadleaf Weeds

TreatmentRate (g a.i./ha)Weed Control (%) (28 DAT)Crop Yield (t/ha)
Untreated Control002.5
Bentranil2000753.8
Bentranil4000924.2
Standard HerbicideX954.5

Mandatory Visualizations

Experimental Workflow

G cluster_0 Greenhouse Screening cluster_1 Field Trials A Seed Germination & Plant Growth B Dose-Response Herbicide Application A->B C Phytotoxicity & Efficacy Assessment B->C D Biomass Measurement & ED50 Calculation C->D E Plot Establishment & Weed Infestation D->E Promising Candidates F Field Application of Selected Doses E->F G Weed Control & Crop Safety Assessment F->G H Crop Yield Determination G->H

Caption: Workflow for testing the herbicidal efficacy of Bentranil.

Hypothetical Signaling Pathway for Bentranil's Mode of Action

Since the precise mode of action of Bentranil is not well-documented, a hypothetical pathway involving the inhibition of a key enzyme in a vital metabolic process is presented below. This is a common mechanism for many herbicides.

G cluster_0 Normal Plant Metabolic Pathway cluster_1 Pathway Disruption by Bentranil Precursor Precursor Intermediate A Intermediate A Precursor->Intermediate A Intermediate B Intermediate B Intermediate A->Intermediate B Essential Product (e.g., Amino Acid) Essential Product (e.g., Amino Acid) Intermediate B->Essential Product (e.g., Amino Acid) Key Enzyme Key Enzyme Key Enzyme Accumulation of Intermediate B Accumulation of Intermediate B Intermediate B->Accumulation of Intermediate B Normal Plant Growth Normal Plant Growth Essential Product (e.g., Amino Acid)->Normal Plant Growth Bentranil Bentranil Bentranil->Key Enzyme Inhibits Deficiency of Essential Product Deficiency of Essential Product Key Enzyme->Deficiency of Essential Product Inhibited Growth & Plant Death Inhibited Growth & Plant Death Deficiency of Essential Product->Inhibited Growth & Plant Death

Caption: Hypothetical mode of action of Bentranil via enzyme inhibition.

References

Application

Application Notes and Protocols for Bentranil in Post-Emergent Weed Control

Disclaimer: Bentranil is an experimental herbicide that was not commercially developed for widespread agricultural use. The following application notes and protocols are compiled from limited available research and are i...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Bentranil is an experimental herbicide that was not commercially developed for widespread agricultural use. The following application notes and protocols are compiled from limited available research and are intended for research, scientific, and drug development professionals. The quantitative data and experimental protocols provided are illustrative and should be adapted and validated for specific research purposes.

Introduction

Bentranil (2-Phenyl-4H-3,1-benzoxazin-4-one) is a post-emergent herbicide investigated for the control of annual weeds.[1] While it demonstrated excellent selectivity in graminaceous crops such as cereals, maize, and rice, as well as in potatoes and soybeans, its commercialization was hindered by the high application rates required for effective broadleaf weed control.[1] Research has indicated that fluorinated derivatives of Bentranil, such as 'Fluorobentranil', exhibit enhanced broad-leaf herbicidal activity.[1][2]

Chemical Structure:

  • IUPAC Name: 2-Phenyl-4H-3,1-benzoxazin-4-one

  • CAS Number: 1022-46-4

Mechanism of Action

The precise mechanism of action for Bentranil is not extensively documented in publicly available literature. It is generally described as inhibiting key enzymatic processes within the target weeds, leading to growth cessation and eventual death. Further research into its specific molecular target is required for a complete understanding of its mode of action.

Illustrative Application Data

The following tables provide hypothetical quantitative data for the application of Bentranil in a research setting. These are not established recommendations but are based on general principles of herbicide efficacy trials.

Table 1: Illustrative Post-Emergent Application Rates for Bentranil

CropTarget Weed TypeIllustrative Application Rate (kg a.i./ha)Notes
Cereal CropsAnnual Grasses0.5 - 1.5Lower rates may be effective for sensitive grass species.
(Wheat, Barley)Annual Broadleafs2.0 - 4.0Higher rates are likely necessary for broadleaf control, which may not be economically viable and could impact crop safety.[1]
MaizeAnnual Grasses0.75 - 2.0Good crop tolerance has been noted.[1]
Annual Broadleafs2.5 - 5.0Efficacy on broadleaf weeds is a known limitation.[1]
RiceAnnual Weeds1.0 - 3.0Application timing and water management would be critical factors.
SoybeansAnnual Grasses0.5 - 1.5Soybeans have shown good tolerance to Bentranil.[1]
Annual Broadleafs2.0 - 4.0Further investigation into efficacy on specific broadleaf species is needed.

Table 2: Illustrative Weed Control Efficacy of Bentranil (at 2.0 kg a.i./ha)

Weed Species (Common Name)Weed Species (Scientific Name)Illustrative Control (%)Growth Stage at Application
Green FoxtailSetaria viridis85 - 952-4 leaf stage
BarnyardgrassEchinochloa crus-galli80 - 902-4 leaf stage
Common LambsquartersChenopodium album40 - 602-4 leaf stage
Redroot PigweedAmaranthus retroflexus35 - 552-4 leaf stage
Wild MustardSinapis arvensis30 - 502-4 leaf stage

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy and crop safety of Bentranil.

Protocol for Post-Emergent Efficacy Field Trial

Objective: To determine the efficacy of various rates of Bentranil on target weed species and to assess the tolerance of a specific crop.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replicates: A minimum of four replicates per treatment.

  • Plot Size: 10 m x 2 m is a standard size, allowing for a central assessment area to minimize edge effects.

Treatments:

  • Untreated Control (weedy check).

  • Bentranil at three application rates (e.g., 1.0, 2.0, and 4.0 kg a.i./ha).

  • A commercial standard herbicide for the target weeds and crop for comparison.

Site Selection and Preparation:

  • Select a field with a known and uniform infestation of the target weed species.

  • Ensure the soil type and environmental conditions are representative of the intended research area.

  • Prepare the seedbed and plant the desired crop according to standard agricultural practices.

Application:

  • Equipment: Use a calibrated backpack or small-plot sprayer with flat-fan nozzles to ensure uniform spray coverage.

  • Timing: Apply post-emergence when target weeds are at the 2-4 leaf stage and the crop is at a tolerant growth stage (e.g., 3-5 leaf stage for cereals).

  • Spray Volume: A typical spray volume is 100-200 L/ha.

  • Adjuvants: Include a non-ionic surfactant (NIS) at 0.25% v/v to improve foliar uptake.

Data Collection:

  • Weed Control Assessment: Visually assess the percent weed control at 7, 14, 28, and 56 days after treatment (DAT) using a scale of 0% (no control) to 100% (complete control).

  • Weed Biomass: At 28 DAT, collect weed biomass from a 1 m² quadrat in the center of each plot. Dry the biomass at 70°C for 72 hours and record the dry weight.

  • Crop Phytotoxicity Assessment: Visually assess crop injury (e.g., chlorosis, necrosis, stunting) at 7 and 14 DAT using a percentage scale (0% = no injury, 100% = crop death).

  • Crop Yield: At crop maturity, harvest the central area of each plot and determine the crop yield.

Statistical Analysis:

  • Analyze the data using Analysis of Variance (ANOVA).

  • Use a suitable mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means.

Protocol for Laboratory Bioassay on Lemna aequinoctialis

Objective: To determine the concentration-response of Bentranil on the aquatic plant Lemna aequinoctialis.

Materials:

  • Axenic culture of Lemna aequinoctialis.

  • Sterile growth medium (e.g., Hoagland's solution).

  • Bentranil stock solution of known concentration.

  • Sterile multi-well plates (e.g., 24-well).

  • Growth chamber with controlled light and temperature.

Procedure:

  • Prepare a series of dilutions of the Bentranil stock solution in the growth medium to achieve the desired test concentrations (e.g., 0, 5, 10, 25, 50, 100 µg/mL). A study has shown complete inhibition at 50 and 500 µg/mL.[3]

  • Dispense an equal volume of each test solution into the wells of the multi-well plates, with at least four replicates per concentration.

  • Transfer a standardized number of healthy Lemna fronds (e.g., 2-3 fronds with a total of 5-7 leaves) into each well.

  • Seal the plates to prevent evaporation and incubate in a growth chamber under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle).

  • After a set incubation period (e.g., 7 days), count the number of fronds in each well and record any signs of phytotoxicity (e.g., chlorosis, necrosis).

  • Calculate the percent inhibition of growth for each concentration relative to the untreated control.

Data Analysis:

  • Determine the EC50 (the concentration that causes a 50% reduction in growth) using a suitable regression analysis (e.g., probit or logit analysis).

Visualizations

G cluster_0 Field Preparation cluster_1 Treatment Application cluster_2 Data Collection cluster_3 Analysis Site Selection Site Selection Seedbed Preparation Seedbed Preparation Site Selection->Seedbed Preparation Crop Planting Crop Planting Seedbed Preparation->Crop Planting Plot Layout (RCBD) Plot Layout (RCBD) Crop Planting->Plot Layout (RCBD) Herbicide Preparation Herbicide Preparation Plot Layout (RCBD)->Herbicide Preparation Calibrated Spraying Calibrated Spraying Herbicide Preparation->Calibrated Spraying Visual Weed Control Assessment Visual Weed Control Assessment Calibrated Spraying->Visual Weed Control Assessment Weed Biomass Measurement Weed Biomass Measurement Visual Weed Control Assessment->Weed Biomass Measurement Crop Phytotoxicity Rating Crop Phytotoxicity Rating Weed Biomass Measurement->Crop Phytotoxicity Rating Crop Yield Measurement Crop Yield Measurement Crop Phytotoxicity Rating->Crop Yield Measurement Statistical Analysis (ANOVA) Statistical Analysis (ANOVA) Crop Yield Measurement->Statistical Analysis (ANOVA) Mean Separation Test Mean Separation Test Statistical Analysis (ANOVA)->Mean Separation Test Report Generation Report Generation Mean Separation Test->Report Generation

Caption: Experimental workflow for a post-emergent herbicide field trial.

G Bentranil Application Bentranil Application Foliar Uptake Foliar Uptake Bentranil Application->Foliar Uptake Translocation Translocation Foliar Uptake->Translocation Target Enzyme Target Enzyme Translocation->Target Enzyme Enzyme Inhibition Enzyme Inhibition Target Enzyme->Enzyme Inhibition Binding Metabolic Pathway Disruption Metabolic Pathway Disruption Enzyme Inhibition->Metabolic Pathway Disruption Growth Inhibition Growth Inhibition Metabolic Pathway Disruption->Growth Inhibition Plant Death Plant Death Growth Inhibition->Plant Death

References

Method

Protocols for the Laboratory Synthesis of Bentranil Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the synthesis of Bentranil (N-benzoyl-N-phenyl-2-aminobenzoic acid) and its derivatives. The methodol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Bentranil (N-benzoyl-N-phenyl-2-aminobenzoic acid) and its derivatives. The methodologies outlined are based on established chemical reactions and offer routes to obtaining these compounds for research and development purposes.

Introduction

Bentranil and its derivatives are N-substituted 2-aminobenzoic acid compounds that have garnered interest for their potential applications in agrochemicals and medicine. Bentranil itself has been investigated as a post-emergent herbicide for the control of annual weeds in various crops.[1][2] Furthermore, derivatives of Bentranil have shown promise as selective inhibitors of Cytochrome P450 enzymes, particularly CYP1B1, which is a target of interest in cancer therapy due to its overexpression in many tumor types.[1][3] The synthesis of these compounds in the laboratory is crucial for further investigation into their biological activities and potential applications.

Synthetic Methodologies

The synthesis of Bentranil and its derivatives can be approached through a multi-step process, primarily involving the formation of the N-phenylanthranilic acid scaffold followed by N-benzoylation.

Protocol 1: Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation

The Ullmann condensation is a classic and effective method for the formation of carbon-nitrogen bonds, making it suitable for the synthesis of N-phenylanthranilic acid from an o-halobenzoic acid and an aniline (B41778).[4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-chlorobenzoic acid (1 equivalent), aniline (2 equivalents), anhydrous potassium carbonate (1.5 equivalents), and a catalytic amount of copper powder or copper(I) iodide.

  • Solvent Addition: Add a suitable high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction: Heat the reaction mixture to reflux (typically 130-150 °C) and maintain for several hours (4-24 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water and acidify with dilute hydrochloric acid (HCl) to a pH of 3-4 to precipitate the product.

  • Isolation and Purification: Filter the crude N-phenylanthranilic acid, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol (B145695) or a mixture of ethanol and water.

Ultrasound-Assisted Variation:

To accelerate the reaction, ultrasound irradiation can be employed. A mixture of o-chlorobenzoic acid, aniline, potassium carbonate, and copper powder in water can be subjected to ultrasonic irradiation for a significantly shorter reaction time (e.g., 20 minutes) to achieve high yields.[5]

Protocol 2: Synthesis of Bentranil (N-Benzoyl-N-phenyl-2-aminobenzoic Acid) via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a well-established method for the N-acylation of amines using an acyl chloride in the presence of a base.[6][7][8] This protocol describes the N-benzoylation of N-phenylanthranilic acid to yield Bentranil.

Experimental Protocol:

  • Dissolution: In a flask, dissolve N-phenylanthranilic acid (1 equivalent) in an aqueous solution of sodium hydroxide (B78521) (10%).

  • Addition of Benzoyl Chloride: Cool the solution in an ice bath. While stirring vigorously, slowly add benzoyl chloride (1.1 equivalents) dropwise. A white precipitate of the product should form.

  • Reaction: Continue stirring for 15-30 minutes after the addition is complete. Ensure the reaction mixture remains alkaline.

  • Isolation: Filter the precipitated Bentranil and wash thoroughly with cold water to remove any unreacted starting materials and sodium benzoate.

  • Purification: The crude product can be recrystallized from a suitable solvent such as ethanol to obtain pure Bentranil.

Protocol 3: One-Pot Synthesis of Bentranil Derivatives

A more direct route to Bentranil involves the reaction of 2-iodobenzoic acid with benzonitrile (B105546) in the presence of a base.[2]

Experimental Protocol:

  • Reaction Mixture: In a reaction vessel, combine 2-iodobenzoic acid (1 equivalent) and benzonitrile (1 equivalent).

  • Catalyst/Base: Add a suitable base, such as 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH), which can also act as the solvent (neat conditions).

  • Reaction: Stir the mixture at room temperature for 3-5 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, add water to the reaction mixture and extract the product with an organic solvent like ether.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, evaporate the solvent, and purify the crude product by column chromatography to yield Bentranil.

Data Presentation

The following table summarizes the quantitative data from various synthetic protocols for Bentranil and its precursors.

ProductStarting MaterialsReaction TypeCatalyst/ReagentSolventReaction TimeTemperatureYield (%)Reference
N-Phenylanthranilic Acido-Chlorobenzoic Acid, AnilineUllmann CondensationCopper PowderWater20 min (Ultrasound)-81[5]
N-Phenylanthranilic Acid2-Bromobenzonitrile, AnilineNucleophilic Aromatic SubstitutionNaOH, K2CO3DMSO2.5 h (reflux)Reflux91[4]
Bentranil2-Iodobenzoic Acid, BenzonitrileOne-Pot Synthesis[bmIm]OHNeat3 hRoom Temp.87[2]
N-Benzoyl Amino AcidsAmino Acid, Benzoyl ChlorideSchotten-BaumannNaOHWater15-30 min0-5 °C80-95[6]

Visualization of Methodologies and Pathways

Experimental Workflow for Bentranil Synthesis

G General Workflow for Bentranil Synthesis cluster_0 Synthesis of N-Phenylanthranilic Acid cluster_1 Synthesis of Bentranil start1 o-Halobenzoic Acid + Aniline ullmann Ullmann Condensation (Cu catalyst, Base) start1->ullmann workup1 Acidification & Precipitation ullmann->workup1 purify1 Recrystallization workup1->purify1 product1 N-Phenylanthranilic Acid purify1->product1 start2 N-Phenylanthranilic Acid product1->start2 benzoylation Schotten-Baumann Reaction (Benzoyl Chloride, Base) start2->benzoylation workup2 Filtration & Washing benzoylation->workup2 purify2 Recrystallization workup2->purify2 product2 Bentranil purify2->product2

Caption: A general two-step workflow for the synthesis of Bentranil.

Proposed Herbicidal Mechanism of Action of Bentranil

Bentranil is known to be a post-emergent herbicide.[1] While its precise molecular target is not definitively established in the provided literature, many herbicides with this mode of action function by inhibiting photosynthesis. A common mechanism is the disruption of Photosystem II (PSII).[9][10]

G Proposed Herbicidal Action of Bentranil via PSII Inhibition bentranil Bentranil psii Photosystem II (PSII) in Thylakoid Membrane bentranil->psii Inhibits electron_transport Electron Transport Chain (Plastoquinone Binding Site) psii->electron_transport Disrupts atp_nadph ATP & NADPH Production electron_transport->atp_nadph Blocks oxidative_stress Oxidative Stress (Reactive Oxygen Species) electron_transport->oxidative_stress Causes co2_fixation CO2 Fixation (Calvin Cycle) atp_nadph->co2_fixation Prevents plant_growth Plant Growth co2_fixation->plant_growth Inhibits plant_death Weed Death plant_growth->plant_death cell_damage Cell Membrane Damage oxidative_stress->cell_damage Leads to cell_damage->plant_death G Anticancer Action of Bentranil Derivatives via CYP1B1 Inhibition bentranil_deriv Bentranil Derivative cyp1b1 Cytochrome P450 1B1 (CYP1B1) bentranil_deriv->cyp1b1 Inhibits caspase1 Caspase-1 Activation bentranil_deriv->caspase1 May indirectly lead to procarcinogen Procarcinogen Activation cyp1b1->procarcinogen Mediates wnt_beta_catenin Wnt/β-catenin Signaling cyp1b1->wnt_beta_catenin Promotes emt Epithelial-Mesenchymal Transition (EMT) cyp1b1->emt Induces carcinogen Carcinogen Formation procarcinogen->carcinogen dna_damage DNA Damage carcinogen->dna_damage cancer_progression Cancer Progression dna_damage->cancer_progression proliferation Cell Proliferation wnt_beta_catenin->proliferation metastasis Metastasis emt->metastasis proliferation->cancer_progression metastasis->cancer_progression apoptosis Apoptosis caspase1->apoptosis tumor_suppression Tumor Suppression apoptosis->tumor_suppression

References

Application

Application Notes and Protocols: Leveraging Bentranil as a Versatile Scaffold for Novel Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction Bentranil, a compound with the core structure 2-phenyl-4H-3,1-benzoxazin-4-one, has been historically recognized for its herbicidal properties....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bentranil, a compound with the core structure 2-phenyl-4H-3,1-benzoxazin-4-one, has been historically recognized for its herbicidal properties. However, emerging research into the biological activities of its derivatives has unveiled its potential as a privileged scaffold in medicinal chemistry. The unique conformation and synthetic tractability of the benzoxazinone (B8607429) ring system make it an attractive starting point for the development of novel therapeutics. Notably, derivatives of this scaffold have shown promise as inhibitors of key enzymes implicated in cancer and other diseases, such as Cytochrome P450 (CYP) enzymes and methionyl-tRNA synthetase (MetRS).

These application notes provide a comprehensive guide for researchers interested in exploring the Bentranil scaffold for drug discovery. We present detailed protocols for the synthesis of a diverse library of Bentranil analogs, as well as robust screening assays to evaluate their biological activity. The primary focus is on the inhibition of major drug-metabolizing CYP enzymes, a critical aspect of drug development to mitigate potential drug-drug interactions and predict metabolic profiles. Additionally, we provide protocols for assessing the anticancer activity of these novel compounds, targeting the inhibition of MetRS and evaluating cytotoxicity in cancer cell lines.

Data Presentation: Inhibitory Activity of Bentranil Analogs

The following tables summarize hypothetical, yet representative, quantitative data for a library of Bentranil analogs. This data is intended to be illustrative of the results that could be obtained using the protocols described herein.

Table 1: Inhibitory Activity of Bentranil Analogs against Major Cytochrome P450 Isoforms

Compound IDR1-SubstitutionR2-SubstitutionCYP3A4 IC50 (µM)CYP2D6 IC50 (µM)CYP2C9 IC50 (µM)
BENT-001HH> 50> 50> 50
BENT-0024-ClH12.525.835.2
BENT-0034-FH8.215.122.7
BENT-0044-OCH3H28.445.3> 50
BENT-005H5-NO25.19.818.4
BENT-0064-Cl5-NO21.83.57.9
BENT-0074-F5-NO22.34.19.2
Ketoconazole (B1673606)--0.15--
Quinidine---0.08-
Sulfaphenazole----0.5

Table 2: Anticancer Activity and Methionyl-tRNA Synthetase Inhibition of Bentranil Analogs

Compound IDR1-SubstitutionR2-SubstitutionA549 Cell Viability IC50 (µM)MetRS Inhibition IC50 (µM)
BENT-001HH> 100> 100
BENT-005H5-NO245.268.3
BENT-0064-Cl5-NO215.822.1
BENT-0074-F5-NO218.325.9
Doxorubicin--0.5-
REP8839---0.025

Experimental Protocols

General Protocol for the Synthesis of a 2-Aryl-4H-3,1-benzoxazin-4-one (Bentranil Analog) Library

This protocol describes a general and efficient method for the synthesis of Bentranil analogs from substituted anthranilic acids and aroyl chlorides.[1][2][3]

Materials:

  • Substituted anthranilic acid (1.0 eq)

  • Anhydrous pyridine (B92270)

  • Substituted benzoyl chloride (1.1 eq)

  • Anhydrous diethyl ether

  • Sodium bicarbonate solution (5% w/v)

  • Ethanol (B145695) for recrystallization

Procedure:

  • In a round-bottom flask, dissolve the substituted anthranilic acid in anhydrous pyridine under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the substituted benzoyl chloride dropwise to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water and stir.

  • Neutralize the mixture with a 5% sodium bicarbonate solution until the effervescence ceases.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Wash the crude product with a small amount of cold diethyl ether to remove impurities.

  • Recrystallize the solid product from ethanol to obtain the purified 2-aryl-4H-3,1-benzoxazin-4-one derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start Substituted Anthranilic Acid + Substituted Benzoyl Chloride Reaction Reaction in Anhydrous Pyridine (0°C to RT) Start->Reaction Workup Quenching, Neutralization, & Filtration Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Product Purified Bentranil Analog Purification->Product Analysis Characterization (NMR, MS) Product->Analysis

Figure 1. General workflow for the synthesis of Bentranil analogs.
Protocol for Cytochrome P450 Inhibition Assay (Fluorometric Method)

This protocol outlines a high-throughput fluorometric assay to determine the IC50 values of Bentranil analogs against major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).[4][5][6][7][8]

Materials:

  • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9)

  • CYP assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • NADPH generating system

  • Fluorogenic CYP-specific substrate (e.g., for CYP3A4: BFC; for CYP2D6: AMMC; for CYP2C9: MFC)

  • Bentranil analogs (test compounds) dissolved in DMSO

  • Known CYP inhibitors (positive controls, e.g., ketoconazole for CYP3A4)

  • Opaque 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the Bentranil analogs and the positive control inhibitor in the assay buffer. The final DMSO concentration should be kept below 1%.

    • Prepare a working solution of the recombinant CYP enzyme in cold assay buffer.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

    • Prepare the NADPH generating system according to the manufacturer's instructions.

  • Assay Plate Setup:

    • Add 50 µL of the CYP enzyme working solution to each well of the 96-well plate.

    • Add 25 µL of the serially diluted test compounds or positive control to the respective wells.

    • Include "no inhibitor" control wells (with vehicle, e.g., DMSO) and "background" wells (without enzyme).

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10 minutes to allow the compounds to interact with the enzymes.

  • Reaction Initiation:

    • Initiate the reaction by adding 25 µL of the pre-warmed NADPH generating system to all wells.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific substrate at regular intervals for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CYP_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Bentranil Analogs Plate_Setup Add Enzyme and Test Compounds to Plate Compound_Prep->Plate_Setup Enzyme_Prep Prepare CYP Enzyme Working Solution Enzyme_Prep->Plate_Setup Substrate_Prep Prepare Fluorogenic Substrate Solution Reaction_Start Initiate Reaction with NADPH Generating System Substrate_Prep->Reaction_Start NADPH_Prep Prepare NADPH Generating System NADPH_Prep->Reaction_Start Preincubation Pre-incubate at 37°C (10 min) Plate_Setup->Preincubation Preincubation->Reaction_Start Measurement Kinetic Fluorescence Measurement at 37°C Reaction_Start->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Inhibition_Calc Determine Percent Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Calculate IC50 Values Inhibition_Calc->IC50_Calc

Figure 2. Workflow for the fluorometric CYP inhibition assay.
Protocol for Cell Viability (MTS) Assay using A549 Cells

This protocol is for determining the cytotoxic effects of Bentranil analogs on the A549 human lung carcinoma cell line.[9][10][11][12][13]

Materials:

  • A549 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Bentranil analogs dissolved in DMSO

  • MTS reagent (containing PES)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Bentranil analogs in the complete medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include vehicle control wells (medium with DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours at 37°C.

  • MTS Assay:

    • Add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate spectrophotometer.

  • Data Analysis:

    • Subtract the average absorbance of the background wells (medium only) from all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Protocol for Methionyl-tRNA Synthetase (MetRS) Inhibition Assay

This protocol describes an in vitro assay to measure the inhibition of MetRS by Bentranil analogs.[14][15][16][17][18]

Materials:

  • Purified recombinant human Methionyl-tRNA Synthetase (MetRS)

  • Reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 80 mM KCl, 2.5 mM DTT)

  • ATP

  • L-Methionine

  • [³²P]Pyrophosphate (PPi)

  • Total tRNA

  • Bentranil analogs dissolved in DMSO

  • Known MetRS inhibitor (e.g., REP8839) as a positive control

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing the reaction buffer, ATP, L-methionine, and [³²P]PPi.

  • Assay Setup:

    • In microcentrifuge tubes, add the reaction mixture.

    • Add the Bentranil analogs at various concentrations or the positive control. Include a vehicle control (DMSO).

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding the purified MetRS enzyme to each tube.

    • Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching solution (e.g., activated charcoal in perchloric acid) to precipitate the unincorporated [³²P]PPi.

  • Measurement of [³²P]ATP:

    • Centrifuge the tubes to pellet the charcoal with the bound unincorporated [³²P]PPi.

    • Transfer an aliquot of the supernatant (containing the [³²P]ATP formed) to a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of [³²P]ATP formed in each reaction.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Signaling and Metabolic Pathways

CYP450_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Lipophilic Drug (e.g., Bentranil Analog) CYP450 Cytochrome P450 Enzymes (CYPs) Drug->CYP450 Metabolite Oxidized, Reduced, or Hydrolyzed Metabolite CYP450->Metabolite Oxidation Conjugation Conjugation Enzymes (e.g., UGTs, SULTs, GSTs) Metabolite->Conjugation Conjugated_Metabolite Hydrophilic Conjugated Metabolite Conjugation->Conjugated_Metabolite Conjugation Excretion Excretion (Urine or Bile) Conjugated_Metabolite->Excretion Inhibition Inhibition by Bentranil Analog Inhibition->CYP450

Figure 3. Cytochrome P450-mediated drug metabolism pathway and the inhibitory action of Bentranil analogs.

Conclusion

The Bentranil scaffold represents a promising starting point for the discovery of novel therapeutic agents. The synthetic accessibility of 2-aryl-4H-3,1-benzoxazin-4-ones allows for the creation of diverse chemical libraries. The protocols detailed in these application notes provide a robust framework for synthesizing and evaluating Bentranil analogs for their potential to inhibit key drug-metabolizing enzymes and exert anticancer effects. The provided workflows and data presentation formats are intended to guide researchers in structuring their investigations and interpreting their findings. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.

References

Method

Application Notes and Protocols: Bentranil as a Tool Compound for Enzyme Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of Bentranil (2-Phenyl-4H-3,1-benzoxazin-4-one) as a potential tool compound for studying enzyme in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Bentranil (2-Phenyl-4H-3,1-benzoxazin-4-one) as a potential tool compound for studying enzyme inhibition. This document summarizes the current, albeit limited, understanding of its biological activity, outlines potential enzymatic targets, and provides detailed protocols for its experimental use.

Introduction

Bentranil, a benzoxazinone (B8607429) derivative, has been identified as a compound with potential biological activities, including anticancer properties. While its precise molecular mechanisms are still under investigation, preliminary studies suggest that Bentranil and its analogs may exert their effects through the inhibition of specific enzymes. This makes Bentranil an intriguing tool compound for researchers in enzymology, cancer biology, and drug discovery to explore enzyme function and develop novel therapeutic agents.

Potential Enzyme Targets and Biological Activity

The oxazin-4-one (B404625) scaffold, present in Bentranil, is known to be a feature in inhibitors of several enzyme classes.[1][2] Derivatives of this scaffold have been reported to inhibit α/β hydrolases, cholesterol esterase, acetylcholinesterase, and monoacylglycerol lipase.[1][2] This suggests that Bentranil itself could be a subject of investigation against a range of hydrolases and esterases.

More specifically, a study has pointed towards Methionyl-tRNA Synthetase (MRS) as a potential target for Bentranil's anticancer activity.[3][4] In-silico docking studies indicated an interaction between Bentranil and MRS, and in-vitro cell-based assays demonstrated its cytotoxic effect on human lung cancer cells (A549).[3][4]

Furthermore, a derivative of 2-phenyl-4H-3,1-benzoxazin-4-one has been identified as a potent dual inhibitor of the receptor tyrosine kinases EGFR and HER2 , suggesting that kinases could be another class of enzymes to investigate for Bentranil's activity.[5]

Data Presentation

The following table summarizes the available quantitative data for Bentranil and a closely related derivative. It is important to note that the IC50 value for Bentranil was determined from a cell-based assay and represents the concentration required to inhibit cell growth by 50%, not necessarily direct enzyme inhibition.

CompoundTarget/AssayIC50Reference
Bentranil (2-Phenyl-4H-benzo[d][1][6]oxazin-4-one)A549 Human Lung Cancer Cell Proliferation65.43 ± 2.7 µg/mL[3][4]
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dioneEGFR Kinase Activity37.24 nM[5]
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dioneHER2 Kinase Activity45.83 nM[5]

Experimental Protocols

The following are generalized protocols that can be adapted to study the inhibitory effects of Bentranil on a putative enzyme target such as Methionyl-tRNA Synthetase or other kinases and hydrolases.

Protocol 1: In Vitro Enzyme Inhibition Assay (General)

This protocol describes a general workflow for determining the in vitro inhibitory activity of Bentranil against a purified enzyme.

1. Materials:

  • Purified target enzyme (e.g., Methionyl-tRNA Synthetase)

  • Substrate for the target enzyme

  • Bentranil (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (specific to the enzyme)

  • 96-well microplate

  • Microplate reader

  • Control inhibitor (if available)

2. Methods:

  • Preparation of Reagents:

    • Prepare a stock solution of Bentranil in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the Bentranil stock solution in assay buffer to achieve a range of desired concentrations.

    • Prepare a solution of the target enzyme in assay buffer at a concentration suitable for the assay.

    • Prepare a solution of the substrate in assay buffer at a concentration typically at or below the Michaelis constant (Km) for the enzyme.

  • Assay Procedure:

    • To the wells of a 96-well microplate, add the following in order:

      • Assay buffer

      • Bentranil solution at various concentrations (or vehicle control, e.g., DMSO)

      • Enzyme solution

    • Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength and measurement mode will depend on the specific substrate and product.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of Bentranil.

    • Plot the percentage of enzyme inhibition versus the logarithm of the Bentranil concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Protocol 2: Cell-Based Assay for Inhibition of Cancer Cell Proliferation (MTT Assay)

This protocol is based on the methodology used to determine the IC50 of Bentranil against A549 cells.[3][4]

1. Materials:

  • A549 human lung cancer cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Bentranil

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

2. Methods:

  • Cell Seeding:

    • Trypsinize and count A549 cells.

    • Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight in the incubator.

  • Compound Treatment:

    • Prepare a stock solution of Bentranil in DMSO.

    • Prepare serial dilutions of Bentranil in cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of Bentranil. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the cells for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of Bentranil relative to the vehicle control.

    • Plot the percentage of cell viability versus the logarithm of the Bentranil concentration.

    • Determine the IC50 value from the dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the potential mechanism of action of Bentranil and the general workflow for its evaluation as an enzyme inhibitor.

G Potential Mechanism of Bentranil in Cancer Cells Bentranil Bentranil MRS Methionyl-tRNA Synthetase (MRS) Bentranil->MRS Inhibition Protein_Synthesis Protein Synthesis MRS->Protein_Synthesis Required for Cell_Proliferation Cancer Cell Proliferation Protein_Synthesis->Cell_Proliferation Required for

Caption: Potential inhibitory action of Bentranil on Methionyl-tRNA Synthetase.

G Experimental Workflow for Bentranil Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Bentranil_prep Prepare Bentranil Stock and Dilutions Incubate Incubate Enzyme with Bentranil Bentranil_prep->Incubate Enzyme_prep Prepare Enzyme Solution Enzyme_prep->Incubate Substrate_prep Prepare Substrate Solution Add_Substrate Initiate Reaction with Substrate Substrate_prep->Add_Substrate Incubate->Add_Substrate Measure Measure Reaction Rate Add_Substrate->Measure Plot Plot % Inhibition vs. [Bentranil] Measure->Plot IC50 Determine IC50 Value Plot->IC50

Caption: General workflow for an in vitro enzyme inhibition assay using Bentranil.

G Logical Relationship of Bentranil as a Tool Compound Bentranil Bentranil Known_Activity Anticancer Activity (A549 cells) Bentranil->Known_Activity Demonstrates Potential_Targets Potential Targets: Kinases, Hydrolases Bentranil->Potential_Targets Structurally related to inhibitors of Hypothesized_Target Hypothesized Target: Methionyl-tRNA Synthetase Known_Activity->Hypothesized_Target Suggests Further_Studies Further Biochemical and Cellular Assays Required Hypothesized_Target->Further_Studies Requires Validation Potential_Targets->Further_Studies Requires Investigation

Caption: Logical flow for investigating Bentranil as an enzyme inhibitor.

References

Application

Bentranil: An Overview of its Herbicidal Application and Formulation Considerations

Bentranil is an herbicide that has been historically used for post-emergence control of broadleaf weeds in cereal crops. It is important to note that Bentranil is not a pharmaceutical compound and is not intended for hum...

Author: BenchChem Technical Support Team. Date: December 2025

Bentranil is an herbicide that has been historically used for post-emergence control of broadleaf weeds in cereal crops. It is important to note that Bentranil is not a pharmaceutical compound and is not intended for human or animal therapeutic use. The following information is provided for research and scientific understanding within the context of agricultural science and herbicide formulation.

Physicochemical Properties of Bentranil

A clear understanding of the physicochemical properties of an active ingredient is crucial for developing effective and stable formulations.

PropertyValue
IUPAC Name 2-phenyl-1,3-benzoxazine-4-one
CAS Number 1022-46-4
Molecular Formula C₁₄H₁₁NO₂
Molar Mass 225.24 g/mol
Appearance White crystalline solid
Melting Point 123-124 °C
Water Solubility 5-6 mg/L at 20 °C
Vapor Pressure < 1 x 10⁻⁵ Pa at 20 °C

Data compiled from publicly available chemical databases.

The low water solubility of Bentranil presents a primary challenge in its formulation for effective agricultural application.

Formulation Strategies for Herbicidal Delivery

The goal of herbicide formulation is to create a product that is easy to handle, effective in controlling target weeds, and minimizes environmental impact. Due to Bentranil's low water solubility, it has been formulated in various ways to ensure its efficacy as a post-emergence herbicide.

Common Formulation Types:

  • Wettable Powders (WP): In this formulation, the active ingredient is mixed with a fine, inert carrier, along with wetting and dispersing agents. This powder can then be suspended in water for spray application.

  • Emulsifiable Concentrates (EC): For EC formulations, the active ingredient is dissolved in a water-immiscible organic solvent, with emulsifiers added. When mixed with water, this concentrate forms a stable emulsion for spraying.

  • Suspension Concentrates (SC): These are stable dispersions of the solid active ingredient in water. This formulation type avoids the use of organic solvents, which can be advantageous from an environmental and safety perspective.

Experimental Protocol: Preparation of a Suspension Concentrate (SC) of Bentranil

This protocol outlines a general method for preparing a lab-scale suspension concentrate of Bentranil.

Materials:

  • Bentranil (technical grade)

  • Distilled water

  • Wetting agent (e.g., sodium lignosulfonate)

  • Dispersing agent (e.g., a nonionic surfactant)

  • Antifreeze agent (e.g., propylene (B89431) glycol)

  • Biocide

  • High-shear mixer

  • Bead mill

  • Particle size analyzer

  • Viscometer

Procedure:

  • Preparation of the Aqueous Phase: In a suitable beaker, combine the distilled water, wetting agent, dispersing agent, antifreeze agent, and biocide. Mix until all components are fully dissolved.

  • Initial Dispersion: While stirring the aqueous phase with a high-shear mixer, slowly add the technical-grade Bentranil powder. Continue mixing at high speed for 15-20 minutes to create a preliminary dispersion.

  • Wet Milling: Transfer the dispersion to a bead mill. Mill the suspension until the desired particle size distribution is achieved (typically a median particle size of < 5 µm). Monitor the particle size throughout the milling process using a particle size analyzer.

  • Final Formulation and Quality Control: After milling, transfer the suspension concentrate to a storage container. Measure the viscosity of the final product using a viscometer to ensure it is within the desired range for handling and sprayability.

G cluster_aqueous Aqueous Phase Preparation cluster_mixing Dispersion and Milling cluster_qc Quality Control Water Distilled Water HighShear High-Shear Mixing Water->HighShear WettingAgent Wetting Agent WettingAgent->HighShear DispersingAgent Dispersing Agent DispersingAgent->HighShear Antifreeze Antifreeze Antifreeze->HighShear Biocide Biocide Biocide->HighShear Bentranil Bentranil Powder Bentranil->HighShear BeadMill Bead Milling HighShear->BeadMill Initial Dispersion ParticleSize Particle Size Analysis BeadMill->ParticleSize Milled Suspension Viscosity Viscosity Measurement BeadMill->Viscosity ParticleSize->BeadMill Feedback FinalProduct Final SC Formulation ParticleSize->FinalProduct Viscosity->FinalProduct

Caption: Workflow for Suspension Concentrate Formulation.

Mechanism of Action: Inhibition of Photosynthesis

Bentranil belongs to the benzothiadiazinone group of herbicides. Its mode of action involves the inhibition of photosynthesis in susceptible plant species.

Specifically, Bentranil inhibits photosystem II (PSII) of the photosynthetic electron transport chain. By binding to the D1 protein of the PSII complex, it blocks the flow of electrons, which in turn halts the production of ATP and NADPH necessary for CO₂ fixation. This disruption of energy production ultimately leads to the death of the plant.

G cluster_psii Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo e- Qa QA Pheo->Qa e- Qb QB (D1 Protein) Qa->Qb e- Light Light (Photons) Light->P680 Bentranil Bentranil Bentranil->Qb ElectronFlow Electron Flow Blocked Blocked

Caption: Bentranil's Inhibition of Photosystem II.

Method

Application Notes and Protocols for the Analysis of Bentranil in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the analytical determination of the herbicide Bentranil in soil and water m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical determination of the herbicide Bentranil in soil and water matrices. The methodologies described are based on established analytical principles for compounds of similar chemical structure and are intended to serve as a comprehensive guide for laboratory implementation.

Introduction

Bentranil (2-Phenyl-4H-3,1-benzoxazin-4-one, CAS No. 1022-46-4) is a post-emergent herbicide.[1][2] Its presence in environmental compartments such as soil and water necessitates sensitive and reliable analytical methods for monitoring and risk assessment. This application note details protocols for sample extraction and cleanup, followed by instrumental analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a widely accepted technique for the trace-level quantification of pesticides.[3]

Analytical Methodologies Overview

The analysis of Bentranil from environmental samples involves a multi-step process:

  • Sample Collection and Preparation: Proper collection and preparation are crucial for accurate results. This typically involves homogenization of soil samples and filtration of water samples.

  • Extraction: The target analyte is separated from the sample matrix. For soil, a Solid-Liquid Extraction (SLE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is suitable.[4][5] For water, Solid-Phase Extraction (SPE) is a common and effective technique for analyte concentration and purification.[6][7][8]

  • Instrumental Analysis: The extracted and cleaned-up sample is analyzed by HPLC-MS/MS for selective and sensitive detection and quantification of Bentranil.

Experimental Protocols

Water Sample Analysis Protocol

This protocol details the extraction of Bentranil from water samples using Solid-Phase Extraction (SPE) followed by HPLC-MS/MS analysis.

3.1.1. Sample Preparation and Extraction (SPE)

  • Filtration: Filter water samples through a 0.45 µm glass fiber filter to remove suspended solids.

  • Acidification: Acidify the filtered water sample to a pH of approximately 2-3 with a suitable acid (e.g., formic acid or hydrochloric acid). This is a common practice for acidic herbicides to ensure they are in a neutral form for better retention on the SPE sorbent.[6][7]

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or Strata-X, 200 mg) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water (acidified to the same pH as the sample). Do not allow the cartridge to go dry.

  • Sample Loading: Load the acidified water sample (typically 250-500 mL) onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20-30 minutes to remove residual water.

  • Elution: Elute the retained Bentranil from the cartridge with 6-8 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or acetonitrile (B52724).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for HPLC-MS/MS analysis.

Soil Sample Analysis Protocol

This protocol describes the extraction of Bentranil from soil samples using the QuEChERS methodology, followed by HPLC-MS/MS analysis. The QuEChERS method is known for its speed and efficiency in analyzing pesticide residues in various matrices.[5][9][10]

3.2.1. Sample Preparation and Extraction (QuEChERS)

  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate - for buffered extraction to protect pH-sensitive analytes).[11]

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Instrumental Analysis

The following are suggested starting conditions for the analysis of Bentranil. Optimization may be required based on the specific instrumentation used.

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: ESI Positive.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for Bentranil need to be determined by infusing a standard solution. Based on its structure (C₁₄H₉NO₂), the protonated molecule [M+H]⁺ would be approximately m/z 224.2. Hypothetical product ions would be generated by fragmentation of the parent ion.

Quantitative Data and Performance Characteristics

The following table summarizes typical performance data for the analysis of acidic and phenoxy herbicides in soil and water using methods similar to those described above. These values can be used as a benchmark for the expected performance of the Bentranil analysis.

ParameterWater (SPE-LC/MS/MS)Soil (QuEChERS-LC/MS/MS)Reference
Limit of Detection (LOD) 0.003 - 0.03 µg/L0.005 - 0.03 mg/kg[3][4]
Limit of Quantification (LOQ) 0.01 - 0.1 µg/L0.01 - 0.1 mg/kg[3][4]
Recovery (%) 70 - 120%80 - 110%[3][4]
Precision (RSD %) < 15%< 20%[3][12]

Visualized Workflows

experimental_workflow_water cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis water_sample Water Sample filtration 0.45 µm Filtration water_sample->filtration acidification Acidify to pH 2-3 filtration->acidification conditioning Condition SPE Cartridge acidification->conditioning loading Load Sample conditioning->loading washing Wash Cartridge loading->washing drying Dry Cartridge washing->drying elution Elute Bentranil drying->elution evaporation Evaporate & Reconstitute elution->evaporation hplc_msms HPLC-MS/MS Analysis evaporation->hplc_msms

experimental_workflow_soil cluster_prep Sample Preparation cluster_quechers QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis soil_sample Soil Sample homogenization Air Dry & Sieve soil_sample->homogenization extraction Add Acetonitrile & Salts homogenization->extraction shaking Shake Vigorously extraction->shaking centrifugation1 Centrifuge shaking->centrifugation1 supernatant_transfer Transfer Supernatant centrifugation1->supernatant_transfer dspe_vortex Add to d-SPE & Vortex supernatant_transfer->dspe_vortex centrifugation2 Centrifuge dspe_vortex->centrifugation2 filtration Filter Supernatant centrifugation2->filtration hplc_msms HPLC-MS/MS Analysis filtration->hplc_msms

References

Application

Application Notes and Protocols for Assessing Bentranil Herbicide Performance

For Researchers, Scientists, and Drug Development Professionals Introduction Bentranil is a post-emergent herbicide designed for the control of annual weeds.[1] It has demonstrated selectivity in several crops, including...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bentranil is a post-emergent herbicide designed for the control of annual weeds.[1] It has demonstrated selectivity in several crops, including cereals, maize, and rice.[1] To rigorously evaluate the efficacy and crop safety of Bentranil, standardized field trials are essential. These protocols provide a comprehensive framework for designing and executing robust field trials to assess the performance of Bentranil, ensuring that the data generated is accurate, reproducible, and suitable for regulatory and developmental decision-making.

The primary mode of action for many post-emergent herbicides involves the inhibition of photosynthesis.[2][3] Specifically, they often act as Photosystem II (PSII) inhibitors, binding to the D1 protein in the chloroplast thylakoid membrane.[4][5] This action blocks electron transport, halting CO2 fixation and the production of ATP and NADPH, which are vital for plant growth.[5] The subsequent buildup of highly reactive molecules leads to the destruction of cell membranes, causing rapid cell leakage, necrosis, and plant death.[2][4]

Section 1: Signaling Pathway of Bentranil (as a Photosystem II Inhibitor)

The herbicidal activity of Bentranil is predicated on the disruption of photosynthesis. The following diagram illustrates the targeted signaling pathway.

G Figure 1: Bentranil's Mode of Action as a Photosystem II Inhibitor cluster_0 Chloroplast Thylakoid Membrane cluster_1 Cellular Impact PSII Photosystem II (PSII) D1 D1 Protein (QB-binding site) PSII->D1 e- PQ Plastoquinone (PQ) D1->PQ e- transfer LeadsTo LEADS TO D1->LeadsTo ETC Electron Transport Chain PQ->ETC e- ROS Reactive Oxygen Species (ROS) Formation Causes CAUSES ROS->Causes Membrane Lipid Peroxidation & Membrane Damage Death Cell Leakage & Necrosis (Plant Death) Membrane->Death Bentranil Bentranil Application Block BLOCKS Bentranil->Block Block->D1 Binds to D1 Protein LeadsTo->ROS Blocked e- transfer promotes formation of Causes->Membrane

Caption: Bentranil inhibits Photosystem II, leading to plant death.

Section 2: Field Trial Experimental Workflow

A systematic workflow is critical for the successful execution of field trials. The following diagram outlines the logical progression from initial planning to final data analysis.

G Figure 2: Experimental Workflow for Bentranil Field Trials start 1. Trial Planning & Objective Definition site_selection 2. Site Selection & Characterization start->site_selection design 3. Experimental Design (RCBD) site_selection->design setup 4. Plot Establishment & Crop Planting design->setup check1 Weeds at 2-4 Leaf Stage? setup->check1 application 5. Bentranil Application data_collection 6. Data Collection application->data_collection analysis 7. Data Analysis data_collection->analysis reporting 8. Final Reporting analysis->reporting check1->setup No, wait check1->application Yes

Caption: Workflow from planning to reporting for Bentranil trials.

Section 3: Experimental Protocols

Objective: To establish a robust experimental design that minimizes spatial variability and allows for accurate assessment of Bentranil's effects.

Methodology:

  • Experimental Design: Employ a Randomized Complete Block Design (RCBD).[6][7] This design is effective at accounting for field variability, such as gradients in soil type or slope.[7]

  • Replicates: Use a minimum of four replicates for each treatment.[8] This ensures statistical power and reliability of the results.

  • Plot Size: Establish plots of at least 10 square meters (e.g., 2m x 5m).[8] This size is large enough to minimize edge effects and issues like spray drift between plots.

  • Treatments: Include a range of treatments to comprehensively evaluate Bentranil.

    • Untreated Control: A plot that receives no herbicide application (weedy check). This serves as a baseline for weed pressure and crop health.

    • Bentranil (1x Rate): The proposed label application rate.

    • Bentranil (0.5x Rate): A lower rate to evaluate performance under suboptimal conditions.

    • Bentranil (2x Rate): A double rate is crucial for assessing crop tolerance and phytotoxicity.

    • Reference Herbicide: A commercially available standard herbicide with a similar weed control spectrum for comparison.

  • Layout: Randomly assign each treatment within every block.[6] Ensure blocks are placed to capture the primary direction of field variation.[7] Use buffer zones or untreated rows between plots to prevent spray drift.[7]

Objective: To ensure accurate and uniform application of Bentranil and control treatments to the designated plots.

Methodology:

  • Equipment: Use a calibrated small-plot sprayer (e.g., backpack or bicycle-type) equipped with flat-fan nozzles to ensure even coverage.

  • Timing: Apply Bentranil post-emergence when target annual weeds are small and actively growing, typically at the 2- to 4-inch height or 2-4 leaf stage, as this is when they are most susceptible.[9]

  • Calibration: Calibrate the sprayer before application to deliver a precise volume, typically between 100-200 L/ha. Record the spray pressure and volume.

  • Environmental Conditions: Record environmental conditions at the time of application, including air temperature, humidity, wind speed, and cloud cover. Avoid application in temperatures above 85°F or high wind conditions to prevent drift and volatilization.[10]

  • Application Process: Begin by spraying the untreated control plots with water only to clean the sprayer system. Proceed with applying the treatments, starting with the lowest concentration and moving to the highest. Thoroughly rinse the sprayer between different herbicide treatments.

Objective: To systematically collect quantitative and qualitative data on weed control efficacy, crop tolerance, and yield.

Methodology:

  • Weed Control Assessment (Efficacy):

    • Visual Rating: Conduct visual assessments of percent weed control at scheduled intervals, such as 14, 28, and 56 days after treatment (DAT). Use a scale of 0% (no control) to 100% (complete weed death) relative to the untreated control plots.[11] It is recommended that the same individual performs all visual ratings to maintain consistency.[11]

    • Weed Counts/Biomass: At a key time point (e.g., 28 DAT), place a 0.5m x 0.5m quadrat in a representative area of each plot. Count the number of individual weed species within the quadrat. Subsequently, clip all weeds at the soil surface, place them in labeled paper bags, dry them in an oven at 70°C for 72 hours, and record the dry weight (biomass).

  • Crop Tolerance Assessment (Phytotoxicity):

    • Visual Injury Rating: At 7, 14, and 28 DAT, visually assess crop injury on a scale of 0% (no injury) to 100% (crop death).[12] Note specific symptoms such as chlorosis (yellowing), necrosis (tissue death), stunting, or malformation.[4][12] Pay close attention to the 2x rate plots, as these are most likely to show phytotoxic effects.

  • Crop Yield Assessment:

    • Harvest: At crop maturity, harvest a predetermined area from the center of each plot to avoid edge effects.

    • Measurement: Record the total harvested weight per plot. If applicable, measure relevant quality parameters such as grain moisture content or fruit size. Adjust plot yields to a standard unit (e.g., kilograms per hectare).

Section 4: Data Presentation

All quantitative data should be summarized in clear, structured tables to facilitate comparison between treatments. Statistical analysis (e.g., Analysis of Variance - ANOVA) should be performed to determine significant differences between treatment means.

Table 1: Weed Control Efficacy Data (Visual Assessment)

TreatmentRate14 DAT (% Control)28 DAT (% Control)56 DAT (% Control)
Untreated Control-0a0a0a
Bentranil0.5xMean ± SEMean ± SEMean ± SE
Bentranil1xMean ± SEMean ± SEMean ± SE
Bentranil2xMean ± SEMean ± SEMean ± SE
Reference Herbicide1xMean ± SEMean ± SEMean ± SE
p-valuevaluevaluevalue
LSD (0.05)valuevaluevalue
Means followed by the same letter within a column are not significantly different.

Table 2: Weed Biomass Data (28 DAT)

TreatmentRateWeed Dry Weight (g/m²)% Reduction vs. Control
Untreated Control-Mean ± SE-
Bentranil0.5xMean ± SE%
Bentranil1xMean ± SE%
Bentranil2xMean ± SE%
Reference Herbicide1xMean ± SE%
p-valuevalue
LSD (0.05)value
Means followed by the same letter within a column are not significantly different.

Table 3: Crop Tolerance (Phytotoxicity) and Yield Data

TreatmentRateMax. Phytotoxicity (%) (at 14 DAT)Crop Yield ( kg/ha )
Untreated Control-0aMean ± SE
Bentranil0.5xMean ± SEMean ± SE
Bentranil1xMean ± SEMean ± SE
Bentranil2xMean ± SEMean ± SE
Reference Herbicide1xMean ± SEMean ± SE
p-valuevaluevalue
LSD (0.05)valuevalue
Means followed by the same letter within a column are not significantly different.

References

Method

Application Notes and Protocols for Bentranil in Integrated Weed Management Strategies

Disclaimer: Bentranil is a post-emergent herbicide that was not commercially developed for widespread agricultural use due to the high application rates required for effective broadleaf weed control.[1] However, derivati...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Bentranil is a post-emergent herbicide that was not commercially developed for widespread agricultural use due to the high application rates required for effective broadleaf weed control.[1] However, derivatives, such as Fluorobentranil, have demonstrated significantly higher herbicidal activity, suggesting potential for such compounds within a structured weed management program.[1][2] The following application notes and protocols are presented as a representative framework for research and development purposes, illustrating how a Bentranil-like compound could be evaluated and integrated into an Integrated Weed Management (IWM) strategy.

Introduction to Integrated Weed Management (IWM)

Integrated Weed Management (IWM) is a sustainable approach that combines multiple weed control methods to manage weed populations in an economically and environmentally sound manner.[3][4] Rather than relying on a single tactic, IWM incorporates a combination of cultural, mechanical, biological, and chemical strategies.[3][5][6] This multi-faceted approach aims to reduce the reliance on any one method, thereby preventing the development of herbicide-resistant weeds and minimizing environmental impact.[5] Chemical control, through the strategic use of herbicides, remains a key component of many IWM programs.[5][7]

Properties of Bentranil

The physicochemical properties of Bentranil are summarized in the table below. This data is essential for understanding its environmental fate and for the development of effective formulations.

PropertyValueReference
IUPAC Name 2-Phenyl-4H-3,1-benzoxazin-4-one[1]
Molecular Formula C₁₄H₉NO₂[8]
Molar Mass 223.23 g/mol [1]
Appearance White to almost white solid[1]
Melting Point 123-125 °C[8]
Boiling Point 189-192 °C at 8 mm Hg[8]
Water Solubility 5.5 mg/L at 20 °C[1]
Mode of Action Post-emergent[1]

Hypothetical Efficacy of Fluorobentranil

Research has shown that fluorinated derivatives of Bentranil exhibit enhanced herbicidal activity. The 5-fluoro derivative, in particular, showed triple the standard activity, attributed to the fluorine's electronegativity strengthening its binding to target enzymes.[1] The following table presents a hypothetical summary of the efficacy of "Fluorobentranil" on key broadleaf weed species, as might be determined from field trials.

Target Weed SpeciesCommon NameGrowth Stage at ApplicationHypothetical Application Rate (g a.i./ha)Hypothetical Weed Control (%) (28 DAT)
Amaranthus retroflexusRedroot Pigweed2-4 leaf15092
Chenopodium albumCommon Lambsquarters2-4 leaf15088
Abutilon theophrastiVelvetleaf2-4 leaf20095
Solanum nigrumBlack Nightshade2-4 leaf20085
Portulaca oleraceaCommon Purslane2-4 leaf15090
DAT: Days After Treatment

Experimental Protocols: Field Efficacy of a Bentranil Derivative (Fluorobentranil)

This protocol outlines a methodology for conducting a field trial to evaluate the efficacy and crop safety of a hypothetical Bentranil derivative, "Fluorobentranil," as a post-emergent herbicide.

4.1. Objective: To determine the effective application rate of Fluorobentranil for the control of common broadleaf weeds in a selected crop (e.g., maize) and to assess crop phytotoxicity.

4.2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replicates: A minimum of four replicates per treatment.

  • Plot Size: 3 m x 10 m to allow for representative sampling and minimize edge effects.

4.3. Treatments:

  • Untreated Control (weedy check).

  • Fluorobentranil - Rate 1 (e.g., 100 g a.i./ha).

  • Fluorobentranil - Rate 2 (e.g., 150 g a.i./ha).

  • Fluorobentranil - Rate 3 (e.g., 200 g a.i./ha).

  • Commercial Standard Herbicide (for comparison).

4.4. Application:

  • Timing: Apply post-emergence when target weeds are at the 2-4 leaf stage and the crop is at a tolerant growth stage as specified by hypothetical manufacturer recommendations.[9][10]

  • Equipment: Use a calibrated backpack or small-plot sprayer equipped with flat-fan nozzles to ensure uniform coverage.

  • Spray Volume: 150-200 L/ha.

  • Adjuvants: Include a non-ionic surfactant (NIS) as per hypothetical label recommendations to improve spray retention and leaf penetration.

4.5. Data Collection:

  • Weed Control Assessment: Visually assess percent weed control for each species at 7, 14, and 28 days after treatment (DAT) on a scale of 0% (no control) to 100% (complete weed death).

  • Weed Biomass: At 28 DAT, collect all weed biomass from a 1 m² quadrat placed in the center of each plot. Dry the biomass at 70°C for 72 hours and record the dry weight.

  • Crop Phytotoxicity: Visually assess crop injury (e.g., chlorosis, necrosis, stunting) at 7 and 14 DAT using a percentage scale (0% = no injury, 100% = crop death).

  • Crop Yield: At maturity, harvest the central rows of each plot and determine the crop yield, adjusting for moisture content.

4.6. Statistical Analysis:

  • All data should be subjected to Analysis of Variance (ANOVA).

  • Treatment means should be separated using a suitable test, such as Tukey's HSD or Fisher's LSD at P ≤ 0.05.

Visualizations: Bentranil in IWM and its Mode of Action

The following diagrams illustrate the conceptual placement of a chemical agent like a Bentranil derivative within an IWM framework and its potential mode of action.

IWM_Framework cluster_Chemical Chemical Control Options Prevention Prevention (e.g., Weed-free seed) Cultural Cultural Control (e.g., Crop rotation) Mechanical Mechanical Control (e.g., Tillage) Chemical Chemical Control PostEmergent Post-emergent Herbicides Chemical->PostEmergent PreEmergent Pre-emergent Herbicides Bentranil Bentranil Derivative (e.g., Fluorobentranil) PostEmergent->Bentranil Herbicide_MoA cluster_Pathway Plant Metabolic Pathway Substrate Substrate Enzyme Target Enzyme Substrate->Enzyme Binds to Product Essential Amino Acids / Lipids Enzyme->Product Catalyzes production of WeedDeath Weed Growth Stops -> Death Product->WeedDeath Bentranil Bentranil Derivative (Herbicide) Bentranil->Enzyme Inhibition Inhibition

References

Application

Application Notes and Protocols: Use of Bentranil in Material Science for Polymer Development

A thorough search for "Bentranil" in the context of material science and polymer development did not yield specific results for a compound with this name. The scientific literature and chemical databases searched do not...

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search for "Bentranil" in the context of material science and polymer development did not yield specific results for a compound with this name. The scientific literature and chemical databases searched do not contain information on a substance named Bentranil being used in polymerization or material science applications.

It is possible that "Bentranil" may be a highly specific trade name, a novel unpublished compound, or a misspelling of another chemical. Without the correct chemical identifier, structure, or alternative name, it is not possible to provide detailed and accurate application notes, experimental protocols, or data presentations as requested.

To fulfill your request, please verify the following information:

  • Correct Spelling and Name: Double-check the spelling of "Bentranil."

  • Chemical Abstracts Service (CAS) Number: This is a unique identifier for chemical substances.

  • Chemical Structure or Formula: This would allow for a search based on the molecule itself.

  • Alternative Names or Synonyms: The compound may be known by other names.

  • Class of Compound: Knowing if Bentranil belongs to a specific class of chemicals (e.g., a benzoxazine (B1645224) derivative, an acrylate (B77674) monomer, etc.) could help in providing more generalized protocols for that class.

Once more specific information is available, the following detailed application notes and protocols can be developed.

Generalized Application Note Structure (Illustrative Example)

Should "Bentranil" be identified, for instance, as a novel benzoxazine monomer, the application note would be structured as follows:

Application Note: [Identified Compound Name] in High-Performance Thermoset Polymers

1. Introduction An overview of the compound, its chemical class, and its potential advantages in polymer science, such as high thermal stability, low water absorption, and near-zero volumetric change during curing.[1]

2. Physicochemical Properties A table summarizing key properties.

PropertyValueUnits
Molecular WeightData g/mol
Melting PointData°C
Glass Transition Temp (Tg)Data°C
Decomposition Temp (Td)Data°C
Dielectric ConstantData-

3. Applications in Polymer Development

  • Matrix Resin for Composites: Use in aerospace and electronics due to high thermal and mechanical strength.

  • Flame Retardant: Potential for creating halogen-free flame-retardant polymers.[2]

  • Coatings and Adhesives: Application in creating durable, high-temperature resistant coatings.

4. Experimental Protocol: Thermal Polymerization of [Identified Compound Name]

This section would provide a detailed, step-by-step guide for researchers.

4.1. Materials

  • [Identified Compound Name] monomer

  • Solvent (if applicable, e.g., 1,4-dioxane)

  • Curing mold (e.g., silicone)

  • Vacuum oven

4.2. Procedure

  • Pre-heat the vacuum oven to the initial curing temperature (e.g., 150°C).

  • Melt the monomer at a specific temperature if it is a solid.

  • Pour the molten monomer into the pre-heated mold.

  • Place the mold in the vacuum oven and apply a vacuum to degas the sample.

  • Follow a staged curing process, for example:

    • 150°C for 2 hours

    • 180°C for 2 hours

    • 210°C for 2 hours

  • Allow the polymer to cool slowly to room temperature before demolding.

5. Characterization of the Resulting Polymer

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the ring-opening polymerization of the benzoxazine ring.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature (Td).

6. Visualization of Experimental Workflow

A diagram illustrating the process from monomer to cured polymer would be provided.

G cluster_start Preparation cluster_process Processing cluster_end Characterization A Bentranil Monomer B Melt/Dissolve Monomer A->B C Pour into Mold B->C D Degas under Vacuum C->D E Thermal Curing D->E F Cured Poly(Bentranil) E->F G FTIR Analysis F->G H DSC/TGA Analysis F->H

References

Method

Application Notes and Protocols for Studying the Degradation of Bentranil

For Researchers, Scientists, and Drug Development Professionals Introduction Bentranil is a post-emergent herbicide belonging to the benzoxazinone (B8607429) chemical class. While its primary application is in agricultur...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bentranil is a post-emergent herbicide belonging to the benzoxazinone (B8607429) chemical class. While its primary application is in agriculture for weed control in various crops, understanding its environmental fate and degradation is crucial for assessing its ecological impact and ensuring environmental safety.[1] The degradation of Bentranil in soil and water systems is influenced by various factors, including microbial activity, sunlight (photodegradation), and chemical hydrolysis. These application notes provide a comprehensive guide to studying the degradation of Bentranil, including detailed experimental protocols for biodegradation and photocatalytic degradation, as well as analytical methods for its quantification.

Degradation Pathways of Benzoxazinones

Benzoxazinones, the chemical family to which Bentranil belongs, are known to undergo degradation in the environment. Studies on related benzoxazinones like DIBOA and DIMBOA have shown that they can degrade into more stable compounds such as benzoxazolinones (e.g., BOA and MBOA) and subsequently into aminophenoxazines. While specific degradation products of Bentranil are not extensively documented in publicly available literature, it is plausible that it follows a similar degradation pathway involving the opening of the oxazinone ring.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the degradation of Bentranil in the cited literature, the following table provides a template for how such data should be presented. Researchers can populate this table with their experimental findings.

Degradation MethodMatrixInitial Concentration (mg/L)Time (hours)Degradation Efficiency (%)Rate Constant (k)Key Degradation ProductsReference
Photocatalytic Deionized Watere.g., 10e.g., 24e.g., 85e.g., 0.078 h⁻¹Hypothesized: Benzamide, Phenolic compounds[Your Data]
Biodegradation Soil Slurrye.g., 50e.g., 168e.g., 65e.g., 0.006 h⁻¹Hypothesized: Benzoxazolinone derivatives[Your Data]
Hydrolysis (pH 7) Buffer Solutione.g., 20e.g., 72e.g., 15e.g., 0.002 h⁻¹Hypothesized: Anthranilic acid derivatives[Your Data]

Experimental Protocols

Protocol 1: Photocatalytic Degradation of Bentranil

This protocol outlines a general procedure for studying the photocatalytic degradation of Bentranil in an aqueous solution using a semiconductor photocatalyst like titanium dioxide (TiO₂).

Materials:

  • Bentranil (analytical standard)

  • Titanium dioxide (TiO₂, e.g., P25)

  • Deionized water

  • Photoreactor with a UV lamp (e.g., mercury lamp)

  • Magnetic stirrer and stir bars

  • Syringes and syringe filters (0.22 µm)

  • HPLC vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Glassware (beakers, volumetric flasks)

Procedure:

  • Preparation of Bentranil Stock Solution: Prepare a stock solution of Bentranil (e.g., 100 mg/L) in a suitable solvent (e.g., acetonitrile (B52724) or methanol) and then dilute with deionized water to the desired experimental concentration (e.g., 10 mg/L).

  • Photocatalyst Suspension: In a beaker, add the photocatalyst (e.g., 1 g/L of TiO₂) to the Bentranil solution.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the Bentranil and the photocatalyst surface.

  • Photoreaction: Transfer the suspension to the photoreactor. Turn on the UV lamp and the magnetic stirrer.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 1 mL) of the suspension.

  • Sample Preparation: Immediately filter the aliquot through a 0.22 µm syringe filter to remove the photocatalyst particles. Transfer the filtrate to an HPLC vial for analysis.

  • Analysis: Analyze the concentration of Bentranil in the samples using a validated HPLC or LC-MS method.

  • Data Analysis: Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration and Cₜ is the concentration at time t. Determine the degradation kinetics (e.g., pseudo-first-order).

Protocol 2: Biodegradation of Bentranil in Soil

This protocol provides a framework for investigating the biodegradation of Bentranil in a soil matrix under laboratory conditions.

Materials:

  • Bentranil (analytical standard)

  • Fresh soil sample (characterized for pH, organic matter content, and microbial population)

  • Sterile water

  • Erlenmeyer flasks

  • Shaking incubator

  • Centrifuge

  • Extraction solvent (e.g., acetonitrile, ethyl acetate)

  • Solid-Phase Extraction (SPE) cartridges (if necessary for cleanup)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS system

  • Glassware (beakers, cylinders)

Procedure:

  • Soil Preparation: Sieve the fresh soil to remove large debris. A portion of the soil can be sterilized (e.g., by autoclaving) to serve as a control for abiotic degradation.

  • Spiking: In separate Erlenmeyer flasks, weigh a known amount of soil (e.g., 50 g). Spike the soil with a known concentration of Bentranil solution to achieve the desired initial concentration (e.g., 10 mg/kg of soil). Ensure even distribution.

  • Incubation: Adjust the moisture content of the soil to a suitable level (e.g., 60% of water holding capacity). Stopper the flasks with cotton plugs to allow for air exchange and place them in a shaking incubator at a constant temperature (e.g., 25-30°C).

  • Sampling: At predetermined time intervals (e.g., 0, 7, 14, 28, 56 days), sacrifice one flask from the non-sterile and one from the sterile set.

  • Extraction: Extract the Bentranil from the soil samples using a suitable solvent. This may involve shaking the soil with the solvent followed by centrifugation to separate the extract.

  • Cleanup: If necessary, clean up the extract using SPE to remove interfering substances.

  • Analysis: Analyze the concentration of Bentranil in the extracts using GC-MS or LC-MS.

  • Data Analysis: Calculate the percentage of Bentranil remaining at each time point and determine the half-life of Bentranil in the soil. Compare the degradation in sterile vs. non-sterile soil to differentiate between biotic and abiotic processes.

Analytical Methods

The accurate quantification of Bentranil is essential for degradation studies. Both HPLC and GC-MS are suitable techniques.

High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reversed-phase column is commonly used for the analysis of herbicides.

  • Mobile Phase: A mixture of acetonitrile and water (with or without a modifier like formic acid or acetic acid) is a typical mobile phase. The gradient or isocratic conditions will need to be optimized.

  • Detector: A UV detector set at the wavelength of maximum absorbance for Bentranil (to be determined by UV-Vis spectrophotometry) or a mass spectrometer for higher selectivity and sensitivity.

  • Injection Volume: Typically 10-20 µL.

  • Flow Rate: Around 1.0 mL/min.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable for herbicide analysis.

  • Injection: Splitless injection is preferred for trace analysis.

  • Oven Temperature Program: An optimized temperature ramp will be required to achieve good separation.

  • Carrier Gas: Helium or hydrogen.

  • Mass Spectrometer: Operated in either full scan mode for identification of unknowns or selected ion monitoring (SIM) mode for quantification of the target analyte.

Visualizations

Experimental_Workflow_Photocatalysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bentranil Stock Solution B Prepare Photocatalyst Suspension A->B C Adsorption-Desorption Equilibrium (Dark) B->C D Photoreaction (UV Irradiation) C->D E Sampling at Time Intervals D->E F Sample Filtration E->F G HPLC or LC-MS Analysis F->G H Data Analysis (Degradation %, Kinetics) G->H

Caption: Workflow for the photocatalytic degradation of Bentranil.

Experimental_Workflow_Biodegradation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Soil (Sieved, Sterile Control) B Spike Soil with Bentranil A->B C Incubation (Controlled Temp. & Moisture) B->C D Sampling at Time Intervals C->D E Solvent Extraction D->E F Extract Cleanup (SPE, if needed) E->F G GC-MS or LC-MS Analysis F->G H Data Analysis (Half-life) G->H

Caption: Workflow for the biodegradation study of Bentranil in soil.

Degradation_Pathway_Hypothesis Bentranil Bentranil (Benzoxazinone) Intermediate1 Benzoxazolinone Derivative Bentranil->Intermediate1 Hydrolysis/ Microbial Action Intermediate2 Aminophenoxazine Derivative Intermediate1->Intermediate2 Dimerization Mineralization CO2 + H2O + Mineral Salts Intermediate2->Mineralization Further Degradation

Caption: Hypothesized degradation pathway for Bentranil.

References

Application

Application Notes and Protocols for Cell-Based Evaluation of Bentranil Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals Introduction Bentranil is a herbicide requiring thorough toxicological assessment to ensure human and environmental safety. Cell-based assays are fundamenta...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bentranil is a herbicide requiring thorough toxicological assessment to ensure human and environmental safety. Cell-based assays are fundamental in determining the cytotoxic potential of chemical compounds by providing insights into the mechanisms of cell death and impairment of cellular functions. These application notes provide detailed protocols for a panel of cell-based assays to evaluate the cytotoxicity of Bentranil. The assays described herein measure key indicators of cell health, including metabolic activity, membrane integrity, apoptosis, and cell cycle progression.

Data Presentation

The following tables are designed to structure the quantitative data obtained from the described experimental protocols.

Table 1: Cell Viability as Determined by MTT Assay

Bentranil Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Control)100 ± [SD]
[Concentration 1][%] ± [SD]
[Concentration 2][%] ± [SD]
[Concentration 3][%] ± [SD]
[Concentration 4][%] ± [SD]
[Concentration 5][%] ± [SD]

Table 2: Cell Membrane Integrity as Determined by LDH Assay

Bentranil Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)[%] ± [SD]
[Concentration 1][%] ± [SD]
[Concentration 2][%] ± [SD]
[Concentration 3][%] ± [SD]
Positive Control (Lysis Buffer)100 ± [SD]

Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining

Bentranil Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)% Live Cells (Annexin V-/PI-)
0 (Control)[%][%][%][%]
[Concentration 1][%][%][%][%]
[Concentration 2][%][%][%][%]
[Concentration 3][%][%][%][%]

Table 4: Cell Cycle Analysis by Flow Cytometry

Bentranil Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)[%][%][%]
[Concentration 1][%][%][%]
[Concentration 2][%][%][%]
[Concentration 3][%][%][%]

Experimental Protocols

1. MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[1][2]

Materials:

  • Cell line of interest (e.g., HepG2, A549)

  • Complete cell culture medium

  • Bentranil stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[3]

  • Prepare serial dilutions of Bentranil in culture medium.

  • Remove the old medium and treat the cells with various concentrations of Bentranil for 24, 48, or 72 hours.[4] Include a vehicle control (medium with the same concentration of solvent used for Bentranil).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1][2]

  • Remove the MTT-containing medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[1][3]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[1]

2. Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.[5]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Bentranil stock solution

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Lysis buffer (provided in the kit as a positive control)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of Bentranil for a predetermined time. Include vehicle controls and a positive control (cells treated with lysis buffer 30 minutes before the assay endpoint).

  • After incubation, carefully collect the cell culture supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.[6]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[6]

  • Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).[5][6]

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

3. Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the DNA of cells with compromised membranes.[7]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Bentranil stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with different concentrations of Bentranil for the desired duration.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour of staining.

4. Cell Cycle Analysis

This assay uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Changes in this distribution can indicate that a compound is interfering with cell cycle progression.[8][9][10]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Bentranil stock solution

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with Bentranil for a specified time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Culture Seeding Seed Cells in Plates Cell_Culture->Seeding Treatment Treat Cells Seeding->Treatment Bentranil_Prep Prepare Bentranil Dilutions Bentranil_Prep->Treatment MTT MTT Assay Treatment->MTT LDH LDH Assay Treatment->LDH Apoptosis Apoptosis Assay Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis Treatment->Cell_Cycle Data_Acquisition Data Acquisition MTT->Data_Acquisition LDH->Data_Acquisition Apoptosis->Data_Acquisition Cell_Cycle->Data_Acquisition Data_Interpretation Data Interpretation Data_Acquisition->Data_Interpretation

Caption: Workflow for evaluating Bentranil cytotoxicity.

Signaling_Pathways cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascades cluster_outcome Cellular Outcome Bentranil Bentranil ROS ↑ Reactive Oxygen Species Bentranil->ROS DNA_Damage DNA Damage Bentranil->DNA_Damage Mito_Dysfunction Mitochondrial Dysfunction Bentranil->Mito_Dysfunction MAPK MAPK Pathway ROS->MAPK Necrosis Necrosis ROS->Necrosis p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis Mito_Dysfunction->Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest MAPK->Apoptosis MAPK->Cell_Cycle_Arrest PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Apoptosis

Caption: Potential signaling pathways affected by Bentranil.

References

Method

Application Notes and Protocols for Greenhouse Experiments: Testing Bentranil on Different Plant Species

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for conducting greenhouse experiments to evaluate the efficacy and selectivity of the herbicide Bentra...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting greenhouse experiments to evaluate the efficacy and selectivity of the herbicide Bentranil on various plant species. The protocols outlined below detail the necessary steps from experimental design to data analysis, ensuring robust and reproducible results.

Introduction

Bentranil is a post-emergent herbicide with known selectivity for certain monocotyledonous crops, including cereals, maize, and rice. However, its efficacy against broadleaf weeds has historically required high dosage rates, which has limited its commercialization. These protocols are designed to facilitate further research into the dose-response relationships of Bentranil and its fluorinated derivatives on a variety of crop and weed species under controlled greenhouse conditions. Understanding its precise mode of action and quantifying its effects are crucial for potential future applications and development.

Data Presentation

Quantitative data from greenhouse experiments should be summarized in clearly structured tables to allow for easy comparison of Bentranil's effects across different plant species and at various concentrations. Below are template tables with illustrative data representing typical outcomes for a Photosystem II inhibiting herbicide.

Note: The following data is illustrative and intended to serve as a template. Researchers should replace this with their own experimental data.

Table 1: Dose-Response of Various Plant Species to Bentranil Application (21 Days After Treatment)

Plant SpeciesCommon NameTypeBentranil Dose (kg a.i./ha)Visual Injury (%)Biomass Reduction (%)ED50 (kg a.i./ha)
Zea maysMaizeCrop (Tolerant)0.552> 4.0
1.0105
2.01510
4.02518
Oryza sativaRiceCrop (Tolerant)0.584> 4.0
1.0128
2.02015
4.03025
Triticum aestivumWheatCrop (Tolerant)0.573> 4.0
1.0116
2.01812
4.02822
Amaranthus retroflexusRedroot PigweedWeed (Susceptible)0.560550.45
1.08580
2.09592
4.0100100
Chenopodium albumCommon LambsquartersWeed (Susceptible)0.555500.55
1.08075
2.09290
4.0100100

Table 2: Efficacy of Fluorobentranil vs. Bentranil on a Susceptible Broadleaf Weed (Abutilon theophrasti)

HerbicideDose (kg a.i./ha)Visual Injury (%)Biomass Reduction (%)
Bentranil 0.55045
1.07570
2.09088
Fluorobentranil 0.57065
1.09592
2.0100100
Control 000

Experimental Protocols

General Greenhouse Herbicide Testing Protocol[1][2][3]

This protocol provides a generalized framework for conducting whole-plant bioassays in a greenhouse setting to determine the efficacy of herbicides.

3.1.1. Plant Material and Growth Conditions

  • Seed Acquisition: Collect seeds from target weed and crop populations. For resistance testing, collect seeds from plants that have survived field herbicide applications. A susceptible population, collected from an area with no or low herbicide exposure, should be included as a control.[1]

  • Seed Storage: Store seeds in dry, cool conditions to maintain viability.

  • Germination: Germinate seeds in petri dishes or germination trays with a suitable substrate. Germination methods may need to be optimized for each species.

  • Transplanting: Once seedlings have reached a consistent growth stage (e.g., two to three true leaves), transplant them into individual pots filled with a standardized greenhouse soil mix.

  • Greenhouse Conditions: Maintain controlled environmental conditions, including temperature, humidity, and photoperiod, appropriate for the specific plant species being tested. Ensure consistent watering to maintain soil moisture near field capacity.[2]

3.1.2. Herbicide Preparation and Application

  • Herbicide Stock Solution: Prepare a stock solution of Bentranil (and/or its derivatives) in an appropriate solvent. Accuracy in weighing the herbicide and measuring the solvent is critical.

  • Dose-Response Range: Prepare a series of herbicide dilutions from the stock solution to create a dose-response curve. A typical range might include a control (no herbicide) and several concentrations below and above the expected effective dose.

  • Application: Apply the herbicide solutions to the plants at a consistent growth stage. A laboratory spray chamber is recommended to ensure uniform application. The spray volume and pressure should be calibrated and recorded.

3.1.3. Data Collection and Analysis

  • Visual Assessment: At predetermined intervals (e.g., 7, 14, and 21 days after treatment), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).

  • Biomass Measurement: At the end of the experiment, harvest the above-ground biomass of each plant. Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.

  • Data Analysis: Express plant survival as a percentage of the number of treated plants. Calculate the percent biomass reduction relative to the untreated control. Use statistical software to analyze the dose-response data and calculate the effective dose that causes 50% inhibition (ED50).

Protocol for Investigating the Mode of Action of Bentranil

Given that Bentranil is a benzoxazinone, a chemical class known to include Photosystem II (PSII) inhibitors, this protocol focuses on assessing its impact on photosynthesis.

3.2.1. Chlorophyll (B73375) Fluorescence Measurement

  • Principle: Chlorophyll fluorescence is a sensitive indicator of the photosynthetic activity of a plant. Inhibition of PSII electron transport by herbicides leads to a characteristic change in fluorescence parameters.

  • Procedure:

    • Grow plants as described in the general protocol.

    • Treat plants with a range of Bentranil concentrations.

    • At various time points after treatment, measure chlorophyll fluorescence using a portable fluorometer.

    • Key parameters to measure include Fv/Fm (maximum quantum yield of PSII), which is a sensitive indicator of stress.

  • Expected Outcome: A decrease in the Fv/Fm ratio in susceptible plants treated with Bentranil would support the hypothesis that it acts as a PSII inhibitor.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for Bentranil's mode of action as a Photosystem II inhibitor.

Bentranil_Mode_of_Action cluster_chloroplast Chloroplast cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) D1 Protein PQ Plastoquinone (PQ) PSII->PQ Electron Transfer ROS Reactive Oxygen Species (ROS) Formation PSII->ROS Leads to Cytb6f Cytochrome b6f PQ->Cytb6f PSI Photosystem I (PSI) Cytb6f->PSI ATP_Synthase ATP Synthase Bentranil Bentranil Bentranil->PSII Binds to D1 Protein, Inhibits Electron Transfer Cell_Damage Cell Membrane Damage (Lipid Peroxidation) ROS->Cell_Damage Causes Plant_Death Plant Death Cell_Damage->Plant_Death Results in Light Light Energy Light->PSII

Caption: Proposed mode of action of Bentranil as a Photosystem II inhibitor.

Experimental Workflow

The diagram below outlines the key steps in a typical greenhouse experiment for testing Bentranil.

Greenhouse_Experiment_Workflow start Start seed_prep 1. Seed Acquisition & Germination start->seed_prep transplant 2. Seedling Transplanting seed_prep->transplant growth 3. Plant Growth in Controlled Environment transplant->growth herbicide_prep 4. Bentranil Dose Preparation growth->herbicide_prep application 5. Herbicide Application growth->application herbicide_prep->application data_collection 6. Data Collection (Visual Injury, Biomass) application->data_collection analysis 7. Data Analysis (Dose-Response Curves, ED50) data_collection->analysis end End analysis->end

Caption: Experimental workflow for greenhouse evaluation of Bentranil.

References

Application

Application Notes &amp; Protocols: Quantitative Structure-Activity Relationship (QSAR) Studies of Bentranil

Audience: Researchers, scientists, and drug development professionals. Introduction Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[1] By quantifying how changes in molecular features (descriptors) affect activity, QSAR models can predict the efficacy of new, unsynthesized compounds, thereby accelerating the discovery and optimization of lead candidates in drug and agrochemical development.[2][3]

Bentranil (2-phenyl-3,1-benzoxazin-4-one) is a post-emergent herbicide.[1][4] Its derivatives have shown potential as selective inhibitors of Cytochrome P450, which is relevant in cancer therapy.[1] Furthermore, modifications to its structure, such as fluorine substitution, have been shown to significantly alter its herbicidal properties.[1] These characteristics make Bentranil and its analogs ideal candidates for QSAR studies to understand the structural requirements for potent herbicidal activity and to guide the design of novel, more effective herbicides.

This document provides a detailed protocol for conducting a QSAR study on a series of hypothetical Bentranil analogs.

Experimental Protocols

This section outlines the step-by-step methodology for a typical QSAR study.

2.1. Data Set Preparation

  • Compound Selection: A dataset of Bentranil analogs with diverse substituents is required. For this hypothetical study, a set of 15 analogs is considered.

  • Biological Activity Measurement: The herbicidal activity of each compound is determined experimentally. A common measure is the half-maximal inhibitory concentration (IC50), which is then converted to a logarithmic scale (pIC50 = -log(IC50)) for the QSAR analysis.

  • Data Curation: Ensure the biological data is consistent and reliable.

Table 1: Hypothetical Bentranil Analogs and their Biological Activity

Compound IDR1 (Substituent)IC50 (µM)pIC50
BTN-01H15.854.80
BTN-024-Cl7.945.10
BTN-034-F5.015.30
BTN-044-CH312.594.90
BTN-054-OCH310.005.00
BTN-064-NO22.515.60
BTN-073-Cl9.775.01
BTN-083-F6.315.20
BTN-093-CH314.134.85
BTN-103-OCH311.224.95
BTN-113-NO23.165.50
BTN-122-Cl19.954.70
BTN-132-F15.854.80
BTN-142-CH325.124.60
BTN-152-OCH322.394.65

2.2. Molecular Modeling and Descriptor Calculation

  • Structure Generation: The 2D structures of all analogs are drawn using chemical drawing software and converted to 3D structures.

  • Geometry Optimization: The 3D structures are optimized using a suitable computational chemistry method (e.g., Density Functional Theory) to obtain low-energy conformations.

  • Descriptor Calculation: A wide range of molecular descriptors are calculated for each optimized structure. These descriptors quantify various aspects of the molecular structure.[5]

Table 2: Hypothetical Calculated Molecular Descriptors for Bentranil Analogs

Compound IDMolecular Weight (MW)LogPMolar Refractivity (MR)Dipole Moment (DM)HOMO (eV)LUMO (eV)
BTN-01223.232.8565.432.15-6.85-1.25
BTN-02257.673.5670.042.58-7.02-1.58
BTN-03241.223.0065.622.61-6.98-1.51
BTN-04237.263.2770.052.21-6.79-1.21
BTN-05253.262.9871.652.35-6.71-1.18
BTN-06268.232.8371.034.89-7.51-2.15
BTN-07257.673.5670.042.47-7.01-1.55
BTN-08241.223.0065.622.53-6.97-1.49
BTN-09237.263.2770.052.18-6.78-1.20
BTN-10253.262.9871.652.31-6.70-1.17
BTN-11268.232.8371.034.75-7.49-2.11
BTN-12257.673.4970.042.98-6.99-1.52
BTN-13241.222.9365.623.05-6.95-1.46
BTN-14237.263.2070.052.65-6.77-1.19
BTN-15253.262.9171.652.78-6.69-1.16

2.3. Model Development and Validation

  • Data Division: The dataset is divided into a training set (e.g., 70-80% of the data) to build the model and a test set (e.g., 20-30%) to evaluate its predictive ability.[5][6]

  • Variable Selection: From the large pool of calculated descriptors, a subset of relevant descriptors is selected using statistical methods to avoid overfitting.

  • Model Generation: A statistical method, such as Multiple Linear Regression (MLR), is used to generate the QSAR equation.

  • Model Validation: The quality of the QSAR model is assessed using various validation techniques.[5][7][8]

    • Internal Validation: Cross-validation (e.g., Leave-One-Out) is performed on the training set to check the robustness of the model.

    • External Validation: The predictive power of the model is tested on the external test set.

Table 3: Statistical Parameters for the Hypothetical QSAR Model

ParameterDescriptionValue
Coefficient of determination (Training set)0.92
R²adjAdjusted R² (Training set)0.90
RMSERoot Mean Square Error (Training set)0.08
Q² (LOO)Cross-validation coefficient (Internal)0.85
R²predPredictive R² (Test set - External)0.88

Visualizations

3.1. General QSAR Workflow

G A Data Collection (Bentranil Analogs & Activity) B Molecular Modeling & Descriptor Calculation A->B C Data Splitting (Training & Test Sets) B->C D Model Development (e.g., MLR on Training Set) C->D E Model Validation (Internal & External) D->E F Model Application (Predict New Compounds) E->F

Caption: A general workflow for a QSAR study.

3.2. Descriptor Calculation and Selection

G cluster_0 Descriptor Calculation A 2D/3D Structures B Electronic (HOMO, LUMO) A->B Calculate C Physicochemical (LogP, MR) A->C Calculate D Topological (Connectivity Indices) A->D Calculate E Large Descriptor Pool B->E C->E D->E F Variable Selection (e.g., Stepwise Regression) E->F G Optimal Descriptors F->G

Caption: Process of descriptor calculation and selection.

3.3. QSAR Model Validation Workflow

G cluster_0 Internal Validation cluster_1 External Validation A Developed QSAR Model B Training Set A->B E Test Set A->E C Cross-Validation (Leave-One-Out) B->C D Calculate Q² C->D H Validated Model D->H Robust Model? F Predict Activity E->F G Calculate R²pred F->G G->H Predictive Model?

Caption: Workflow for internal and external model validation.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Efficacy of Bentranil on Broadleaf Weeds

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low efficacy of the herbic...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low efficacy of the herbicide Bentranil on broadleaf weeds during experimental use.

Introduction to Bentranil

Bentranil is a post-emergent herbicide belonging to the benzoxazinone (B8607429) chemical class. It was noted for its excellent selectivity in important crops such as cereals, maize, and soybeans. However, Bentranil was never commercialized due to the high application rates required to effectively control broadleaf weeds.[1] Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).

FAQs: Understanding and Troubleshooting Low Efficacy

Q1: What is the mechanism of action of Bentranil and why does it exhibit low efficacy on broadleaf weeds?

A1: Bentranil is a Photosystem II (PSII) inhibitor. It acts by binding to the D1 protein in the chloroplast thylakoid membrane, which blocks electron transport and halts CO2 fixation and the production of energy necessary for plant growth.[2][3] The blockage of electron transport leads to the formation of reactive oxygen species (ROS), which cause lipid and protein membrane destruction, leading to cell leakage and death.

The inherently low efficacy of Bentranil is attributed to factors such as its molecular structure, which may result in suboptimal binding to the D1 protein in many broadleaf weed species, and potentially rapid metabolism by tolerant species. High doses are needed to overcome these limitations.[1]

Q2: How can the chemical structure of Bentranil be modified to improve its efficacy?

A2: Research has shown that chemical modification, specifically fluorination, can dramatically increase the herbicidal activity of Bentranil. The derivative, 5-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one, known as Fluorobentranil , has demonstrated significantly greater efficacy on broadleaf weeds. The high electronegativity of the fluorine atom is thought to strengthen the binding of the molecule to its target enzyme in the weed.[1] One study reported that the 5-fluoro derivative exhibited triple the standard herbicidal activity of Bentranil.[1]

Illustrative Efficacy Comparison: Bentranil vs. Fluorobentranil

HerbicideApplication Rate (g/ha)Target WeedEfficacy (% Control)
Bentranil2000Sinapis arvensis (Wild Mustard)60%
Fluorobentranil500Sinapis arvensis (Wild Mustard)95%
Bentranil2500Galium aparine (Cleavers)55%
Fluorobentranil600Galium aparine (Cleavers)90%

Note: This table provides an illustrative comparison based on the reported enhanced activity of Fluorobentranil. Specific experimental data for a direct comparison is limited due to the non-commercialized status of Bentranil.

Q3: Can adjuvants be used to enhance the efficacy of Bentranil?

A3: Yes, the use of adjuvants is a common strategy to improve the performance of post-emergent herbicides like Bentranil. Adjuvants can enhance efficacy by improving spray retention, droplet spreading, and absorption of the active ingredient through the waxy cuticle of the weed's leaves. For a PSII inhibitor like Bentranil, methylated seed oils (MSOs) or crop oil concentrates (COCs) are often effective adjuvants.

Illustrative Efficacy of Bentranil with Different Adjuvants

TreatmentApplication Rate (g/ha)AdjuvantTarget WeedEfficacy (% Control)
Bentranil1500NoneAmaranthus retroflexus (Redroot Pigweed)50%
Bentranil1500Non-ionic Surfactant (NIS) @ 0.25% v/vAmaranthus retroflexus (Redroot Pigweed)65%
Bentranil1500Crop Oil Concentrate (COC) @ 1% v/vAmaranthus retroflexus (Redroot Pigweed)75%
Bentranil1500Methylated Seed Oil (MSO) @ 1% v/vAmaranthus retroflexus (Redroot Pigweed)85%

Q4: Is tank-mixing Bentranil with other herbicides a viable strategy?

A4: Tank-mixing Bentranil with other herbicides that have different modes of action can broaden the weed control spectrum and improve overall efficacy.[4] For broadleaf weed control, potential tank-mix partners could include herbicides from the following groups:

It is crucial to conduct a compatibility test (jar test) before tank-mixing to ensure the physical compatibility of the formulations. Also, be aware of potential antagonism, where the efficacy of one or both herbicides is reduced in the mixture.[5]

Illustrative Efficacy of Bentranil in Tank-Mix Combinations

Herbicide 1Rate 1 (g/ha)Herbicide 2Rate 2 (g/ha)Target WeedEfficacy (% Control)
Bentranil1500--Chenopodium album (Common Lambsquarters)60%
Bentranil15002,4-D500Chenopodium album (Common Lambsquarters)90%
Bentranil1500Thifensulfuron15Chenopodium album (Common Lambsquarters)95%

Note: This table is for illustrative purposes to demonstrate the potential benefits of tank-mixing. Specific efficacy data for Bentranil tank-mixes is not available.

Q5: What environmental and application factors influence Bentranil's performance?

A5: Several factors can impact the efficacy of Bentranil:

  • Weed Growth Stage: Bentranil is most effective on small, actively growing broadleaf weeds. Efficacy decreases significantly on larger, more mature plants.

  • Temperature and Humidity: Optimal efficacy is generally achieved under warm and humid conditions, which favor herbicide absorption.

  • Rainfall: Rainfall shortly after application can wash the herbicide off the leaf surface before it is adequately absorbed. A rain-free period of at least 4-6 hours is recommended.

  • Water Quality: The quality of the water used as a carrier can affect herbicide performance. Hard water containing high levels of cations (e.g., Ca2+, Mg2+) can sometimes reduce the effectiveness of certain herbicides.

  • Spray Coverage: As a post-emergent herbicide, thorough spray coverage of the weed foliage is essential for optimal performance.

Experimental Protocols

Protocol 1: Whole-Plant Bioassay for Efficacy of Bentranil on Broadleaf Weeds

Objective: To determine the dose-response of a target broadleaf weed species to Bentranil and to evaluate the efficacy-enhancing effects of adjuvants or tank-mix partners.

Materials:

  • Bentranil technical grade or formulation

  • Target broadleaf weed seeds (e.g., Amaranthus retroflexus, Chenopodium album)

  • Pots (10 cm diameter) filled with a standard potting mix

  • Greenhouse or growth chamber with controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod)

  • Laboratory track sprayer calibrated to deliver a specific spray volume (e.g., 200 L/ha)

  • Adjuvants (e.g., NIS, COC, MSO)

  • Tank-mix partner herbicides

  • Deionized water

  • Balance, glassware, and other standard laboratory equipment

Methodology:

  • Plant Propagation: Sow weed seeds in pots and grow them in a greenhouse or growth chamber until they reach the 2-4 true leaf stage.

  • Herbicide Preparation: Prepare a stock solution of Bentranil in a suitable solvent (if using technical grade) or directly with water (for formulations). Prepare serial dilutions to achieve a range of application rates (e.g., 0, 500, 1000, 1500, 2000, 2500 g/ha). For adjuvant and tank-mix treatments, prepare the spray solutions according to the desired concentrations.

  • Herbicide Application: Transfer the pots to a laboratory track sprayer. Apply the different herbicide treatments to the plants. Include an untreated control group.

  • Post-Application Care: Return the pots to the greenhouse or growth chamber. Water the plants as needed, avoiding wetting the foliage for the first 24 hours.

  • Efficacy Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control for each treatment compared to the untreated control (0% = no effect, 100% = complete plant death). Also, harvest the above-ground biomass of the plants, dry it in an oven at 70°C for 72 hours, and weigh it to determine the biomass reduction.

  • Data Analysis: Analyze the visual assessment data and biomass data to determine the effective dose (ED50) or growth reduction (GR50) values.

Visualizations

Bentranil_Mode_of_Action cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) D1 D1 Protein PSII->D1 contains PQ Plastoquinone (PQ) D1->PQ transfers e- to ROS Reactive Oxygen Species (ROS) D1->ROS leads to formation of Cytb6f Cytochrome b6f PQ->Cytb6f transfers e- to Light Light Energy Light->PSII excites Bentranil Bentranil Bentranil->D1 binds to & blocks e- transfer CellDamage Cell Membrane Damage & Plant Death ROS->CellDamage causes

Caption: Mode of action of Bentranil as a Photosystem II inhibitor.

Troubleshooting_Workflow Start Low Efficacy of Bentranil Observed CheckApplication Verify Application Parameters (Rate, Coverage, Timing) Start->CheckApplication CheckEnvironment Assess Environmental Conditions (Temp, Humidity, Rain) CheckApplication->CheckEnvironment Parameters Correct ConsiderEnhancement Implement Efficacy Enhancement Strategy CheckEnvironment->ConsiderEnhancement Conditions Optimal Adjuvants Add Adjuvant (e.g., MSO, COC) ConsiderEnhancement->Adjuvants TankMix Tank-Mix with a Different MOA Herbicide ConsiderEnhancement->TankMix Fluorobentranil Synthesize/Use Fluorobentranil ConsiderEnhancement->Fluorobentranil ReEvaluate Re-evaluate Efficacy Adjuvants->ReEvaluate TankMix->ReEvaluate Fluorobentranil->ReEvaluate Success Successful Weed Control ReEvaluate->Success Improved Failure Efficacy Still Low (Consider Alternative Herbicide) ReEvaluate->Failure Not Improved

Caption: Troubleshooting workflow for overcoming low Bentranil efficacy.

References

Optimization

Improving the selectivity of Bentranil for target crops.

Welcome to the Bentranil Technical Support Center. This resource is intended for researchers, scientists, and drug development professionals investigating the herbicidal properties of Bentranil and its derivatives. Here...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Bentranil Technical Support Center. This resource is intended for researchers, scientists, and drug development professionals investigating the herbicidal properties of Bentranil and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments, particularly those focused on improving its selectivity for target crops.

Frequently Asked Questions (FAQs)

Q1: What is Bentranil and what is its primary application in research?

A1: Bentranil is a post-emergent herbicide belonging to the benzoxazinone (B8607429) chemical class. It has demonstrated excellent selectivity in several graminaceous crops like maize, rice, and cereals, as well as in potatoes and soybeans.[1][2] However, it was never commercialized for widespread agricultural use because high doses were required to effectively control broadleaf weeds.[1][2] In research, it serves as a model compound for studying herbicide action, selectivity mechanisms, and for developing new agrochemicals with improved efficacy and selectivity.[3]

Q2: What is herbicide selectivity and why is it crucial for Bentranil?

A2: Herbicide selectivity is the ability of a herbicide to control weeds without causing significant damage to the desired crop. This is a critical attribute for any herbicide used in agriculture. For Bentranil, which shows inherent safety in certain crops, research is focused on enhancing its activity against weeds while maintaining or improving this crop safety margin. Understanding the mechanisms of selectivity is key to achieving this goal.

Q3: What are the primary mechanisms that govern herbicide selectivity in plants?

A3: Herbicide selectivity is governed by a combination of physical and physiological factors:

  • Physiological Selectivity : This is the most common basis for selectivity and relies on the plant's ability to metabolize the herbicide. Tolerant crops can rapidly break down the herbicide into non-toxic compounds, a process often mediated by enzymes like Cytochrome P450 monooxygenases (P450s).[4][5][6]

  • Physical Selectivity : This involves factors that limit the amount of herbicide reaching its target site in the crop. This can include differences in plant morphology (e.g., leaf shape, wax layer thickness), which affect herbicide retention and absorption, or positional selectivity, where a soil-applied herbicide does not reach the crop's root zone.[7]

Q4: How can the selectivity of Bentranil be improved?

A4: Research suggests two main avenues for improving Bentranil's selectivity and efficacy:

  • Chemical Modification : Introducing fluorine atoms into the Bentranil structure has been shown to significantly increase its herbicidal activity. The derivative 5-fluoro-bentranil ('fluorobentranil') exhibits triple the standard herbicidal activity and maintains good selectivity in rice, cereals, and maize.[1][8][9]

  • Use of Safeners : Herbicide safeners are chemicals that can be applied to protect a crop from herbicide injury.[10] They work by stimulating the crop's natural defense mechanisms, such as the expression of detoxification enzymes (e.g., P450s and GSTs), without reducing the herbicide's effectiveness on target weeds.[10]

Q5: What is the role of Cytochrome P450 enzymes in Bentranil's selectivity?

A5: Cytochrome P450 enzymes are a major component of the plant's defense system against foreign compounds (xenobiotics), including herbicides.[7] They are central to Phase I of herbicide metabolism, where they modify the herbicide molecule (e.g., through oxidation or hydroxylation), making it less phytotoxic and preparing it for further breakdown in Phase II.[4][11] The natural tolerance of crops like maize to certain herbicides is often due to higher levels and faster activity of these P450 enzymes compared to susceptible weed species.[1]

Troubleshooting Guide

Issue 1: Observed Crop Injury at Recommended Dosage

Possible CauseRecommended Solution
Environmental Stress Plants under stress (e.g., drought, extreme temperatures, waterlogged soil) may have a reduced capacity to metabolize the herbicide, leading to injury. Ensure optimal growing conditions for the duration of the experiment.
Crop Growth Stage Younger crop seedlings may have a thinner leaf cuticle and less developed metabolic systems, making them more susceptible. Apply the herbicide at the recommended growth stage for the specific crop as determined in preliminary dose-response studies.
Application Error Incorrect spray volume, pressure, or the use of improper adjuvants can lead to excessive herbicide absorption by the crop. Calibrate application equipment carefully and use adjuvants as specified in the experimental protocol.
Formulation Issues The solvent or surfactant system in the formulation could be phytotoxic to the crop. Test the formulation's carrier (without the active ingredient) on a small batch of crop plants to rule out formulation-induced phytotoxicity.

Issue 2: Lack of Weed Control

Possible CauseRecommended Solution
Weed Growth Stage Herbicides are generally most effective on young, actively growing weeds. Application to mature or stressed weeds will likely result in reduced efficacy.
Herbicide Metabolism in Weeds The target weed species may possess an efficient metabolic pathway for detoxifying Bentranil, leading to natural tolerance or the development of resistance. Consider investigating the metabolism rate in the target weed.
Environmental Conditions Low humidity and high temperatures can cause the spray droplets to evaporate quickly, reducing absorption. Cool, humid conditions generally favor foliar uptake.
Insufficient Dosage The applied dose may be too low for the target weed, especially for derivatives like the parent Bentranil compound.[1] Perform a dose-response study to determine the effective concentration for each target weed species.

Issue 3: Inconsistent Results Between Experiments

Possible CauseRecommended Solution
Genetic Variability in Plants Use a uniform and certified seed source for both crops and weeds to minimize genetic variation. For highly heterozygous species, consider using clonal propagation if possible for metabolism studies.[3]
Inconsistent Environmental Conditions Fluctuations in light, temperature, and humidity can significantly impact plant growth and herbicide metabolism rates.[12] Conduct experiments in a controlled environment (growth chamber or greenhouse) with consistent conditions.
Variable Application Technique Ensure that the herbicide application is standardized across all replicates and experiments. This includes sprayer speed, nozzle height, and pressure.
Soil Composition For soil-applied studies, variations in soil organic matter and clay content can affect herbicide availability and leaching. Use a consistent, homogenized soil or artificial growth medium for all experiments.

Quantitative Data

The following table summarizes the phytotoxicity and selectivity of various synthetic benzoxazinone derivatives, including a fluorinated derivative (7F-D-DIBOA) analogous to 'fluorobentranil'. The data is adapted from a study on wheat (Triticum aestivum) and two common grass weeds, rigid ryegrass (Lolium rigidum) and wild oat (Avena fatua). A higher Selectivity Index (SI) indicates better selectivity for the crop.

Table 1: Phytotoxicity and Selectivity of Benzoxazinone Derivatives

CompoundTarget SpeciesGR₅₀ (μM)¹Selectivity Index (SI)²
D-DIBOA (Parent Compound) T. aestivum (Wheat)365-
L. rigidum (Ryegrass)2620.72
A. fatua (Wild Oat)2150.59
6F-D-DIBOA T. aestivum (Wheat)240-
L. rigidum (Ryegrass)1050.44
A. fatua (Wild Oat)1100.46
7F-D-DIBOA (Fluorinated) T. aestivum (Wheat)350-
L. rigidum (Ryegrass)1200.34
A. fatua (Wild Oat)1350.39
6Cl-D-DIBOA (Chlorinated) T. aestivum (Wheat)225-
L. rigidum (Ryegrass)1150.51
A. fatua (Wild Oat)1250.56

¹GR₅₀: The concentration of herbicide required to cause a 50% reduction in plant growth. ²Selectivity Index (SI) = GR₅₀ (Wheat) / GR₅₀ (Weed). A lower ratio indicates higher selectivity (i.e., a much higher dose is needed to harm the crop than the weed). Data adapted from Macías et al. (2009).[13]

Experimental Protocols

Protocol 1: Whole-Plant Phytotoxicity Assay

This protocol outlines a method for assessing the phytotoxicity of Bentranil derivatives on crop and weed species in a controlled greenhouse environment.[14]

  • Plant Preparation :

    • Sow seeds of the selected crop and weed species in pots containing a standard potting mix.

    • Grow the plants in a greenhouse with controlled temperature (e.g., 25°C day / 18°C night) and a 16-hour photoperiod.

    • Water the plants as needed to avoid drought stress.

  • Herbicide Application :

    • Treat plants when they reach the 2-4 leaf stage (BBCH growth stage 12-14).[14]

    • Prepare a stock solution of the Bentranil compound in a suitable solvent (e.g., acetone) and then dilute to the final test concentrations with water containing a non-ionic surfactant (e.g., 0.1% v/v).

    • Apply the herbicide solutions using a calibrated cabinet sprayer designed for laboratory use to ensure uniform coverage. Include a surfactant-only control group.

  • Data Collection :

    • Visually assess phytotoxicity at 7, 14, and 21 days after treatment (DAT).

    • Use a rating scale from 0% (no visible injury) to 100% (complete plant death).[15]

    • At 21 DAT, harvest the above-ground biomass for each plant.

    • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

  • Data Analysis :

    • Calculate the percent biomass reduction relative to the untreated control.

    • Use the dose-response data to calculate the GR₅₀ value (the herbicide concentration causing a 50% reduction in growth) for each species using a suitable statistical software package.

Protocol 2: Excised Leaf Herbicide Metabolism Assay

This protocol uses an excised leaf system to measure the rate of herbicide metabolism, which minimizes the influence of herbicide uptake and translocation.[3]

  • Plant Growth and Preparation :

    • Grow plants as described in Protocol 1 to the 4-leaf stage.

    • Excise the third leaf from genetically similar plants for the assay.

  • Herbicide Treatment :

    • Prepare a treatment solution containing a radiolabeled version of the Bentranil derivative (e.g., ¹⁴C-Bentranil) at a known specific activity and concentration.

    • Place the petiole of each excised leaf into a microcentrifuge tube containing the treatment solution.

    • Allow the leaves to take up the solution for a set period (e.g., 2 hours) under controlled light and temperature.

  • Metabolism Time Course :

    • After the uptake period, transfer the leaves to a solution without the herbicide.

    • Harvest leaves at several time points (e.g., 0, 4, 8, 12, 24 hours).

    • At each time point, wash the leaves thoroughly to remove any unabsorbed herbicide from the surface.

  • Extraction and Analysis :

    • Homogenize the leaf tissue in a solvent like 90% acetone (B3395972) to extract the parent herbicide and its metabolites.[3]

    • Concentrate the extract and analyze it using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.

    • Quantify the percentage of the parent ¹⁴C-Bentranil remaining and the percentage of ¹⁴C-metabolites formed at each time point.

  • Data Analysis :

    • Calculate the metabolism rate (e.g., half-life, T₅₀) of the Bentranil derivative in each plant species. A shorter half-life indicates faster metabolism and higher tolerance.

Visualizations

Below are diagrams illustrating key workflows and pathways relevant to your research on Bentranil.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Phytotoxicity Assay cluster_2 Phase 3: Metabolism Study (If Selectivity is Observed) a Select Target Crop & Weed Species b Grow Plants in Controlled Environment a->b c Dose-Response Herbicide Application (2-4 Leaf Stage) b->c d Visual Assessment & Biomass Measurement (21 DAT) c->d e Calculate GR₅₀ Values & Selectivity Index d->e f Excised Leaf Assay with ¹⁴C-Labeled Herbicide e->f High Selectivity? end1 Identify Selective Concentration e->end1 g Time-Course Sampling & Metabolite Extraction f->g h HPLC Analysis to Quantify Parent vs. Metabolites g->h i Determine Herbicide Half-Life (T₅₀) h->i end2 Confirm Metabolism-Based Selectivity i->end2 G cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Vacuole / Apoplast herbicide Bentranil (Phytotoxic) cyp450 Cytochrome P450 (CYP450) herbicide->cyp450 Uptake p1 Phase I: Modification metabolite1 Modified Bentranil (Hydroxylated, Less Toxic) cyp450->metabolite1 Oxidation gst GST / UGT p2 Phase II: Conjugation glutathione Glutathione or Sugar metabolite2 Bentranil Conjugate (Non-Toxic) gst->metabolite2 Conjugation abc ABC Transporter metabolite2->abc p3 Phase III: Sequestration final_met Sequestered Conjugate abc->final_met Transport

References

Troubleshooting

Technical Support Center: Synthesis and Activity of Fluorinated Bentranil Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of fluorinated Bentranil deriva...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of fluorinated Bentranil derivatives for enhanced activity.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind fluorinating Bentranil and its derivatives?

A1: Fluorine substitution is a common strategy in drug discovery and agrochemical development to enhance the biological activity and physicochemical properties of a molecule. In the case of Bentranil (2-phenyl-4H-3,1-benzoxazin-4-one), a herbicide, fluorination has been shown to significantly increase its herbicidal efficacy. For example, the 5-fluoro derivative, known as 'fluorobentranil', exhibits substantially higher activity in controlling broadleaf weeds.[1][2] The high electronegativity of fluorine can lead to stronger interactions with target enzymes and can also improve metabolic stability and membrane permeability.[1]

Q2: What are the primary synthetic routes to fluorinated Bentranil derivatives?

A2: There are two main approaches for the synthesis of fluorinated Bentranil derivatives:

  • Starting from a fluorinated precursor: This involves using a fluorinated anthranilic acid derivative which is then reacted with benzoyl chloride to form the benzoxazinone (B8607429) ring. For instance, 5-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one can be prepared from 2-amino-6-fluorobenzoic acid.

  • Halogen exchange (Halex) reaction: This method involves synthesizing a chloro- or bromo-substituted Bentranil derivative first, followed by a nucleophilic aromatic substitution (SNAr) reaction to replace the halogen with fluorine. This is a common method for introducing fluorine into aromatic rings, especially in industrial-scale synthesis.

Q3: What are the known biological targets of Bentranil and its fluorinated analogs?

A3: Bentranil is primarily known as a post-emergence herbicide used to control annual weeds.[1] While the precise molecular target for its herbicidal activity is not definitively established in the provided literature, it is suggested that it may interfere with key enzymatic processes in susceptible plants. Additionally, Bentranil derivatives have shown promise as selective inhibitors of Cytochrome P450 (CYP) enzymes.[1] This is a significant area of interest for drug development, particularly in oncology, as P450 enzymes are often overexpressed in tumors and contribute to drug resistance.[1]

Q4: Are there any known safety concerns associated with the synthesis of fluorinated Bentranil derivatives?

A4: Standard laboratory safety precautions for handling organic chemicals should be followed. When performing fluorination reactions, especially with reagents like potassium fluoride (B91410) at high temperatures, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some fluorinating agents can be corrosive and/or toxic. The final fluorinated products should also be handled with care, as their toxicological properties may not be fully characterized.

Troubleshooting Guides

Synthesis of Fluorinated Bentranil Derivatives
Issue Possible Cause(s) Troubleshooting Steps
Low yield in the initial synthesis of the benzoxazinone ring 1. Incomplete reaction of anthranilic acid with benzoyl chloride. 2. Hydrolysis of the benzoxazinone ring. 3. Suboptimal reaction conditions (temperature, solvent, base).1. Ensure the use of anhydrous solvents and reagents. 2. Use a suitable base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[3] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). 4. Optimize the reaction temperature and time.
Low yield or no reaction in the halogen exchange (Halex) fluorination step 1. Low reactivity of the starting chloro- or bromo-Bentranil. 2. Inactive fluoride source (e.g., hydrated potassium fluoride). 3. Inappropriate solvent. 4. Insufficient temperature.1. Ensure the starting material is sufficiently activated (e.g., by electron-withdrawing groups). 2. Use anhydrous potassium fluoride; dry it thoroughly before use. 3. Use a high-boiling polar aprotic solvent such as DMF, DMSO, or sulfolane (B150427). 4. Increase the reaction temperature, as Halex reactions often require high heat. 5. Consider using a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt.
Formation of side products during fluorination 1. Competing nucleophilic reactions (e.g., with residual water). 2. Decomposition of the starting material or product at high temperatures.1. Rigorously exclude water from the reaction mixture. 2. Optimize the reaction temperature and time to minimize decomposition. 3. Purify the starting materials to remove any impurities that might catalyze side reactions.
Biological Activity Assays
Issue Possible Cause(s) Troubleshooting Steps
High variability in herbicidal activity data 1. Inconsistent application of the herbicide. 2. Non-uniform growth of test plants. 3. Environmental fluctuations in the greenhouse (temperature, light, humidity).1. Ensure uniform spray coverage of the plants. 2. Use plants of the same age and growth stage for the assay. 3. Maintain consistent environmental conditions in the greenhouse. 4. Include appropriate positive and negative controls in each experiment.
Inconsistent IC50 values in Cytochrome P450 inhibition assays 1. Inaccurate concentrations of the test compound or enzyme. 2. Instability of the test compound in the assay buffer. 3. Interference of the test compound with the detection method (e.g., fluorescence quenching). 4. Pipetting errors.1. Verify the concentrations of all stock solutions. 2. Assess the stability of the test compound under the assay conditions. 3. Run control experiments to check for interference with the detection method. 4. Use calibrated pipettes and ensure proper mixing. 5. Ensure the concentration of the probe substrate is appropriate, ideally at or below its Km value.[4][5]
No inhibition observed in the CYP450 assay 1. The compound is not an inhibitor of the tested CYP isoform. 2. The concentration range of the test compound is too low. 3. Degradation of the test compound.1. Test against a panel of different CYP isoforms. 2. Test a wider and higher concentration range of the compound. 3. Check the stability of the compound in the assay medium.

Data Presentation

Table 1: Representative Herbicidal Activity of Fluorinated Bentranil Derivatives

CompoundSubstitution PatternPost-Emergence Herbicidal Activity (% Inhibition of Broadleaf Weeds at 1 kg/ha )
BentranilUnsubstituted45%
Derivative A2'-Fluoro65%
Derivative B3'-Fluoro75%
Derivative C4'-Fluoro60%
Fluorobentranil 5-Fluoro >90%
Derivative D6-Fluoro70%
Derivative E7-Fluoro68%

Note: The data in this table is representative and compiled from qualitative descriptions in the literature to illustrate the structure-activity relationship.[2] Actual values may vary depending on the specific experimental conditions and weed species.

Table 2: Representative Cytochrome P450 Inhibition Profile of Fluorinated Bentranil Derivatives

CompoundSubstitution PatternCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP3A4 IC50 (µM)
BentranilUnsubstituted> 5025.342.1
Derivative A2'-Fluoro35.818.730.5
Fluorobentranil 5-Fluoro 15.2 8.1 12.4
Derivative D6-Fluoro28.415.625.9

Note: The data in this table is illustrative, based on the principle that fluorination can enhance binding to enzymes like cytochrome P450s.[1] Actual IC50 values would need to be determined experimentally.

Experimental Protocols

Synthesis of 5-Fluoro-2-phenyl-4H-3,1-benzoxazin-4-one ('Fluorobentranil') via Halogen Exchange

This protocol describes a two-step synthesis of 'fluorobentranil' starting from anthranilic acid.

Step 1: Synthesis of 5-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroanthranilic acid (1 equivalent) in anhydrous pyridine.

  • Acylation: Cool the solution in an ice bath and slowly add benzoyl chloride (1.1 equivalents) dropwise with stirring.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it thoroughly with water, and then with a small amount of cold ethanol (B145695).

  • Purification: Recrystallize the crude product from ethanol to obtain pure 5-chloro-2-phenyl-4H-3,1-benzoxazin-4-one.

Step 2: Halogen Exchange to 5-Fluoro-2-phenyl-4H-3,1-benzoxazin-4-one

  • Reaction Setup: In a high-pressure reaction vessel, combine 5-chloro-2-phenyl-4H-3,1-benzoxazin-4-one (1 equivalent), anhydrous potassium fluoride (2-3 equivalents), and a high-boiling polar aprotic solvent (e.g., sulfolane or DMF).

  • Reaction: Seal the vessel and heat the mixture to a high temperature (e.g., 200-250 °C) with vigorous stirring for several hours. The optimal temperature and time should be determined empirically.

  • Work-up: Cool the reaction mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate).

  • Filtration: Filter the mixture to remove the inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield 5-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one.

Post-Emergence Herbicidal Activity Assay
  • Plant Cultivation: Grow broadleaf weed species (e.g., Amaranthus retroflexus, Chenopodium album) in pots containing a standard potting mix in a greenhouse under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Herbicide Application: When the plants have reached the 2-4 true leaf stage, prepare solutions of the test compounds (fluorinated Bentranil derivatives) in a suitable solvent/surfactant system. Spray the plants uniformly with the herbicide solutions at different concentrations (e.g., ranging from 0.1 to 2 kg/ha ). Include a negative control (solvent/surfactant only) and a positive control (a commercial herbicide).

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal damage on a scale of 0% (no effect) to 100% (complete kill). Additionally, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and weigh it to determine the percentage of growth inhibition compared to the negative control.[6]

Cytochrome P450 Inhibition Assay (IC50 Determination)
  • Reagents and Materials: Human liver microsomes (HLMs), NADPH regenerating system, specific CYP isoform probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, midazolam for CYP3A4), and a panel of fluorinated Bentranil derivatives.[4][7][8]

  • Incubation: In a 96-well plate, pre-incubate the HLMs with a series of concentrations of the test compound (fluorinated Bentranil derivative) in a phosphate (B84403) buffer (pH 7.4) for a short period at 37°C.

  • Initiation of Reaction: Add the specific CYP probe substrate to initiate the metabolic reaction.

  • Enzymatic Reaction: After a brief incubation, add the NADPH regenerating system to start the enzymatic reaction. Incubate at 37°C for a specific time (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the plate to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the amount of metabolite formed using a validated LC-MS/MS method.[4][8][9]

  • Data Analysis: Determine the rate of metabolite formation at each concentration of the test compound. Calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

Visualizations

experimental_workflow_synthesis cluster_step1 Step 1: Synthesis of Chloro-Bentranil cluster_step2 Step 2: Halogen Exchange start1 4-Chloroanthranilic Acid + Benzoyl Chloride reaction1 Acylation in Pyridine start1->reaction1 product1 5-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one reaction1->product1 start2 5-Chloro-Bentranil + KF product1->start2 Intermediate reaction2 SNAr Reaction in Sulfolane (High Temp.) start2->reaction2 product2 5-Fluoro-2-phenyl-4H-3,1-benzoxazin-4-one reaction2->product2

Caption: Synthetic workflow for 5-fluoro-Bentranil.

experimental_workflow_activity cluster_herbicidal Herbicidal Activity Assay cluster_cyp Cytochrome P450 Inhibition Assay plant_prep Cultivate Broadleaf Weeds application Apply Fluorinated Bentranil Derivatives plant_prep->application evaluation Assess % Inhibition and Biomass Reduction application->evaluation incubation Incubate HLMs with Test Compound reaction Initiate Reaction with Probe Substrate & NADPH incubation->reaction analysis LC-MS/MS Analysis of Metabolite reaction->analysis calculation Calculate IC50 Value analysis->calculation

Caption: Biological activity assessment workflow.

mechanism_of_action Fluorinated Bentranil Derivative Fluorinated Bentranil Derivative Target Enzyme in Weed Target Enzyme in Weed Fluorinated Bentranil Derivative->Target Enzyme in Weed Binds to Cytochrome P450 Enzyme Cytochrome P450 Enzyme Fluorinated Bentranil Derivative->Cytochrome P450 Enzyme Inhibits Inhibition of Essential Metabolic Pathway Inhibition of Essential Metabolic Pathway Target Enzyme in Weed->Inhibition of Essential Metabolic Pathway Weed Growth Inhibition / Death Weed Growth Inhibition / Death Inhibition of Essential Metabolic Pathway->Weed Growth Inhibition / Death Inhibition of Drug Metabolism Inhibition of Drug Metabolism Cytochrome P450 Enzyme->Inhibition of Drug Metabolism Potential Therapeutic Effect Potential Therapeutic Effect Inhibition of Drug Metabolism->Potential Therapeutic Effect

Caption: Proposed dual mechanism of action.

References

Optimization

Technical Support Center: Strategies for Bentranil Application Dosage Reduction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to reduce the required application dosage of Bentranil. The information is pres...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to reduce the required application dosage of Bentranil. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is reducing the application dosage of Bentranil a critical research objective?

A1: Bentranil, a post-emergent herbicide, has demonstrated excellent selectivity for several important crops. However, its commercialization has been hindered by the high doses required for effective broadleaf weed control.[1] Reducing the application dosage is crucial to enhance its cost-effectiveness, minimize potential environmental impact, and improve its viability as a selective herbicide.

Q2: What are the primary strategies for reducing the required dosage of Bentranil?

A2: The main strategies to lower the effective application rate of Bentranil and its derivatives can be categorized into three key areas:

  • Chemical Modification: Altering the molecular structure of Bentranil to enhance its intrinsic herbicidal activity.

  • Advanced Formulation: Utilizing novel formulation technologies, such as nanoformulations, to improve the delivery and bioavailability of the active ingredient.

  • Synergistic Combinations: Combining Bentranil with other herbicides or adjuvants to achieve a greater-than-additive effect.

Q3: Are there any known chemical modifications to the Bentranil structure that increase its efficacy?

A3: Yes, research on benzoxazinones, the chemical class to which Bentranil belongs, has identified several structural modifications that can significantly enhance phytotoxicity, thereby allowing for lower application rates. These include:

  • Fluorination: The introduction of fluorine atoms can strengthen the binding of the molecule to its target enzymes. For instance, a 5-fluoro derivative of Bentranil has been shown to triple its standard herbicidal activity.[1]

  • Modifications at C-2 and N-4 Positions: The addition of side chains at the C-2 and N-4 positions of the benzoxazinone (B8607429) ring has been demonstrated to produce highly active compounds. For example, certain derivatives showed significant root length inhibition at concentrations as low as 100 nM.[2]

  • Lipophilicity Enhancement: Optimizing the lipophilicity (the ability to dissolve in fats, oils, and lipids) of benzoxazinone derivatives can improve their uptake and translocation within the target weed species, leading to enhanced phytotoxic effects.[3]

Troubleshooting Guides

Formulation and Solubility Issues

Problem: I am observing precipitation or poor dispersion when preparing Bentranil for my experiments.

  • Possible Cause: Bentranil has low aqueous solubility, which can lead to precipitation when diluted in aqueous buffers.

  • Solutions:

    • Use of Co-solvents: Employ a co-solvent system to improve solubility. Common co-solvents include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), and Propylene Glycol.[4] It is essential to determine the optimal ratio of the co-solvent to the aqueous phase to maintain Bentranil in solution without causing phytotoxicity to non-target species.

    • Inclusion of Surfactants: Non-ionic surfactants can create micelles that encapsulate the hydrophobic Bentranil molecule, increasing its apparent solubility in water.[4]

    • pH Adjustment: The solubility of Bentranil may be pH-dependent. Evaluate its solubility at different pH values to identify a range where it is most soluble and stable.

    • Nanoformulation: Consider preparing a nano-dispersed formulation. This involves creating nanocrystals of the active ingredient, which can form stable dispersions in water and improve bioavailability.[5]

Inconsistent Herbicidal Activity

Problem: The herbicidal effect of my Bentranil formulation is inconsistent across different experiments.

  • Possible Cause: Inconsistent activity can be due to several factors, including poor formulation stability, variable application conditions, or the development of weed resistance.

  • Solutions:

    • Standardize Formulation Protocol: Use a consistent, step-by-step protocol for preparing your working solutions for every experiment to ensure a uniform concentration of the active ingredient.

    • Incorporate Adjuvants: Adjuvants, such as surfactants and crop oil concentrates, can improve the spreading, sticking, and penetration of the herbicide on the leaf surface, leading to more consistent performance.[6][7]

    • Control Environmental Conditions: Herbicide performance can be influenced by environmental factors such as temperature, humidity, and rainfall. Conduct experiments under controlled conditions whenever possible to minimize variability.

    • Assess for Resistance: If working with weed populations that have a history of herbicide exposure, consider the possibility of resistance development.

Quantitative Data Summary

Table 1: Potential Dose Reduction with Advanced Formulation Strategies

Formulation StrategyMechanism of ActionPotential Dosage ReductionReference Compounds
NanoemulsionsProtects active ingredient from degradation, controlled release, enhanced foliar adhesion and penetration.Up to 10-fold reduction compared to conventional formulations.Clodinafop-propargyl
NanocapsulesSlow and efficient release of the active ingredient, reduced environmental loss.Significant reduction in application rate while maintaining efficacy.Imazamox
Nano-dispersionsForms stable dispersions of nanocrystals, improving performance without solvents.Quarter dose of nano-formulation showed equivalent performance to full dose of commercial product.Unnamed fungicide

Table 2: Enhanced Phytotoxicity of Modified Benzoxazinones

Modification StrategyExample DerivativeObserved Effect
Halogenation (Fluorination)5-Fluoro Bentranil3-fold increase in herbicidal activity compared to Bentranil.
Side Chain Addition (C-2)6-Cl-2-Et-D-DIBOAHigh levels of root length inhibition at very low concentrations.
Side Chain Addition (N-4)6-Cl-4-Pr-D-DIBOA70% inhibition of cress root length at 100 nM.

Experimental Protocols

Protocol 1: Screening for Synergistic Herbicide Combinations

This protocol outlines a method for identifying synergistic interactions between Bentranil and other herbicides.

  • Determine the Minimal Effective Concentration (MEC): For each herbicide to be tested, including Bentranil, determine the MEC, which is the lowest concentration that produces a visible inhibitory effect on the target weed species when applied alone.

  • Prepare Herbicide Mixtures: Create pairwise mixtures of Bentranil with each of the other selected herbicides. For initial screening, use each herbicide at 50% of its MEC.

  • Treat Target Weeds: Apply the individual herbicides at their MEC and 50% MEC, as well as the herbicide mixtures, to the target weeds under controlled conditions. Include an untreated control.

  • Assess Herbicidal Activity: After a predetermined period, assess the herbicidal effect using a quantitative method, such as measuring shoot biomass or leaf area.

  • Calculate Expected vs. Observed Inhibition: Use the Bliss independence model to calculate the expected inhibition percentage for the herbicide mixtures.

    • Expected Inhibition (%) = (A + B) - (A * B / 100) , where A and B are the inhibition percentages of the individual herbicides.

  • Determine Synergy: A mixture is considered synergistic if the observed inhibition is significantly greater than the expected inhibition.

Protocol 2: Preparation of a Bentranil Nano-dispersion

This protocol provides a general method for preparing a nano-dispersed formulation of Bentranil.

  • Dissolution: Dissolve Bentranil in a suitable water-immiscible organic solvent (e.g., a high-boiling point oil).

  • Emulsification: Mix the oil phase containing Bentranil with an aqueous phase containing a water-soluble polymer or surfactant to create an oil-in-water emulsion.

  • Homogenization: Subject the emulsion to high-energy homogenization (e.g., ultrasonication or high-pressure homogenization) to reduce the droplet size to the nanometer range.

  • Solvent Evaporation/Removal: Remove the organic solvent from the nanoemulsion. This can be achieved through methods such as rotary evaporation or freeze-drying.

  • Characterization: Characterize the resulting nanoparticles for size, morphology, and encapsulation efficiency.

  • Bioassay: Evaluate the herbicidal efficacy of the nano-formulated Bentranil in comparison to a conventional formulation.

Visualizations

experimental_workflow cluster_formulation Formulation Strategies cluster_modification Chemical Modification cluster_synergy Synergistic Combinations Nanoformulation Nanoformulation Reduced_Dosage Reduced_Dosage Nanoformulation->Reduced_Dosage Adjuvants Adjuvants Adjuvants->Reduced_Dosage Co-solvents Co-solvents Co-solvents->Reduced_Dosage Fluorination Fluorination Fluorination->Reduced_Dosage Side_Chain_Addition Side_Chain_Addition Side_Chain_Addition->Reduced_Dosage Herbicide_Mixtures Herbicide_Mixtures Herbicide_Mixtures->Reduced_Dosage Bentranil Bentranil Bentranil->Nanoformulation Bentranil->Adjuvants Bentranil->Co-solvents Bentranil->Fluorination Bentranil->Side_Chain_Addition Bentranil->Herbicide_Mixtures

Caption: Logical relationship of strategies to achieve reduced Bentranil dosage.

synergy_screening_workflow Start Start Determine_MEC Determine Minimal Effective Concentration (MEC) Start->Determine_MEC Prepare_Mixtures Prepare Herbicide Mixtures (Bentranil + Partner Herbicide) Determine_MEC->Prepare_Mixtures Treat_Weeds Treat Target Weeds Prepare_Mixtures->Treat_Weeds Assess_Activity Assess Herbicidal Activity Treat_Weeds->Assess_Activity Calculate_Expected_Inhibition Calculate Expected Inhibition (Bliss Independence Model) Assess_Activity->Calculate_Expected_Inhibition Compare_Observed_vs_Expected Compare Observed vs. Expected Inhibition Calculate_Expected_Inhibition->Compare_Observed_vs_Expected Synergy_Detected Synergy Detected? Compare_Observed_vs_Expected->Synergy_Detected Antagonism_or_Additivity Antagonism or Additivity Synergy_Detected->Antagonism_or_Additivity No End End Synergy_Detected->End Yes Antagonism_or_Additivity->End

Caption: Workflow for screening synergistic herbicide combinations with Bentranil.

References

Troubleshooting

Technical Support Center: Bentranil Resistance Research

This guide provides troubleshooting advice, frequently asked questions, and standardized protocols for researchers studying Bentranil resistance in weed populations. Frequently Asked Questions (FAQs) Q1: What is Bentrani...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and standardized protocols for researchers studying Bentranil resistance in weed populations.

Frequently Asked Questions (FAQs)

Q1: What is Bentranil and what is its mode of action?

Bentranil is a selective post-emergence herbicide. Its primary mode of action is the inhibition of photosystem II (PSII). It binds to the D1 protein in the PSII complex, blocking electron transport and ultimately leading to the production of reactive oxygen species that cause lipid peroxidation and cell membrane damage, resulting in weed death.

Q2: What are the primary known mechanisms of resistance to Bentranil and other PSII inhibitors?

Weed populations can develop resistance to Bentranil through two primary mechanisms:

  • Target-Site Resistance (TSR): This involves a mutation in the psbA gene, which codes for the D1 protein. This mutation, most commonly a serine to glycine (B1666218) substitution at position 264 (Ser264Gly), alters the binding site of the herbicide, reducing its efficacy.

  • Non-Target-Site Resistance (NTSR): This is a more complex mechanism involving the detoxification of the herbicide before it can reach its target site. This is often mediated by increased activity of enzyme families such as Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs), which metabolize the herbicide into non-toxic compounds.

Q3: Is cross-resistance common with Bentranil?

Yes, cross-resistance is a significant concern. Weeds with target-site resistance to one PSII inhibitor will often exhibit resistance to other herbicides with the same mode of action. Weeds with NTSR may show unpredictable patterns of cross-resistance to herbicides from different chemical classes, depending on the specific metabolic pathways involved.

Troubleshooting Experimental Issues

Q1: My Bentranil application shows no effect on a suspected resistant weed population. What are the initial steps to confirm resistance?

Possible Cause: The population may have evolved resistance, or the experimental conditions may have been suboptimal.

Troubleshooting Steps:

  • Confirm Herbicide Activity: Test the same batch of Bentranil on a known susceptible population to ensure the herbicide itself is active and the application protocol is correct.

  • Conduct a Dose-Response Assay: A dose-response experiment is the gold standard for confirming and quantifying resistance. Compare the response of the suspected resistant population to a susceptible population across a range of Bentranil concentrations.

  • Check Environmental Conditions: Ensure that environmental conditions (temperature, humidity, light) during and after application are optimal for herbicide uptake and activity. Suboptimal conditions can reduce herbicide efficacy, mimicking resistance.

Q2: I've confirmed resistance with a whole-plant assay. How can I determine if it is target-site (TSR) or non-target-site (NTSR) resistance?

Troubleshooting Steps:

  • Sequence the psbA Gene: Extract DNA from both resistant and susceptible individuals and sequence the psbA gene. Compare the sequences to identify any known mutations associated with PSII inhibitor resistance (e.g., Ser264Gly).

  • Conduct Enzyme Assays: If no target-site mutation is found, investigate NTSR. Measure the activity of metabolic enzymes like P450s and GSTs in the suspected resistant population compared to the susceptible population. Elevated activity in the resistant population suggests metabolic resistance.

  • Use Synergists/Inhibitors: In whole-plant or tissue assays, apply Bentranil along with an inhibitor of P450s (e.g., malathion (B1675926) or PBO) or GSTs. If the addition of the inhibitor restores Bentranil efficacy in the resistant population, it strongly suggests that metabolic detoxification by that enzyme family is the mechanism of resistance.

Quantitative Data Summary

The level of resistance is often quantified by the Resistance Index (RI), which is calculated by dividing the GR₅₀ (dose required to cause 50% growth reduction) or LD₅₀ (dose required to kill 50% of the population) of the resistant population by that of the susceptible population.

Table 1: Example Dose-Response Data for Bentranil

Population IDTypeGR₅₀ (g a.i./ha)Resistance Index (RI)
SUS-01Susceptible1501.0
RES-AResistant1,2008.0
RES-BResistant> 3,000> 20.0

Experimental Protocols & Workflows

Protocol 1: Whole-Plant Dose-Response Assay

This protocol is designed to determine the level of resistance in a weed population.

Methodology:

  • Plant Growth: Grow seeds from both suspected resistant and known susceptible populations in pots in a controlled greenhouse environment until they reach the 3-4 leaf stage.

  • Herbicide Preparation: Prepare a stock solution of a commercial formulation of Bentranil. Create a series of dilutions to achieve a range of 6-8 application rates (e.g., 0, 50, 100, 200, 400, 800, 1600, 3200 g a.i./ha). Include a surfactant if recommended by the manufacturer.

  • Application: Spray the plants uniformly with the different herbicide rates using a laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha). Each treatment should have multiple replicates (e.g., 4-6 pots with 3-4 plants each).

  • Evaluation: After 21 days, visually assess plant mortality or measure the above-ground biomass for each pot.

  • Data Analysis: Calculate the average biomass reduction for each dose relative to the untreated control. Use a statistical software package to fit a log-logistic dose-response curve to the data and determine the GR₅₀ for each population.

Workflow for Investigating Bentranil Resistance

The following diagram outlines a logical workflow for diagnosing and characterizing Bentranil resistance in a weed population.

start Field observation of Bentranil failure confirm Confirm Resistance: Dose-Response Assay start->confirm is_resistant Is population resistant? confirm->is_resistant no_res No Resistance: Review application/ environmental factors is_resistant->no_res No   mechanism Determine Mechanism: TSR vs. NTSR is_resistant->mechanism  Yes tsr_check Sequence psbA gene mechanism->tsr_check mutation Mutation found? tsr_check->mutation tsr_confirmed Target-Site Resistance Confirmed mutation->tsr_confirmed  Yes ntsr_check Investigate NTSR: Metabolic Assays (P450, GST) mutation->ntsr_check No   ntsr_confirmed Non-Target-Site Resistance Confirmed ntsr_check->ntsr_confirmed

Caption: Workflow for diagnosing Bentranil resistance.

Signaling Pathways and Mechanisms

Overview of Herbicide Resistance Mechanisms

Resistance to herbicides like Bentranil can occur at multiple levels, from preventing the herbicide from reaching its target to altering the target itself. The diagram below illustrates the two primary categories of resistance.

cluster_cell Weed Cell cluster_ntsr Non-Target-Site Resistance (NTSR) cluster_tsr Target-Site Resistance (TSR) herbicide Bentranil (Herbicide) target PSII D1 Protein (Target Site) herbicide->target Binds to target metabolism Metabolic Detoxification (P450s, GSTs) herbicide->metabolism Metabolized mutated_target Mutated D1 Protein (Altered Binding Site) herbicide->mutated_target Binding reduced or prevented effect Inhibition of Photosynthesis target->effect metabolite Non-toxic Metabolite metabolism->metabolite

Caption: Overview of herbicide resistance mechanisms.

Optimization

Technical Support Center: Bentranil Synthesis Optimization

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of Bentranil (2-phenyl-4H-3,1-benzoxa...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of Bentranil (2-phenyl-4H-3,1-benzoxazin-4-one).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Bentranil?

A1: The most prevalent and classic method for synthesizing Bentranil is the reaction of anthranilic acid with benzoyl chloride. This reaction is typically carried out in a suitable solvent like pyridine (B92270), which can also act as a catalyst and acid scavenger.[1][2][3] Variations of this method use other bases like triethylamine (B128534) and cyclizing agents to achieve high yields.[4]

Q2: I am getting a low yield in my synthesis. What are the potential causes?

A2: Low yields in Bentranil synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and appropriate temperature. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is recommended.

  • Stoichiometry of Reagents: In the classic synthesis using anthranilic acid and benzoyl chloride in pyridine, using an insufficient amount of benzoyl chloride (e.g., a 1:1 molar ratio) can lead to the formation of N-benzoylanthranilic acid as a byproduct, thus reducing the yield of the desired benzoxazinone (B8607429).[2][5] Using a 2:1 molar ratio of benzoyl chloride to anthranilic acid can significantly improve the yield.[2][5]

  • Moisture: The presence of water can lead to the hydrolysis of benzoyl chloride and the benzoxazinone product. Ensure all glassware is dry and use anhydrous solvents.

  • Suboptimal Reagents or Solvents: The choice of base and solvent is crucial. While pyridine is effective, other systems like triethylamine in chloroform (B151607) with a cyclizing agent like cyanuric chloride have also proven successful.[4]

Q3: How can I purify the crude Bentranil product?

A3: Purification is critical to obtaining high-purity Bentranil. Common methods include:

  • Recrystallization: This is a highly effective method for purifying the solid crude product. A common solvent system for recrystallization is ethanol (B145695).[3][6]

  • Column Chromatography: For removing more persistent impurities, column chromatography using silica (B1680970) gel is a standard procedure.

  • Washing: After the reaction, the crude product is often washed with water or a dilute sodium bicarbonate solution to remove unreacted starting materials and acidic byproducts.[3]

Q4: Are there alternative, "greener" synthesis routes for Bentranil?

A4: Yes, a green chemistry approach has been developed that avoids traditional organic solvents. This method involves the reaction of benzonitrile (B105546) and o-iodobenzoic acid using an ionic liquid, 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH), as a catalyst. The reaction proceeds at room temperature without any solvent (neat) and can produce high yields (around 87%).[7] A key advantage is that the ionic liquid can be recovered and reused.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction due to insufficient time or temperature.Monitor the reaction by TLC until the starting material is consumed. If needed, moderately increase the reaction temperature or extend the reaction time.
Incorrect stoichiometry of reagents.When using anthranilic acid and benzoyl chloride, ensure at least a 1:2 molar ratio, respectively, if pyridine is the solvent.[2][5]
Inactive or degraded starting materials.Use fresh, high-purity anthranilic acid and benzoyl chloride. Benzoyl chloride is sensitive to moisture.
Presence of moisture in the reaction.Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is Impure (Multiple Spots on TLC) Formation of N-benzoylanthranilic acid byproduct.This is common when using a 1:1 molar ratio of benzoyl chloride to anthranilic acid. Increase the ratio to 1:2.[2][5] The byproduct can be removed by washing or recrystallization.
Unreacted starting materials remain.Ensure the reaction goes to completion. Purify the product via recrystallization or column chromatography.
Product degradation.Avoid excessively high temperatures during reaction or workup, which can cause decomposition.
Difficulty with Product Isolation/Purification Product is an oil or does not precipitate.Ensure the reaction mixture is properly quenched, often in water or ice, to induce precipitation.[4] If it remains oily, attempt extraction with a suitable organic solvent followed by evaporation and purification by column chromatography.
Poor recovery after recrystallization.Ensure the correct solvent is chosen for recrystallization (one in which the product is soluble when hot but sparingly soluble when cold). Avoid using an excessive volume of solvent.

Data Presentation: Comparison of Synthetic Methods

Method Starting Materials Reagents/Solvent Reaction Time Temperature Yield Reference
Method A Anthranilic acid, Benzoyl chloridePyridine (solvent and catalyst)Not specifiedNot specifiedHigh[2][5]
Method B Anthranilic acid, Benzoyl chlorideTriethylamine, Chloroform, Cyanuric chloride/DMF6 hoursRoom Temp.92%[4]
Method C Benzonitrile, o-Iodobenzoic acid1-butyl-3-methylimidazolium hydroxide ([bmIm]OH)3-5 hoursRoom Temp.87%[7]
Method D Anthranilic acid, Benzoyl chloridePyridine (catalyst), NaHCO₃ (workup)Not specifiedNot specified~90%[3]

Experimental Protocols

Key Experiment: Synthesis of Bentranil from Anthranilic Acid and Benzoyl Chloride (Method B)

This protocol is adapted from a high-yield, one-pot synthesis method.[4]

Materials:

  • Anthranilic acid (3 mmol, 0.411 g)

  • Benzoyl chloride (3 mmol, 0.349 mL)

  • Triethylamine (3.3 mmol, 0.460 mL)

  • Chloroform (10 mL)

  • Cyanuric chloride (3 mmol, 0.553 g)

  • Dimethylformamide (DMF) (5 mL)

  • Distilled water and ice

Procedure:

  • To a stirred solution of anthranilic acid (3 mmol) and triethylamine (3.3 mmol) in chloroform (10 mL), add benzoyl chloride (3 mmol) dropwise.

  • Stir the resulting mixture at room temperature for 2 hours.

  • In a separate flask, prepare a solution of cyanuric chloride (3 mmol) in DMF (5 mL).

  • Add the cyanuric chloride/DMF solution to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 4 hours.

  • Once the reaction is complete, remove the solvent under reduced pressure (in a rotary evaporator).

  • Pour the residue into a beaker containing distilled water (20 mL) and ice.

  • A solid precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any residual DMF and salts.

  • Purify the crude product by recrystallization from ethanol to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one (Bentranil).

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Cyclization cluster_workup Workup & Purification reagents 1. Combine Anthranilic Acid, Triethylamine, and Chloroform add_benzoyl 2. Add Benzoyl Chloride (Stir for 2h at RT) reagents->add_benzoyl add_cyclizing 3. Add Cyanuric Chloride in DMF Solution add_benzoyl->add_cyclizing stir 4. Stir for 4h at RT (Monitor via TLC) add_cyclizing->stir evap 5. Evaporate Solvents stir->evap quench 6. Quench in Ice Water evap->quench filtrate 7. Filter Solid Product quench->filtrate purify 8. Recrystallize from Ethanol filtrate->purify final_product Pure Bentranil purify->final_product troubleshooting_workflow cluster_tlc cluster_purification start Low Yield or Impure Product check_tlc Check TLC of Crude Product start->check_tlc sm_present Starting Material Present? check_tlc->sm_present multiple_spots Multiple Spots (not SM)? check_tlc->multiple_spots incomplete_rxn Incomplete Reaction: - Increase reaction time - Check temperature sm_present->incomplete_rxn side_products Side Products Formed: - Check reagent stoichiometry (e.g., Benzoyl Chloride ratio) - Ensure anhydrous conditions multiple_spots->side_products purify Purification Step incomplete_rxn->purify side_products->purify recrystallize Recrystallize from appropriate solvent (e.g., Ethanol) purify->recrystallize column Perform Column Chromatography purify->column

References

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of Bentranil in Aqueous Solutions

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of Bentranil during their experiments. Below you...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of Bentranil during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Bentranil?

A1: Bentranil exhibits very low solubility in water, approximately 5.5 mg/L at 20°C.[1][2][3][4] This low solubility can present significant challenges when preparing aqueous solutions for in vitro and other biological assays.

Q2: In which organic solvents is Bentranil soluble?

Q3: How does pH affect the solubility of Bentranil?

A3: The effect of pH on Bentranil's solubility is not extensively documented. However, its predicted pKa is around 1.74, suggesting it is a weakly acidic compound.[3][4] Generally, the solubility of weakly acidic compounds increases as the pH of the solution becomes more basic. It is advisable to perform a pH-solubility profile to determine the optimal pH for your specific experimental buffer.

Q4: I've prepared a stock solution of Bentranil in DMSO, but it precipitates when I dilute it into my aqueous buffer. Why is this happening and what can I do?

A4: This is a common issue known as "solvent-shifting" or "precipitation upon dilution." It occurs because Bentranil is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the aqueous buffer. When the stock solution is added to the buffer, the concentration of the organic solvent is drastically reduced, causing Bentranil to precipitate out of the solution.

To mitigate this, you can try the following:

  • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of Bentranil in your aqueous medium.

  • Use a higher stock concentration and smaller volume: This will minimize the amount of DMSO introduced into the final solution. However, be mindful of the potential for precipitation when adding a very concentrated stock.

  • Slow, dropwise addition with vigorous mixing: Add the DMSO stock solution slowly to the vortexing or stirring aqueous buffer. This helps to disperse the compound quickly and avoid localized high concentrations that can initiate precipitation.

  • Gentle warming: Warming the aqueous buffer to 37°C before adding the Bentranil stock can sometimes improve solubility. However, the thermal stability of Bentranil in your specific assay conditions should be considered.

  • Use of co-solvents: In some cases, adding a small percentage of a water-miscible co-solvent (like ethanol (B145695) or polyethylene (B3416737) glycol) to the final aqueous buffer can help maintain solubility. The compatibility of any co-solvent with your experimental system must be verified.

Troubleshooting Guides

Issue 1: Difficulty in Dissolving Bentranil Powder

If you are struggling to dissolve the Bentranil powder, even in an organic solvent, follow this workflow:

start Bentranil powder won't dissolve solvent Is the correct solvent being used? (e.g., high-purity, anhydrous DMSO) start->solvent sonication Have you tried gentle warming (37°C) or sonication? solvent->sonication Yes fresh_solvent Use fresh, high-purity solvent solvent->fresh_solvent No dissolved Powder Dissolved sonication->dissolved Yes insoluble Compound may be insoluble in this solvent or degraded. Consider alternative solvents. sonication->insoluble No fresh_solvent->sonication apply_heat_sonication Apply gentle heat or sonicate for short intervals apply_heat_sonication->sonication

Caption: Troubleshooting workflow for dissolving Bentranil powder.
Issue 2: Precipitation in Aqueous Solution During Experiments

If Bentranil precipitates out of your aqueous solution during your experiment, consider the following troubleshooting steps:

start Precipitation observed during experiment temp_change Was there a temperature change? start->temp_change maintain_temp Maintain constant temperature temp_change->maintain_temp Yes ph_change Did the pH of the solution change? temp_change->ph_change No maintain_temp->ph_change buffer_ph Buffer the solution to maintain optimal pH ph_change->buffer_ph Yes interaction Could there be an interaction with other components? ph_change->interaction No buffer_ph->interaction reassess Reassess experimental conditions or consider reformulation interaction->reassess Yes test_compatibility Test for compatibility with other reagents

Caption: Troubleshooting precipitation during experiments.

Physicochemical Properties of Bentranil

For your reference, here is a summary of the key physicochemical properties of Bentranil.

PropertyValueReference
Molecular Formula C₁₄H₉NO₂[1][3][4]
Molar Mass 223.23 g/mol [1][3][4]
Appearance White to almost white solid[1][3][4]
Melting Point 123-125 °C[3][4]
Water Solubility 5.5 mg/L (at 20°C)[1][2][3][4]
Known Solvents Toluene (B28343), DMSO[1][3][4]
Predicted pKa ~1.74[3][4]

Experimental Protocols

Protocol 1: Preparation of a Bentranil Stock Solution in DMSO
  • Materials:

    • Bentranil powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

    • Analytical balance

  • Procedure:

    • Accurately weigh the desired amount of Bentranil powder in a sterile tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

    • Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved.

    • If the powder does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution of Bentranil in an Aqueous Buffer
  • Materials:

    • Bentranil stock solution in DMSO

    • Pre-warmed (37°C) aqueous buffer (e.g., PBS, cell culture medium)

    • Sterile conical tubes or vials

    • Vortex mixer

  • Procedure:

    • Thaw a single-use aliquot of the Bentranil stock solution.

    • In a sterile tube, add the required volume of the pre-warmed aqueous buffer.

    • While vigorously vortexing the buffer, add the required volume of the Bentranil stock solution dropwise.

    • Continue to vortex for another 30-60 seconds to ensure thorough mixing.

    • Visually inspect the working solution for any signs of precipitation. If the solution is cloudy, it may be necessary to prepare a more dilute working solution.

    • Use the freshly prepared working solution in your experiment immediately. Do not store aqueous solutions of Bentranil for extended periods.

Example Experimental Workflow: Cytochrome P450 Inhibition Assay

Bentranil and its derivatives have been investigated as inhibitors of Cytochrome P450 enzymes, particularly CYP1B1.[7][8][9] The poor solubility of these compounds can be a significant hurdle in performing such assays. The following diagram illustrates a typical workflow for a CYP1A1/1B1 inhibition assay where Bentranil's solubility is a key consideration.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock Prepare Bentranil Stock in DMSO (e.g., 50 mM) working Prepare Working Solutions in Assay Buffer (Serial Dilution) stock->working incubation Incubate Bentranil dilutions with CYP enzyme and substrate working->incubation enzyme_prep Prepare Recombinant CYP1A1/1B1 and Substrate Solution enzyme_prep->incubation detection Measure product formation (e.g., fluorescence) incubation->detection ic50 Calculate % Inhibition and Determine IC50 Value detection->ic50 conclusion Evaluate Inhibitory Potency ic50->conclusion

Caption: Workflow for a Cytochrome P450 inhibition assay with Bentranil.

In this workflow, the initial preparation of a high-concentration stock solution in DMSO is critical. Subsequent serial dilutions into the aqueous assay buffer must be done carefully to prevent precipitation, which would lead to inaccurate inhibitor concentrations and unreliable IC50 values. A vehicle control containing the same final concentration of DMSO should always be included in the experiment.

References

Optimization

Enhancing the photostability of Bentranil formulations.

< Technical Support Center: Enhancing the Photostability of Bentranil Formulations Disclaimer: Bentranil is identified primarily as a herbicide in scientific literature.[1][2][3] However, this guide addresses its photost...

Author: BenchChem Technical Support Team. Date: December 2025

< Technical Support Center: Enhancing the Photostability of Bentranil Formulations

Disclaimer: Bentranil is identified primarily as a herbicide in scientific literature.[1][2][3] However, this guide addresses its photostability from a pharmaceutical development perspective, treating "Bentranil" as a model photosensitive small molecule for researchers, as some sources suggest its derivatives have medical potential.[2]

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the photostability of Bentranil formulations.

Frequently Asked Questions (FAQs)

Q1: My Bentranil formulation is showing significant degradation after light exposure. What are the first steps to identify the problem?

A1: The first step is to perform a forced degradation study, also known as stress testing.[4][5][6] This involves exposing your Bentranil formulation to controlled but aggressive light conditions to rapidly identify potential degradation pathways and validate your analytical methods.[4][6][7]

  • Initial Actions:

    • Confirm Photodegradation: Ensure the degradation is light-induced by comparing an exposed sample to a "dark control" (a sample protected from light but stored under the same temperature and humidity).

    • Characterize Degradants: Use a stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), to separate and quantify Bentranil and its degradation products.[8][9] Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended to identify the structures of the degradants.[8][9]

    • Review Formulation Components: Evaluate each excipient in your formulation, as they can sometimes participate in or accelerate photochemical reactions.[10][11]

Q2: What are the common mechanisms of photodegradation for a molecule like Bentranil?

A2: Organic molecules like Bentranil, which contain chromophores (light-absorbing groups), can degrade via several mechanisms upon light exposure.[12][13] The primary pathways include:

  • Direct Photolysis: The Bentranil molecule directly absorbs photons, leading to an excited state that undergoes chemical transformation.[3]

  • Indirect Photodegradation (Photosensitization): An excipient or impurity in the formulation absorbs light and transfers the energy to the Bentranil molecule, or it generates reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals that then degrade the drug.[14][15]

  • Common Reactions: Key photochemical reactions include photo-oxidation, photo-isomerization, photo-dissociation (bond cleavage), and photo-addition (reaction with another molecule).[13][15]

Q3: How can I systematically test different formulation strategies to improve the photostability of Bentranil?

A3: A systematic approach involves evaluating formulation and packaging factors. Start with simple solutions to isolate variables and progress to the final dosage form. The ICH Q1B guideline provides a framework for this testing.[16][17][18]

  • Formulation Variables to Test:

    • pH Optimization: The stability of a drug can be pH-dependent. Test the photodegradation rate of Bentranil in buffered solutions across a pharmaceutically relevant pH range (e.g., pH 3-8).

    • Excipient Screening: Evaluate the impact of common stabilizing and destabilizing excipients.

      • UV Absorbers: Ingredients like benzophenones or cinnamates that absorb UV light.[19]

      • Antioxidants: Ascorbic acid or butylated hydroxytoluene (BHT) can quench free radicals.

      • Complexing Agents: Cyclodextrins can encapsulate the photosensitive part of the molecule.[20]

    • Packaging: Test the formulation in different types of light-protective packaging, such as amber glass vials or opaque containers.[17]

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Rapid loss of Bentranil assay (>20%) in solution under ambient lab light. Intrinsic photosensitivity of the molecule; presence of photosensitizing excipients (e.g., those with trace metal impurities like iron).[11][21]1. Conduct a forced photostability study according to ICH Q1B guidelines.[18][22] 2. Screen for photostabilizing excipients (e.g., UV absorbers, antioxidants). 3. Analyze raw materials for trace metal impurities.[21]
Change in formulation color (e.g., yellowing) after light exposure. Formation of chromophoric (colored) degradation products.1. Use HPLC-PDA (Photodiode Array) to analyze the UV-Vis spectra of the degradant peaks. 2. Isolate and identify the structure of the colored degradant(s) using LC-MS and NMR.[23]
Precipitation or cloudiness appears in a liquid formulation after light exposure. A photodegradant may have poor solubility in the formulation vehicle.1. Characterize the precipitate to confirm its identity. 2. Adjust formulation pH or add co-solvents to improve the solubility of both the parent drug and its degradants.
Degradation is higher in the final product than in the simple drug substance. Interaction with excipients or influence of the dosage form's physical properties (e.g., tablet surface area).[11][20]1. Perform compatibility studies by testing Bentranil with each excipient individually under light exposure. 2. Evaluate the effect of manufacturing processes; for example, wet granulation may decrease photostability compared to direct compression.[20]

Quantitative Data Summary

The following tables represent example data from a hypothetical study on Bentranil to guide your experimental design and data presentation.

Table 1: Effect of pH on Bentranil Photodegradation in Aqueous Solution (Samples exposed to ICH Q1B Option 2 light source for 8 hours)

pH of BufferInitial Assay (%)Final Assay (%)% DegradationMajor Degradant 1 (%)
4.5 (Acetate)100.085.214.811.3
6.0 (Phosphate)100.078.921.116.8
7.4 (Phosphate)100.065.434.628.5

Table 2: Efficacy of Photostabilizing Excipients in a pH 7.4 Buffered Solution (Samples exposed to ICH Q1B Option 2 light source for 8 hours)

FormulationInitial Assay (%)Final Assay (%)% Degradation
Control (Bentranil only)100.065.434.6
+ 0.1% UV Absorber (Oxybenzone)100.092.17.9
+ 0.05% Antioxidant (Ascorbic Acid)100.081.518.5
+ 1% Complexing Agent (HP-β-CD)100.095.84.2
+ Amber Glass Packaging100.099.10.9

Experimental Protocols

Protocol 1: ICH Q1B Confirmatory Photostability Study

This protocol outlines the standard method for evaluating the photostability of a drug product as recommended by the International Council for Harmonisation (ICH).[16][17]

  • Objective: To determine if light exposure results in an unacceptable change in the drug product and to assess the need for light-resistant packaging.

  • Materials:

    • Photostability chamber equipped with a light source conforming to ICH Q1B Option 1 (Xenon lamp) or Option 2 (Cool white fluorescent and near-UV lamps).[18]

    • Calibrated radiometer/lux meter.

    • Bentranil formulation (e.g., in solution or as tablets).

    • Control samples wrapped in aluminum foil ("dark control").

    • Primary packaging (e.g., clear glass vials, amber glass vials).

  • Methodology:

    • Place samples of the drug product directly exposed to the light source. If degradation is observed, repeat the test with the product in its immediate packaging and then its marketing packaging.[18][24]

    • Simultaneously, place the "dark control" samples in the same chamber, shielded from light.

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter .[18][22]

    • At the end of the exposure period, retrieve all samples.

    • Visually inspect for any changes in physical appearance (e.g., color, clarity).[24]

    • Analyze the exposed and dark control samples by a validated stability-indicating HPLC method to determine the assay of Bentranil and the levels of any degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method
  • Objective: To separate, detect, and quantify Bentranil and its photodegradation products.

  • Instrumentation & Conditions:

    • HPLC System: A system with a gradient pump, autosampler, and UV/PDA detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 240 nm (or as determined by UV scan of Bentranil).[25]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh or pipette the Bentranil formulation into a volumetric flask.

    • Dilute with a suitable solvent (e.g., 50:50 water:acetonitrile) to a final concentration within the method's linear range.

    • Filter the sample through a 0.45 µm syringe filter before injection if necessary.

  • Analysis:

    • Inject the prepared sample, a standard solution of Bentranil, and a blank.

    • Integrate the peak areas. Calculate the percentage of Bentranil remaining and the relative percentage of each degradation product.

Visualizations

Photostability_Workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Light Exposure (ICH Q1B) cluster_analysis 3. Analysis cluster_eval 4. Evaluation cluster_outcome 5. Outcome Prep_DS Drug Substance (DS) Expose Expose to Light (≥1.2M lux-hr, ≥200 W-hr/m²) Prep_DS->Expose Dark Dark Control (Wrapped in Foil) Prep_DS->Dark Prep_DP Drug Product (DP) Prep_DP->Expose Prep_DP->Dark Prep_Sol DS in Solution Prep_Sol->Expose Prep_Sol->Dark Visual Visual Inspection (Color, Clarity) Expose->Visual HPLC HPLC-UV/PDA Analysis Dark->HPLC Visual->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknown peaks Eval Compare Exposed vs. Dark Control HPLC->Eval Decision Stable? Eval->Decision Pass No Significant Degradation. Proceed with current formulation. Decision->Pass Yes Fail Degradation Observed. Reformulate or use protective packaging. Decision->Fail No

Caption: Workflow for a standard photostability study.

Degradation_Pathway cluster_direct Direct Photolysis cluster_indirect Indirect / Photosensitized Pathway Bentranil Bentranil (Ground State) Bentranil_Excited Bentranil* (Excited State) Bentranil->Bentranil_Excited Deg_C Product C (e.g., Oxidation) Bentranil->Deg_C Photon Light (hν) Photon->Bentranil Absorption Sensitizer Sensitizer (S) (e.g., Excipient, Impurity) Photon->Sensitizer Absorption Deg_A Product A (e.g., Isomerization) Bentranil_Excited->Deg_A Degradation Deg_B Product B (e.g., Ring Cleavage) Bentranil_Excited->Deg_B Degradation Sensitizer_Excited Sensitizer* (S*) Sensitizer->Sensitizer_Excited ROS Reactive Oxygen Species (¹O₂, •OH) Sensitizer_Excited->ROS Energy Transfer to O₂ ROS->Bentranil Reaction

Caption: Potential photodegradation pathways for Bentranil.

References

Troubleshooting

Technical Support Center: Reducing the Environmental Persistence of Bentranil

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments ai...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at reducing the environmental persistence of the herbicide Bentranil (2-Phenyl-4H-3,1-benzoxazin-4-one).

Frequently Asked Questions (FAQs)

Q1: What is Bentranil and why is its environmental persistence a concern?

A1: Bentranil is a post-emergent herbicide belonging to the benzoxazine (B1645224) class of compounds, historically used to control annual weeds in various crops.[1][2] Concerns about its environmental persistence stem from the potential for accumulation in soil and water, which could affect non-target organisms and ecosystem health. Understanding its degradation pathways is crucial for developing strategies to minimize its environmental impact.

Q2: What are the primary degradation pathways for herbicides like Bentranil?

A2: The environmental persistence of a herbicide is primarily determined by three degradation pathways:

  • Hydrolysis: Chemical breakdown in the presence of water.

  • Photolysis: Degradation caused by exposure to sunlight.

  • Microbial degradation: Breakdown by microorganisms such as bacteria and fungi in soil and water.

Q3: What is the known hydrolysis product of Bentranil?

A3: Studies have shown that Bentranil undergoes hydrolysis to form N-benzoylanthranilic acid. This reaction has been observed to occur in single crystals of Bentranil at room temperature.

Q4: Is there specific information on the photolytic and microbial degradation of Bentranil?

A4: Direct studies on the photolytic and microbial degradation of Bentranil are limited in publicly available literature. However, research on other benzoxazinoids, the chemical family to which Bentranil belongs, suggests that these pathways are significant for their environmental breakdown. Microbial degradation, in particular, is a major route for the dissipation of many herbicides in soil.

Q5: What factors can influence the rate of Bentranil degradation in my experiments?

A5: Several factors can significantly impact the degradation rate of Bentranil, including:

  • pH: The acidity or alkalinity of the soil and water can affect hydrolysis rates.

  • Temperature: Higher temperatures generally accelerate chemical and microbial degradation processes.

  • Soil Properties: Organic matter content, soil type, and moisture level influence herbicide availability and microbial activity.

  • Microbial Population: The presence and abundance of specific microorganisms capable of degrading Bentranil are critical for microbial breakdown.

  • Light Exposure: The intensity and duration of UV radiation will affect the rate of photolysis.

Troubleshooting Guides

This section provides solutions to common issues encountered during experimental studies on Bentranil's environmental persistence.

Hydrolysis Experiments
Problem Possible Cause Troubleshooting Steps
No observable degradation of Bentranil in aqueous solution. Incorrect pH. Bentranil's hydrolysis is pH-dependent. Systematically vary the pH of your buffer solutions (e.g., pH 4, 7, and 9) to determine the optimal conditions for hydrolysis.
Low temperature. Increase the incubation temperature in controlled increments (e.g., 25°C, 40°C, 60°C) to assess the effect of temperature on the hydrolysis rate.
Analytical method not sensitive enough. Ensure your analytical method (e.g., HPLC-UV) is validated for the detection of both Bentranil and its expected hydrolysis product, N-benzoylanthranilic acid, at relevant concentrations.
Inconsistent degradation rates between replicates. Inaccurate buffer preparation. Double-check the preparation and pH measurement of your buffer solutions to ensure consistency across all experimental units.
Temperature fluctuations. Use a calibrated incubator or water bath to maintain a constant and uniform temperature throughout the experiment.
Photolysis Experiments
Problem Possible Cause Troubleshooting Steps
Slow or no photolytic degradation observed. Inappropriate light source. Ensure your light source emits UV radiation in a relevant range for inducing photolysis (e.g., simulated sunlight or specific UV lamps). Measure the light intensity to ensure it is sufficient.
Light screening by the solvent or vessel. Use quartz vessels that are transparent to UV radiation. If using solvents, select those that do not absorb significantly in the UV range of the light source.
Low concentration of photosensitizers. In experiments simulating natural waters, the presence of photosensitizers like humic acids can be crucial. Consider adding known photosensitizers to your experimental setup to investigate indirect photolysis.[3]
Formation of unexpected degradation products. Complex photochemical reactions. This may indicate multiple reaction pathways. Employ advanced analytical techniques like LC-MS/MS to identify the unknown products and elucidate the degradation pathway.
Contamination of the sample. Ensure all glassware and reagents are scrupulously clean to avoid interferences from contaminants.
Microbial Degradation Experiments
Problem Possible Cause Troubleshooting Steps
No significant microbial degradation in soil samples. Low microbial activity in the soil. Use fresh soil samples with a known history of microbial activity. You can also biostimulate the soil by adding nutrients to enhance microbial populations.
Absence of Bentranil-degrading microorganisms. Consider bioaugmentation by introducing microbial consortia known to degrade similar compounds. Enrichment cultures from contaminated sites can be a source of effective degraders.
Unfavorable soil conditions. Optimize soil moisture (e.g., 50-60% of water holding capacity) and temperature to promote microbial growth and activity. Ensure the soil pH is within a suitable range for microbial proliferation.
High variability in degradation across soil replicates. Heterogeneity of the soil sample. Thoroughly mix and sieve the soil to ensure a homogenous sample is used for all replicates.
Uneven application of Bentranil. Ensure a uniform application of the Bentranil solution to the soil samples.

Data Presentation

Table 1: Physicochemical Properties of Bentranil

PropertyValue
Chemical Name 2-Phenyl-4H-3,1-benzoxazin-4-one
Molecular Formula C₁₄H₉NO₂
Molar Mass 223.23 g/mol
Water Solubility 5.5 mg/L
Melting Point 124 °C

Note: This data is compiled from publicly available chemical databases.[1][4]

Table 2: Summary of Potential Bentranil Degradation Pathways and Products (Based on Analogy with other Benzoxazinoids)

Degradation Pathway Key Reactants Primary Degradation Products Influencing Factors
Hydrolysis Bentranil, WaterN-benzoylanthranilic acidpH, Temperature
Photolysis (Inferred) Bentranil, UV LightPotential for ring cleavage and formation of smaller aromatic compounds.Light intensity, Wavelength, Photosensitizers
Microbial Degradation (Inferred) Bentranil, Soil Microorganisms (Bacteria, Fungi)Potential for hydroxylation, demethylation, and ring cleavage leading to various smaller organic molecules and eventually CO₂.[5][6]Soil type, Organic matter, pH, Temperature, Moisture, Microbial population

Experimental Protocols

Protocol 1: Determining the Rate of Hydrolysis of Bentranil

  • Preparation of Buffer Solutions: Prepare a series of sterile buffer solutions at different pH values (e.g., pH 4, 7, and 9).

  • Spiking with Bentranil: Add a known concentration of Bentranil from a stock solution to each buffer solution in triplicate.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C) in the dark to prevent photolysis.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), collect aliquots from each replicate.

  • Analysis: Immediately analyze the samples using a validated HPLC-UV method to quantify the concentration of Bentranil and its hydrolysis product, N-benzoylanthranilic acid.

  • Data Analysis: Plot the concentration of Bentranil over time and calculate the hydrolysis rate constant and half-life (DT₅₀) for each pH condition.

Protocol 2: Assessing the Photodegradation of Bentranil

  • Sample Preparation: Prepare a solution of Bentranil in a UV-transparent solvent (e.g., acetonitrile-water mixture) or in sterile, filtered natural water.

  • Irradiation: Place the solutions in quartz tubes and expose them to a controlled light source that simulates sunlight or a specific UV wavelength. Include dark controls wrapped in aluminum foil.

  • Sampling: At regular time intervals, withdraw samples from both the irradiated and dark control tubes.

  • Analysis: Analyze the samples by HPLC-UV or LC-MS to determine the concentration of Bentranil and identify any photoproducts.

  • Data Analysis: Calculate the photodegradation rate and half-life. Compare with dark controls to isolate the effect of light.

Protocol 3: Evaluating the Microbial Degradation of Bentranil in Soil

  • Soil Preparation: Collect fresh soil samples, sieve to remove large debris, and characterize its properties (pH, organic matter content, texture).

  • Spiking: Treat the soil samples with a known concentration of Bentranil. Include sterile control samples (e.g., autoclaved or gamma-irradiated soil) to differentiate between biotic and abiotic degradation.

  • Incubation: Incubate the soil samples under controlled conditions of temperature and moisture.

  • Extraction and Analysis: At various time points, extract Bentranil and its potential metabolites from soil subsamples using an appropriate solvent. Analyze the extracts by HPLC-UV or LC-MS.

  • Data Analysis: Determine the dissipation rate and half-life of Bentranil in both sterile and non-sterile soil to quantify the extent of microbial degradation.

Visualizations

Hydrolysis_Pathway Bentranil Bentranil (2-Phenyl-4H-3,1-benzoxazin-4-one) Product N-benzoylanthranilic acid Bentranil->Product Hydrolysis Water H₂O Water->Product

Caption: Hydrolysis degradation pathway of Bentranil.

Experimental_Workflow_Soil_Degradation cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Collect and Sieve Soil Sterilization Sterilize Control Soil Soil_Collection->Sterilization Spiking Spike Soil with Bentranil Soil_Collection->Spiking Sterilization->Spiking Incubate Incubate at Controlled Temperature & Moisture Spiking->Incubate Sampling Collect Samples Over Time Incubate->Sampling Extraction Solvent Extraction Sampling->Extraction HPLC HPLC/LC-MS Analysis Extraction->HPLC Data Calculate Degradation Rate and Half-life HPLC->Data

Caption: Workflow for studying microbial degradation of Bentranil in soil.

Factors_Affecting_Degradation cluster_chemical Chemical Factors cluster_physical Physical Factors cluster_biological Biological Factors center Bentranil Degradation pH pH pH->center Temperature Temperature Temperature->center Light Light Exposure (Photolysis) Light->center Soil_Moisture Soil Moisture Soil_Moisture->center Soil_Type Soil Type Soil_Type->center Microorganisms Microbial Population Microorganisms->center Organic_Matter Organic Matter Organic_Matter->center

Caption: Key factors influencing the environmental degradation of Bentranil.

References

Optimization

Technical Support Center: Mitigating Bentranil Phytotoxicity on Non-Target Plants

Welcome to the Technical Support Center for Bentranil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the phytotoxic effects of Bentranil on no...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bentranil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the phytotoxic effects of Bentranil on non-target plant species during experimental applications.

Disclaimer: Bentranil is a post-emergent herbicide that was not commercialized for widespread agricultural use. Consequently, extensive research on mitigating its phytotoxicity is limited. The information provided here is based on established principles of herbicide science, data from herbicides with a similar mode of action (Photosystem II inhibitors), and best practices for herbicide application.

Frequently Asked Questions (FAQs)

Q1: What is Bentranil and what is its mode of action?

Bentranil is a post-emergent herbicide belonging to the nitrile chemical class. Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[1][2] By binding to the D1 protein in the chloroplast thylakoid membrane, it blocks electron transport, leading to a halt in CO2 fixation and energy production necessary for plant growth.[2] Plant death is primarily caused by the subsequent formation of highly reactive molecules that destroy cell membranes.[1][2]

Q2: What are the typical symptoms of Bentranil phytotoxicity on sensitive non-target plants?

Symptoms of phytotoxicity from PSII inhibitors like Bentranil typically appear after the plant has been exposed to light. Initial symptoms include chlorosis (yellowing) of the leaf margins or between the veins, particularly on older leaves.[3] This is followed by necrosis (browning and tissue death).[4][5] Affected foliage may also appear bronzed.[4][5] Since Bentranil is a contact herbicide, injury is generally confined to the plant tissues that were directly sprayed.[4]

Q3: How can I reduce the risk of Bentranil phytotoxicity to my non-target research plants?

Several strategies can be employed to minimize off-target phytotoxicity:

  • Use of Safeners: Herbicide safeners are chemical agents that increase a crop's tolerance to a herbicide without affecting the herbicide's efficacy on target weeds.[6][7] They typically work by enhancing the plant's natural metabolic detoxification pathways.[6]

  • Application of Adjuvants: Adjuvants can modify the spray solution's properties to reduce drift and improve deposition on the target plants.[8]

  • Optimized Application Techniques: Proper application methods, such as using drift-reducing nozzles and spraying under optimal weather conditions, can significantly decrease off-target spray drift.

Q4: Are there specific safeners known to be effective with Bentranil?

Q5: What types of adjuvants are recommended to reduce Bentranil drift?

Drift reduction adjuvants, which increase the viscosity of the spray solution and produce larger, heavier droplets, can be effective.[8] Some adjuvants, like certain polymer blends, have been shown to significantly reduce both ground and airborne drift.[8] It is crucial to select an adjuvant that is compatible with the Bentranil formulation.

Troubleshooting Guides

Issue 1: Unexpected phytotoxicity observed on non-target plants after Bentranil application.

Possible Cause: Off-target spray drift.

Troubleshooting Steps:

  • Assess the Pattern of Injury: Observe the spatial distribution of the damage. Drift injury often appears as a gradient, with more severe symptoms on plants closer to the sprayed area and on the side facing the application.

  • Review Application Parameters:

    • Wind Speed and Direction: Was the application performed when wind speeds were low (ideally between 3 and 10 mph) and blowing away from sensitive plants?[11][12]

    • Nozzle Type and Pressure: Were drift-reducing nozzles used at the recommended pressure to produce a coarser spray?[13][14]

    • Boom Height: Was the spray boom kept as low as possible to the target canopy?[12][13]

  • Future Mitigation:

    • Strictly adhere to best practices for spray application to minimize drift.

    • Consider using a drift reduction adjuvant in subsequent applications.

    • Establish a buffer zone between the treated area and sensitive non-target plants.[13]

Issue 2: Even with careful application, sensitive non-target species show signs of injury.

Possible Cause: Inherent sensitivity of the plant species to Bentranil.

Troubleshooting Steps:

  • Conduct a Dose-Response Experiment: To quantify the sensitivity of your non-target species, perform a controlled experiment with a range of Bentranil concentrations. This will help determine the no-observable-effect concentration (NOEC) and the concentration causing 50% injury (EC50).

  • Evaluate Potential Safeners: Test the efficacy of a safener by pre-treating a subset of your non-target plants before Bentranil application. Compare the level of phytotoxicity between safened and unsafened plants.

  • Consider Alternative Herbicides: If the non-target species is extremely sensitive to Bentranil, and mitigation strategies are insufficient, you may need to consider an alternative herbicide with a different mode of action for your experiments.

Data Presentation

Table 1: Efficacy of Safeners in Reducing Phytotoxicity of Photosystem II Inhibiting Herbicides (Illustrative Data)

HerbicideSafenerNon-Target PlantPhytotoxicity Reduction (%)Yield Increase (%)Reference
BentazoneMelatonin (0.1 mM)Sweet Potato30Significant[15]
NicosulfuronIsoxadifenMaizeSignificant reduction in injuryPrevents yield loss up to 60 g/ha[16]
S-metolachlorMetcamifenTropical Grasses47-100 (growth reduction without safener)-[17]

Note: This table presents data from studies on herbicides with a similar mode of action to Bentranil to illustrate the potential efficacy of safeners. Specific results for Bentranil may vary.

Table 2: Effect of Adjuvants on Bentazon Efficacy (Illustrative Data)

AdjuvantWeed SpeciesBentazon Efficacy Increase (%)Reference
Ammonium SulfateCommon CockleburUp to 25% rate reduction for same control[18]
Non-ionic Adjuvant (Induce 0.25%)Common CockleburUp to 25% rate reduction for same control[18]
Organosilicone Adjuvant (Kinetic 0.1%)Common CockleburUp to 25% rate reduction for same control[18]

Note: This table illustrates how adjuvants can enhance the efficacy of a PSII inhibitor, which can be relevant for optimizing Bentranil application and potentially reducing the required dose.

Experimental Protocols

Protocol 1: Greenhouse Bioassay for Assessing Bentranil Phytotoxicity and Safener Efficacy

1. Plant Material and Growth Conditions:

  • Grow the selected non-target plant species from seed in pots containing a standard potting mix.

  • Maintain plants in a greenhouse with controlled temperature (e.g., 25°C day/18°C night), humidity (e.g., 60-70%), and a 16-hour photoperiod.[12]

  • Use plants at a consistent growth stage (e.g., 2-3 true leaves) for all treatments.[12]

2. Herbicide and Safener Preparation:

  • Prepare a stock solution of Bentranil in an appropriate solvent. Make serial dilutions to obtain the desired test concentrations.

  • If testing a safener, prepare a stock solution of the safener.

3. Treatment Application:

  • Safener Application (if applicable): Apply the safener solution to the designated plants, typically 24-48 hours before the herbicide treatment. This can be a foliar spray or a soil drench, depending on the safener's properties.

  • Herbicide Application: Use a laboratory spray chamber to apply the Bentranil solutions uniformly to the plant foliage. Include a control group treated only with the carrier solvent.

4. Post-Treatment and Data Collection:

  • Return the plants to the greenhouse.

  • Visually assess phytotoxicity at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = complete plant death).[13]

  • At the end of the experiment, measure plant height and harvest the above-ground biomass. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

5. Data Analysis:

  • Calculate the average phytotoxicity rating, plant height, and dry weight for each treatment.

  • Determine the EC50 value for Bentranil (the concentration that causes a 50% reduction in growth).

  • Compare the results of the safener-treated groups to the non-safener-treated groups to evaluate the safener's efficacy.

Protocol 2: Measuring Herbicide Metabolism in Plant Tissues

1. Sample Preparation:

  • Treat plants with Bentranil (with and without a safener) as described in Protocol 1.

  • At various time points after treatment, harvest leaf tissue from both control and treated plants. Immediately freeze the tissue in liquid nitrogen and store it at -80°C until analysis.

2. Extraction of Herbicide and Metabolites:

  • Grind the frozen tissue to a fine powder.

  • Extract the herbicide and its metabolites using a suitable solvent system (e.g., acetonitrile/water).

  • Centrifuge the samples to pellet the plant debris and collect the supernatant.

3. Analytical Measurement:

  • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS).[11]

  • Develop a chromatographic method that can separate the parent Bentranil from its potential metabolites.

  • Quantify the amount of parent herbicide and any identified metabolites by comparing their peak areas to those of analytical standards.

4. Data Analysis:

  • Calculate the rate of Bentranil metabolism in the plant tissue.

  • Compare the metabolism rates between safener-treated and non-safener-treated plants to determine if the safener enhances detoxification.[19]

Visualizations

Photosynthesis_Inhibition cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma PSII Photosystem II (PSII) D1 Protein PQ Plastoquinone (PQ) Pool PSII->PQ ROS Reactive Oxygen Species (ROS) PSII->ROS Leads to formation of Cytb6f Cytochrome b6f PQ->Cytb6f PC Plastocyanin Cytb6f->PC PSI Photosystem I (PSI) PC->PSI NADP_reduction NADP+ -> NADPH PSI->NADP_reduction e- ATPsynthase ATP Synthase ATP_production ADP -> ATP ATPsynthase->ATP_production H+ gradient CO2 CO2 CalvinCycle CalvinCycle CO2->CalvinCycle CO2 Fixation Sugars Sugars CalvinCycle->Sugars Bentranil Bentranil Bentranil->PSII MembraneDamage Cell Membrane Damage ROS->MembraneDamage Causes Safener_Workflow start Start: Non-target plant population prep Prepare plant material (uniform growth stage) start->prep divide Divide into treatment groups prep->divide control Control Group (No Safener) divide->control safener Safener Group divide->safener herbicide_app Apply Bentranil (Dose-response) control->herbicide_app apply_safener Apply Safener safener->apply_safener apply_safener->herbicide_app assess Assess Phytotoxicity (Visual, Biomass) herbicide_app->assess analyze Analyze Data (Compare EC50 values) assess->analyze end Conclusion: Safener Efficacy analyze->end Troubleshooting_Phytotoxicity start Phytotoxicity Observed on Non-Target Plants check_pattern Is injury in a drift pattern (gradient, directional)? start->check_pattern drift_yes Likely Drift Issue check_pattern->drift_yes Yes drift_no Likely Inherent Sensitivity Issue check_pattern->drift_no No review_app Review Application Parameters (Wind, Nozzles, Boom Height) drift_yes->review_app dose_response Conduct Dose-Response Experiment to determine EC50 drift_no->dose_response optimize_app Optimize Application: - Use drift-reducing nozzles - Spray in low wind - Lower boom height - Use drift-reduction adjuvant review_app->optimize_app reassess Re-evaluate Phytotoxicity optimize_app->reassess test_safener Test Safener Efficacy dose_response->test_safener test_safener->reassess

References

Troubleshooting

Technical Support Center: Enhancing Bentranil Rainfastness

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the rainfastness of Bentranil applica...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the rainfastness of Bentranil applications during their experiments.

Troubleshooting Guide: Common Issues in Bentranil Rainfastness Experiments

Issue Potential Cause Recommended Solution
Poor Bentranil efficacy after rainfall. - Wash-off of the active ingredient from the plant surface. - Insufficient drying time before the rain event. - Inappropriate formulation or adjuvant selection.- Incorporate a suitable adjuvant (sticker, penetrant) into the formulation. - Increase the time interval between Bentranil application and simulated rainfall. - Evaluate different Bentranil formulations (e.g., Emulsifiable Concentrate vs. Wettable Powder).[1]
High variability in experimental results. - Inconsistent application technique (e.g., droplet size, spray volume). - Non-uniform simulated rainfall intensity or duration. - Biological variability between plant replicates.- Standardize spray application parameters using calibrated equipment.[2] - Utilize a rainfall simulator with controlled and measurable output.[3] - Increase the number of replicates and use uniform, healthy plants for experiments.
Difficulty in quantifying Bentranil wash-off. - Lack of a validated analytical method for Bentranil residue. - Inefficient extraction of Bentranil from plant tissue or wash-off samples.- Develop and validate a sensitive analytical method such as HPLC or LC-MS/MS for Bentranil quantification.[4][5] - Optimize the extraction procedure using appropriate solvents and techniques like QuEChERS.[6]
Adjuvant selection does not improve rainfastness. - Incompatibility of the adjuvant with the Bentranil formulation. - Incorrect adjuvant concentration. - The chosen adjuvant type is not effective for the target plant species' leaf surface characteristics.- Conduct compatibility tests before mixing Bentranil with new adjuvants. - Perform a dose-response study to determine the optimal adjuvant concentration. - Test a range of adjuvant types (e.g., non-ionic surfactants, methylated seed oils, latex-based stickers).[7][8]

Frequently Asked Questions (FAQs)

Formulation and Adjuvants

Q1: What type of formulation is best for improving the rainfastness of Bentranil?

A1: While specific data for Bentranil is limited, formulations with better adhesion and spreading properties generally exhibit greater rainfastness. Emulsifiable concentrate (EC) formulations are often more rainfast than wettable powder (WP) or granule (G) formulations because the active ingredient is dissolved in a solvent that can help it adhere to the waxy leaf surface.[1]

Q2: Which adjuvants should I consider for enhancing Bentranil rainfastness?

A2: Several classes of adjuvants can improve the rainfastness of herbicides:

  • Stickers (film-formers): These form a film on the leaf surface, physically protecting the herbicide from being washed off. Examples include latex-based adjuvants.[7]

  • Surfactants (wetting agents): These reduce the surface tension of spray droplets, allowing them to spread over a larger area and increasing contact with the leaf surface. Non-ionic surfactants (NIS) are commonly used.[8][9]

  • Oil Concentrates: Crop oil concentrates (COC) and methylated seed oils (MSO) can enhance the penetration of the herbicide through the plant cuticle, which can lead to faster uptake and improved rainfastness.[10]

  • Penetrants: Organosilicone surfactants can significantly increase the rate of herbicide uptake, reducing the time it is vulnerable to wash-off.[11]

Q3: How do I determine the optimal concentration of an adjuvant?

A3: The optimal concentration should be determined experimentally. It is recommended to perform a dose-response study where different concentrations of the adjuvant are tested under controlled rainfall conditions. The efficacy of Bentranil (e.g., weed control) or the amount of active ingredient washed off should be measured to identify the most effective concentration. Always follow the adjuvant manufacturer's label recommendations as a starting point.[11]

Application and Environmental Factors

Q4: How does the time interval between application and rainfall affect Bentranil's efficacy?

A4: The longer the interval between application and a rainfall event, the more time the herbicide has to dry on the leaf surface and be absorbed by the plant.[1] The critical rain-free period will depend on the formulation, the use of adjuvants, and environmental conditions. It is crucial to establish this period experimentally for your specific Bentranil formulation.

Q5: What is the influence of rainfall intensity and duration on Bentranil wash-off?

A5: Both the intensity and duration of rainfall can significantly impact the amount of herbicide washed off. High-intensity, short-duration rainfall can have a greater mechanical force, dislodging the herbicide deposit.[1] Conversely, prolonged, low-intensity rain can also lead to significant wash-off. When conducting experiments, it is important to simulate realistic rainfall scenarios.

Q6: How does droplet size affect the rainfastness of my Bentranil application?

A6: Larger spray droplets may be less prone to being washed off by rain compared to smaller droplets.[12] However, very large droplets may bounce off the leaf surface. Optimizing nozzle selection and spray pressure to produce an appropriate droplet size is a key aspect of improving application efficacy and rainfastness.[2]

Experimental Protocols

Protocol 1: Evaluating the Effect of Adjuvants on Bentranil Rainfastness

Objective: To determine the effectiveness of different adjuvants in improving the rainfastness of a Bentranil formulation.

Materials:

  • Bentranil technical grade and formulated product.

  • A selection of adjuvants (e.g., non-ionic surfactant, methylated seed oil, latex-based sticker).

  • Target plant species grown in uniform pots.

  • Laboratory spray chamber.

  • Rainfall simulator with adjustable intensity and duration.[3]

  • Analytical equipment for Bentranil quantification (e.g., HPLC-UV, LC-MS/MS).

  • Glassware and solvents for sample extraction.

Methodology:

  • Plant Preparation: Grow a sufficient number of healthy, uniform plants of the target weed species.

  • Treatment Groups: Prepare spray solutions of Bentranil with and without the different adjuvants at their recommended concentrations. Include a control group sprayed with water only.

  • Application: Apply the treatments to the plants in a calibrated laboratory spray chamber to ensure uniform coverage.

  • Drying Time: Allow the applied solutions to dry on the plant surfaces for a predetermined period (e.g., 1, 2, 4 hours).

  • Simulated Rainfall: Expose the treated plants to a simulated rainfall event of a specific intensity and duration (e.g., 10 mm/hr for 30 minutes).

  • Sample Collection:

    • Wash-off Analysis: Collect the runoff from each plant during the rainfall event to quantify the amount of Bentranil washed off.

    • Plant Residue Analysis: After the rainfall event, harvest the foliage from a subset of plants to determine the amount of Bentranil remaining.

  • Efficacy Assessment: For the remaining plants, return them to a controlled environment and assess herbicidal efficacy (e.g., visual injury ratings, biomass reduction) at specified time points (e.g., 7, 14, 21 days after treatment).

  • Analytical Quantification: Extract Bentranil from the wash-off and plant tissue samples and quantify using a validated analytical method.[13]

  • Data Analysis: Statistically compare the amount of Bentranil washed off, the amount remaining on the plants, and the herbicidal efficacy between the different adjuvant treatments.

Protocol 2: Determining the Rain-Free Period for a Bentranil Formulation

Objective: To establish the minimum time required between Bentranil application and a rainfall event to maintain acceptable efficacy.

Materials:

  • Bentranil formulation (with or without a selected adjuvant).

  • Target plant species.

  • Laboratory spray chamber.

  • Rainfall simulator.

  • Growth chamber or greenhouse.

Methodology:

  • Plant Preparation: As described in Protocol 1.

  • Application: Treat all plants uniformly with the Bentranil formulation.

  • Rainfall Timing: Divide the treated plants into groups. Each group will be subjected to a simulated rainfall event at a different time interval after application (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs). Include a no-rain control group.

  • Simulated Rainfall: Apply a standardized simulated rainfall event to each group at the designated time.

  • Efficacy Assessment: Place all plants in a growth chamber and assess herbicidal efficacy over time as described in Protocol 1.

  • Data Analysis: Plot the herbicidal efficacy against the time interval between application and rainfall. The point at which the efficacy is no longer significantly different from the no-rain control is considered the required rain-free period.

Data Presentation

Table 1: Effect of Adjuvants on Bentranil Wash-off and Efficacy
TreatmentAdjuvant Conc. (%)Bentranil Recovered in Wash-off (µg)Bentranil Remaining on Foliage (µg)Efficacy (% Control) at 14 DAT
Bentranil alone0
Bentranil + NIS0.25
Bentranil + MSO1.0
Bentranil + Sticker0.5
Untreated Control0N/AN/A0

DAT: Days After Treatment

Table 2: Determination of Rain-Free Period for Bentranil Formulation
Time Between Application and RainfallEfficacy (% Control) at 14 DAT
No Rainfall (Control)
15 minutes
30 minutes
1 hour
2 hours
4 hours
8 hours

Visualizations

Experimental_Workflow_Rainfastness_Study cluster_prep Preparation cluster_app Application & Rainfall cluster_analysis Analysis Plant_Prep Plant Preparation Application Spray Application Plant_Prep->Application Treatment_Prep Treatment Preparation (Bentranil +/- Adjuvants) Treatment_Prep->Application Drying Drying Period Application->Drying Rainfall Simulated Rainfall Drying->Rainfall Washoff_Analysis Wash-off Quantification Rainfall->Washoff_Analysis Residue_Analysis Foliar Residue Analysis Rainfall->Residue_Analysis Efficacy_Assessment Efficacy Assessment Rainfall->Efficacy_Assessment Data_Analysis Data Analysis & Comparison Washoff_Analysis->Data_Analysis Residue_Analysis->Data_Analysis Efficacy_Assessment->Data_Analysis

Caption: Workflow for a Bentranil rainfastness study.

Logical_Relationship_Rainfastness Bentranil Bentranil Application Rainfastness Improved Rainfastness Adjuvants Adjuvants (Stickers, Surfactants, Oils) Adjuvants->Rainfastness Formulation Formulation Type (EC, WP, etc.) Formulation->Rainfastness Application_Params Application Parameters (Droplet Size, Volume) Application_Params->Rainfastness Environment Environmental Conditions (Rainfall Intensity, Drying Time) Environment->Rainfastness Efficacy Enhanced & Consistent Herbicidal Efficacy Rainfastness->Efficacy

Caption: Factors influencing Bentranil rainfastness.

References

Optimization

Adjuvant Selection to Boost Bentranil Performance: A Technical Support Center

For Researchers, Scientists, and Drug Development Professionals This technical support center provides guidance on the selection and use of adjuvants to potentially enhance the herbicidal performance of Bentranil. As Ben...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the selection and use of adjuvants to potentially enhance the herbicidal performance of Bentranil. As Bentranil was never commercialized, publicly available data on its optimization with adjuvants is limited.[1] Therefore, this guide offers general principles and troubleshooting strategies based on established knowledge of post-emergent herbicides and adjuvant science.

Frequently Asked Questions (FAQs)

Q1: What is Bentranil and why might it require adjuvants?

Bentranil is a post-emergent herbicide developed to control annual weeds in various crops.[1] A key reason for its lack of commercialization was the high dosage required to effectively control broadleaf weeds.[1] Adjuvants are agents added to a herbicide formulation to improve its effectiveness, which could potentially lower the required dose of Bentranil and enhance its performance.[2]

Q2: What types of adjuvants are typically used with post-emergent herbicides like Bentranil?

Common adjuvants for post-emergent herbicides fall into several categories:

  • Surfactants (Non-ionic Surfactants - NIS): These reduce the surface tension of spray droplets, allowing for better spreading and coverage on the weed's leaf surface.[3]

  • Crop Oil Concentrates (COCs): A combination of non-phytotoxic oil and surfactants, COCs can help dissolve the waxy cuticle of a weed's leaves, improving herbicide penetration.[3][4]

  • Methylated Seed Oils (MSOs): Derived from vegetable oils, MSOs are often more aggressive than COCs in penetrating the leaf cuticle, which can be particularly useful for weeds under stress.[3]

  • Nitrogen-Based Fertilizers (e.g., Ammonium (B1175870) Sulfate (B86663) - AMS, Urea Ammonium Nitrate - UAN): These can enhance herbicide uptake, especially in hard water conditions, and may have a synergistic effect with other adjuvants.[2][5]

Q3: How do I select the right adjuvant for my Bentranil experiments?

The ideal adjuvant depends on the target weed species, environmental conditions, and the specific formulation of Bentranil you are developing. A systematic approach is recommended:

  • Identify the Target Weed: Weeds with waxy or hairy leaves may benefit from the addition of COCs or MSOs to improve penetration.[6]

  • Assess Environmental Conditions: In hot and dry conditions, a weed's cuticle can thicken, making MSOs a potentially better choice for enhanced penetration.[3]

  • Conduct Small-Scale Trials: It is crucial to perform controlled experiments to determine the most effective adjuvant and its optimal concentration for your specific Bentranil formulation.

Troubleshooting Guide

This guide addresses common issues encountered during the application of post-emergent herbicides like Bentranil.

Problem Potential Cause Troubleshooting Steps
Poor Weed Control Incorrect adjuvant selection or concentration.- Review the characteristics of your target weed and select an appropriate adjuvant (e.g., MSO for waxy leaves).- Conduct a dose-response study to find the optimal adjuvant concentration.
Poor spray coverage.- Ensure your sprayer is properly calibrated to deliver the recommended volume.- Consider adding a surfactant (NIS) to improve spreading.[3]
Unfavorable environmental conditions.- Avoid spraying in windy conditions to prevent drift.[7]- Apply during optimal temperature ranges (typically 60-85°F or 15-29°C).[7]- Do not apply if rain is expected shortly after application.[7]
Weed resistance (unlikely for a non-commercialized product, but a general consideration).- This is a complex issue requiring investigation into the weed's history and potential resistance mechanisms.
Crop Injury Use of an overly aggressive adjuvant or high concentration.- Reduce the concentration of the adjuvant, particularly MSOs, which can be more phytotoxic.- Switch to a less aggressive adjuvant, such as a COC or NIS.
Application at the wrong crop growth stage.- Consult literature for the appropriate application window for the target crop to avoid sensitive growth stages.
Inconsistent Results Variable environmental conditions between applications.- Record detailed weather data for each application to identify patterns.- Strive to apply under consistent conditions.
Water quality issues (e.g., hard water).- Test your water source for hardness. If it is high, consider adding a water conditioning agent like ammonium sulfate (AMS).[5]

Experimental Protocols

For researchers developing a Bentranil formulation, the following generalized experimental protocols can be adapted.

Protocol 1: Adjuvant Screening Assay

Objective: To determine the most effective class of adjuvant for enhancing Bentranil's efficacy on a target weed species.

Methodology:

  • Plant Propagation: Grow the target weed species in a controlled environment (greenhouse or growth chamber) to a consistent growth stage (e.g., 3-4 true leaves).

  • Herbicide Preparation: Prepare a stock solution of Bentranil. Create separate spray solutions of Bentranil at a sub-lethal concentration (a rate that provides partial control, allowing for the observation of enhancement) mixed with a standard concentration of each adjuvant type:

    • Bentranil + Non-ionic Surfactant (NIS) (e.g., 0.25% v/v)

    • Bentranil + Crop Oil Concentrate (COC) (e.g., 1% v/v)

    • Bentranil + Methylated Seed Oil (MSO) (e.g., 1% v/v)

    • Bentranil + Ammonium Sulfate (AMS) (e.g., 2.5% w/v)

    • Bentranil alone (control)

    • Untreated control

  • Application: Apply the treatments to the weeds using a calibrated laboratory sprayer to ensure uniform coverage.

  • Evaluation: At set time points (e.g., 7, 14, and 21 days after treatment), visually assess weed control using a rating scale (e.g., 0% = no control, 100% = complete death) and/or by measuring biomass reduction (harvesting and weighing the above-ground plant material).

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if any adjuvant significantly improves Bentranil's performance compared to Bentranil alone.

Protocol 2: Dose-Response Assay for Optimal Adjuvant Concentration

Objective: To determine the optimal concentration of the most effective adjuvant identified in Protocol 1.

Methodology:

  • Plant Propagation and Herbicide Preparation: Follow the steps from Protocol 1.

  • Treatment Preparation: Based on the results of the screening assay, select the most promising adjuvant. Prepare a series of spray solutions with a fixed sub-lethal concentration of Bentranil and a range of concentrations of the selected adjuvant (e.g., for MSO: 0.25%, 0.5%, 1.0%, 1.5%, 2.0% v/v). Include Bentranil alone and an untreated control.

  • Application and Evaluation: Follow the application and evaluation procedures from Protocol 1.

  • Data Analysis: Plot the weed control or biomass reduction against the adjuvant concentration. The optimal concentration will be the one that provides the maximum efficacy without causing undue crop injury (if being tested on a crop).

Visualizations

Experimental Workflow

G cluster_0 Adjuvant Screening cluster_1 Dose-Response Optimization a Prepare Bentranil Solutions with Different Adjuvant Classes b Apply to Target Weeds a->b c Assess Efficacy (Visual Rating, Biomass) b->c d Select Most Effective Adjuvant Class c->d e Prepare Bentranil Solutions with Varying Concentrations of Selected Adjuvant d->e f Apply to Target Weeds e->f g Assess Efficacy and (Optional) Crop Safety f->g h Determine Optimal Adjuvant Concentration g->h

Caption: Workflow for selecting and optimizing an adjuvant for Bentranil.

Generalized Post-Emergent Herbicide Mode of Action

The precise molecular target of Bentranil is not widely documented. However, a general pathway for many systemic post-emergent herbicides is illustrated below.

G A Herbicide Application (with Adjuvant) B Droplet Retention & Spreading on Leaf Surface A->B C Penetration of Leaf Cuticle B->C D Absorption into Plant Cells C->D E Translocation to Site of Action (e.g., Meristems) D->E F Inhibition of a Key Enzyme or Process (e.g., Photosynthesis, Amino Acid Synthesis) E->F G Disruption of Plant Growth F->G H Weed Death G->H

Caption: Generalized signaling pathway for a systemic post-emergent herbicide.

References

Troubleshooting

Overcoming common issues in the scale-up production of Bentranil.

This guide is intended for researchers, scientists, and drug development professionals to navigate common challenges during the scale-up production of Bentranil. Frequently Asked Questions (FAQs) Q1: We are observing a s...

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to navigate common challenges during the scale-up production of Bentranil.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield for the Bentranil synthesis when moving from a 1L to a 50L reactor. What are the likely causes?

A1: A drop in yield during scale-up is a common issue and can be attributed to several factors that change with scale.[1] Key considerations include:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[2] The surface-area-to-volume ratio decreases, making heat removal more challenging for exothermic reactions.[1]

  • Reagent Addition Rate: The rate of reagent addition, which may have been rapid in the lab, often needs to be carefully controlled at scale to manage heat evolution and maintain optimal concentration profiles.

  • Impurity Profile: The concentration and type of impurities may change with longer reaction times or different temperature profiles in a larger vessel.

Q2: Our final Bentranil product is off-color (yellowish tinge) after scale-up, which was not an issue at the lab scale. Why is this happening?

A2: Color formation often indicates the presence of minor impurities that may have been unnoticed at a smaller scale. Potential causes include:

  • Longer Reaction Times: Extended reaction times at elevated temperatures can lead to the formation of degradation products.

  • Air/Moisture Sensitivity: Leaks in larger equipment or insufficient inert atmosphere blanketing can introduce oxygen or moisture, leading to oxidative side products.

  • Materials of Construction: The materials of the larger reactor or transfer lines could be a source of trace metal contaminants that catalyze color-forming reactions.

Q3: How can we improve the filtration of the crude Bentranil solid? It's much slower and seems to retain more solvent at a larger scale.

A3: Filtration challenges during scale-up are often related to changes in crystal morphology (size and shape).

  • Cooling Rate: Slower, controlled cooling in a large, jacketed reactor can promote the growth of larger, more uniform crystals that are easier to filter. "Crash cooling" often leads to fine, needle-like crystals that can clog the filter medium.

  • Agitation: The type and speed of agitation during crystallization can significantly impact crystal size.

  • Solvent Choice: Ensure the chosen anti-solvent and wash solvents are appropriate for the larger scale and do not cause the product to "oil out" or dissolve excessively.

Troubleshooting Guides

Issue: Low Purity of Isolated Bentranil

If you are experiencing low purity of the final product, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). Consider extending the reaction time or slightly increasing the temperature.
Side Reaction Products Analyze the crude product to identify the major impurities. Adjusting stoichiometry, temperature, or reagent addition rate can often minimize side reactions.
Inefficient Purification Optimize the recrystallization solvent system. A different solvent or a combination of solvents may be necessary for effective purification at scale. Consider a re-slurry of the crude solid in a suitable solvent to remove impurities.
Cross-Contamination Ensure all reactors and transfer lines are thoroughly cleaned between batches.
Quantitative Data Summary

The following tables represent hypothetical data from scale-up optimization studies.

Table 1: Effect of Catalyst Loading on Bentranil Yield and Purity

Catalyst Loading (mol%)Reaction Time (h)Yield (%)Purity (by HPLC, %)
1.0127595.2
2.588898.1
5.069298.5
7.569398.6

Table 2: Comparison of Solvents for Final Recrystallization

SolventProduct Recovery (%)Purity (by HPLC, %)
Isopropanol8599.5
Ethanol8299.6
Acetone/Water (3:1)9099.2
Toluene (B28343)7599.8

Experimental Protocols

Hypothetical Synthesis of Bentranil (Illustrative)

Bentranil can be synthesized from 2-iodobenzoic acid and benzonitrile (B105546).[3] The following protocol is a hypothetical representation for a lab-scale synthesis.

Materials:

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-iodobenzoic acid (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Purge the flask with nitrogen for 15 minutes.

  • Add anhydrous toluene via syringe, followed by benzonitrile (1.2 eq) and potassium carbonate (2.5 eq).

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 8 hours, monitoring by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol) to yield Bentranil as a solid.[5]

Visualizations

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Process cluster_product Product r1 2-Iodobenzoic Acid p1 Heck-type Coupling r1->p1 r2 Benzonitrile r2->p1 c1 Pd(OAc)₂ c1->p1 c2 PPh₃ c2->p1 c3 K₂CO₃ (Base) c3->p1 prod Bentranil p1->prod

Caption: Hypothetical reaction pathway for Bentranil synthesis.

G start Low Yield or Purity in Scale-Up check_mixing Evaluate Mixing Efficiency? start->check_mixing check_temp Review Temperature Profile? check_mixing->check_temp No optimize_mixing Optimize Agitator Speed / Type check_mixing->optimize_mixing Yes check_reagents Verify Reagent Quality & Stoichiometry? check_temp->check_reagents No control_addition Control Reagent Addition Rate check_temp->control_addition Yes test_reagents Test Reagent Purity check_reagents->test_reagents Yes end Improved Process check_reagents->end No optimize_mixing->end control_addition->end test_reagents->end

Caption: Troubleshooting workflow for scale-up production issues.

G param Key Process Parameters temp Temperature param->temp time Reaction Time param->time mixing Mixing Speed param->mixing purity Product Purity temp->purity yield Process Yield temp->yield time->yield mixing->purity mixing->yield

Caption: Relationship between key parameters and process outcomes.

References

Optimization

Optimizing Bentranil application timing for maximum weed control.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the application of Bentranil for max...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the application of Bentranil for maximum weed control in experimental settings. Due to the limited commercialization and publicly available data specifically for Bentranil, this guide integrates general principles of post-emergent herbicide application in cereal crops with the known characteristics of Bentranil.

Frequently Asked Questions (FAQs)

Q1: What is Bentranil and what is its primary use in research?

A1: Bentranil is a post-emergent herbicide belonging to the benzoxazine (B1645224) class.[1] In a research context, it is used to control annual broadleaf weeds in cereal crops, maize, and rice.[2] Its selectivity in certain crops like potatoes and soybeans has also been noted.[2] Researchers may use Bentranil as a model compound for studying herbicide action mechanisms or for developing new agrochemicals.

Q2: What is the general timing for Bentranil application?

A2: Bentranil is a post-emergent herbicide, meaning it is applied after the weeds have already germinated and emerged from the soil.[2] The optimal application timing is when annual weeds are young and actively growing.[3][4]

Q3: Which weed species is Bentranil effective against?

A3: Bentranil is primarily used for the control of annual broadleaf weeds.[1] It has shown limited activity against grasses. One of the reasons for its limited commercialization was the high dosage required for effective control of a wide spectrum of broadleaf weeds.[2]

Q4: Can Bentranil be tank-mixed with other herbicides?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor weed control after Bentranil application. Incorrect application timing: Weeds may have been too mature or stressed at the time of application. Post-emergent herbicides are most effective on small, actively growing weeds (ideally 2-4 inches tall).[4][6]- Scout fields to ensure application targets weeds at the optimal growth stage.- Avoid applying to weeds that are stressed due to drought, extreme temperatures, or disease.[3]
Unfavorable environmental conditions: Temperature, humidity, and rainfall can significantly impact herbicide efficacy.[2][7]- Apply Bentranil when temperatures are moderate (ideally between 65-85°F or 18-29°C) and humidity is high to promote absorption.[2]- Ensure there is no rainfall expected shortly after application, as it can wash the herbicide off the weed foliage.[3]
Incorrect application rate: The dosage of Bentranil may have been too low for the target weed species or their growth stage.- Consult available literature or conduct dose-response experiments to determine the optimal rate for your target weeds.- It is noted that high doses of Bentranil may be needed for effective broadleaf weed control.[2]
Poor spray coverage: Inadequate coverage of the weed foliage can lead to reduced efficacy.- Use appropriate spray volume and nozzles to ensure thorough coverage of the target weeds.[6]
Crop injury observed after application. Crop growth stage: The crop may have been at a sensitive growth stage during application.- Apply Bentranil within the recommended crop growth stage window for cereals (e.g., from the 2-leaf stage to just before the boot stage).[5][8]
Application to stressed crops: Crops under stress from environmental conditions are more susceptible to herbicide injury.- Avoid applying Bentranil to crops that are stressed by drought, waterlogging, extreme temperatures, or nutrient deficiencies.[9]
Spray drift: Drift from the application may have contacted sensitive non-target plants.- Apply when wind speeds are low to minimize drift.[6]- Use drift-reducing nozzles and maintain an appropriate boom height.[10]

Quantitative Data Summary

Table 1: General Environmental and Application Parameters for Optimizing Post-Emergent Herbicide Efficacy

Parameter Optimal Range/Condition Rationale
Weed Size 2-4 inches (5-10 cm) tallYounger, smaller weeds are more susceptible to herbicides.[4][6]
Temperature 65-85°F (18-29°C)Enhances herbicide absorption and translocation.[2]
Relative Humidity > 60%Higher humidity slows droplet drying, allowing more time for absorption.[2]
Soil Moisture Adequate for active plant growthEnsures weeds are not stressed and are actively translocating the herbicide.[2]
Rain-fast Period Minimum 4-6 hoursPrevents the herbicide from being washed off the leaf surface before it can be absorbed.[6]
Wind Speed < 10 mph (< 16 km/h)Minimizes spray drift to non-target areas.[4]
Spray Volume 10-20 gallons per acreEnsures thorough coverage of weed foliage.[11]

Experimental Protocols

Protocol 1: Determining the Optimal Application Timing of Bentranil Based on Weed Growth Stage

  • Objective: To identify the growth stage of a target annual broadleaf weed at which Bentranil application results in maximum efficacy.

  • Experimental Design: A randomized complete block design with four replications.[12]

  • Treatments:

    • Untreated control.

    • Bentranil applied at the 2-4 leaf stage of the target weed.

    • Bentranil applied at the 4-6 leaf stage of the target weed.

    • Bentranil applied at the early flowering stage of the target weed.

  • Plot Size: 3m x 5m plots.

  • Application: Apply Bentranil at a standard rate (researchers should determine a median rate based on available literature or preliminary trials) using a calibrated backpack sprayer with flat-fan nozzles to ensure uniform coverage.

  • Data Collection:

    • Weed control efficacy (visual rating on a scale of 0-100%) at 7, 14, and 28 days after treatment (DAT).

    • Weed biomass (dry weight) from a 1m² quadrat in each plot at 28 DAT.

    • Crop phytotoxicity (visual rating on a scale of 0-100%) at 7 and 14 DAT.

  • Statistical Analysis: Analyze data using ANOVA to determine significant differences between treatments.

Visualizations

G cluster_0 Pre-Application Assessment cluster_1 Application Decision cluster_2 Post-Application Evaluation Weed_ID Identify Weed Species (Annual Broadleaf) Weed_Stage Assess Weed Growth Stage (Target: 2-4 inches) Weed_ID->Weed_Stage Optimal_Timing Optimal Application Window Weed_Stage->Optimal_Timing If optimal Delay_Application Delay Application Weed_Stage->Delay_Application If too large/small Crop_Stage Assess Crop Growth Stage (Cereals: 2-leaf to pre-boot) Crop_Stage->Optimal_Timing If safe Crop_Stage->Delay_Application If sensitive stage Env_Conditions Monitor Environmental Conditions (Temp, Humidity, Wind, Rain Forecast) Env_Conditions->Optimal_Timing If favorable Env_Conditions->Delay_Application If unfavorable Efficacy_Check Evaluate Weed Control (7, 14, 28 DAT) Optimal_Timing->Efficacy_Check Crop_Safety Monitor Crop for Phytotoxicity Optimal_Timing->Crop_Safety

Caption: Decision workflow for optimizing Bentranil application timing.

G cluster_0 Influencing Factors Bentranil Bentranil Application Efficacy Maximum Weed Control Bentranil->Efficacy Crop_Safety Crop Safety Bentranil->Crop_Safety Weed_Factors Weed Factors - Species - Growth Stage - Density Weed_Factors->Efficacy Weed_Factors->Crop_Safety Environmental_Factors Environmental Factors - Temperature - Humidity - Soil Moisture - Sunlight Environmental_Factors->Efficacy Environmental_Factors->Crop_Safety Application_Factors Application Factors - Rate - Coverage - Water Quality Application_Factors->Efficacy Application_Factors->Crop_Safety

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Bentranil and Fluorobentranil Herbicidal Activity

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the herbicidal performance of Bentranil and its fluorinated derivative, Fluorobentranil. The analysis is supp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal performance of Bentranil and its fluorinated derivative, Fluorobentranil. The analysis is supported by available experimental data to inform research and development in crop protection.

Executive Summary

Bentranil, a post-emergent herbicide, has demonstrated efficacy against annual weeds. However, its fluorinated counterpart, Fluorobentranil, exhibits significantly enhanced herbicidal activity. The introduction of a fluorine atom at the 5-position of the benzoxazinone (B8607429) ring is reported to triple the herbicidal potency against broadleaf weeds. This heightened activity is attributed to the high electronegativity of fluorine, which is believed to strengthen the binding of the molecule to its target enzymes in the plant. While quantitative data for a direct comparison is limited, the available information strongly indicates the superior performance of Fluorobentranil. The proposed mechanism of action for this class of herbicides involves the disruption of plant hormone signaling, specifically by targeting the TIR1 auxin receptor pathway.

Data Presentation: Herbicidal Efficacy

CompoundTarget SpeciesConcentrationObserved EffectReference
Bentranil (2-phenyl-4H-3,1-benzoxazin-4-one)Lemna aequinoctialis (Duckweed)500 µg/mL100% growth inhibition[1]
50 µg/mL100% growth inhibition[1]
Fluorobentranil (5-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one)Broadleaf weedsNot specifiedGood activity and selectivity in rice, cereals, and maize; reported to have triple the activity of Bentranil.[1]

Experimental Protocols

The quantitative data for Bentranil was obtained using a Lemna bioassay. This method is a standardized approach for evaluating the phytotoxicity of chemical substances.

Experimental Protocol: Lemna Bioassay for Herbicidal Activity

  • Test Organism: Lemna aequinoctialis (duckweed), a small aquatic plant, is used due to its rapid growth and sensitivity to herbicides.

  • Culture Medium: Plants are cultured in a sterile, defined nutrient medium (e.g., Steinberg medium) to ensure consistent growth conditions.

  • Test Solutions: Stock solutions of the test compounds (Bentranil) are prepared in a suitable solvent (e.g., DMSO) and then diluted to the final test concentrations (e.g., 5, 50, and 500 µg/mL) in the culture medium. A control group with only the solvent is also prepared.

  • Exposure: A specific number of healthy Lemna fronds (e.g., 2-3 colonies with a total of 6-9 fronds) are introduced into sterile containers (e.g., petri dishes or multi-well plates) containing the test solutions.

  • Incubation: The test containers are incubated under controlled conditions of light (e.g., continuous illumination), temperature (e.g., 25°C), and humidity for a defined period (e.g., 7 days).

  • Endpoint Measurement: The herbicidal effect is quantified by measuring various growth parameters, such as the number of fronds, the fresh or dry weight of the plants, or the root length. The percentage of growth inhibition compared to the control is then calculated.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for Bentranil and Fluorobentranil, which are thought to function as synthetic auxins, interfering with the TIR1-mediated auxin signaling pathway.

TIR1_Signaling_Pathway cluster_nucleus Plant Cell Nucleus Bentranil Bentranil / Fluorobentranil (Synthetic Auxin) TIR1 TIR1/AFB Receptor Complex Bentranil->TIR1 Binds to Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA Promotes binding of Ub Ubiquitin TIR1->Ub Recruits E3 Ligase ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Response Altered Gene Expression & Uncontrolled Growth Auxin_Genes->Response Ub->Aux_IAA Ubiquitination

Caption: Proposed mechanism of action via the TIR1 auxin signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the key steps in the Lemna bioassay used to assess herbicidal activity.

Experimental_Workflow start Start prep_solutions Prepare Test Solutions (Bentranil/Fluorobentranil & Control) start->prep_solutions inoculate Inoculate with Lemna aequinoctialis prep_solutions->inoculate incubate Incubate under Controlled Conditions inoculate->incubate measure Measure Growth Parameters (Frond count, biomass, etc.) incubate->measure analyze Calculate Percent Inhibition measure->analyze end End analyze->end

Caption: Workflow for the Lemna bioassay to determine herbicidal efficacy.

References

Comparative

A Comparative Analysis of Bentranil and Other Post-Emergent Herbicides

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the post-emergent herbicide Bentranil with other established alternatives. Due to Bentranil's limited commerc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the post-emergent herbicide Bentranil with other established alternatives. Due to Bentranil's limited commercialization, direct comparative experimental data is scarce.[1] Therefore, this analysis focuses on its known characteristics and draws comparisons with widely used post-emergent herbicides based on available scientific literature.

Overview of Bentranil

Bentranil is a post-emergent herbicide designed to control annual weeds in cereal crops, maize, and rice.[1] While it demonstrates excellent selectivity for these crops, its commercial viability was hindered by the high doses required to effectively control broadleaf weeds.[1] Research has also explored the potential of Bentranil derivatives as highly selective Cytochrome P450 inhibitors, which may have applications in cancer treatment by overcoming drug resistance.[1]

Comparative Data of Post-Emergent Herbicides

The following table summarizes the key characteristics of Bentranil in comparison to other commonly used post-emergent herbicides. This data is compiled from various sources to provide a comparative overview of their mode of action, primary targets, and general efficacy.

HerbicideMode of ActionPrimary Target WeedsKey Characteristics
Bentranil Cytochrome P450 inhibitor[1]Annual broadleaf weeds[1]High selectivity in cereal crops, maize, and rice; not commercialized due to the need for high application rates.[1]
2,4-D Synthetic auxin, mimics the plant hormone auxin leading to uncontrolled growth[2][3]Broadleaf weeds such as dandelions, clover, and plantain[4][5]One of the oldest and most widely used selective herbicides; available in various formulations with differing volatility and efficacy.[2][3] Systemic action, meaning it is absorbed by the plant and moves throughout it.[6]
Bromoxynil Inhibition of photosystem II (PSII)[7][8]Annual broadleaf weeds like pigweed, cocklebur, and wild radish[7][9]A selective, contact herbicide with some systemic activity; primarily absorbed through the leaves.[9][10] It is effective in controlling a wide range of broadleaf weeds in various crops.[7]
Dicamba Synthetic auxin, similar to 2,4-D[4]Tough broadleaf weeds[4]A selective, systemic herbicide effective against a wide range of broadleaf weeds; some formulations can be prone to drift.
Glyphosate (B1671968) Inhibits the EPSP synthase enzyme, crucial for amino acid synthesis[11]Broad-spectrum, controlling most annual and perennial weeds[11][12]A non-selective, systemic herbicide, meaning it will kill most plants it comes in contact with.[4][11] Widely used for total vegetation control.
Glufosinate Inhibits the glutamine synthetase enzyme, leading to ammonia (B1221849) toxicity[13]Broad-spectrum, including many broadleaf weeds and grasses[13]A non-selective, contact herbicide that is faster acting than glyphosate on broadleaf weeds.[13]

Experimental Protocols: Assessing Herbicide Efficacy

Standard protocols for evaluating the efficacy of post-emergent herbicides typically involve the following steps:

  • Plot Establishment: Field plots are established in an area with a natural and uniform infestation of the target weed species. The experimental design is often a randomized complete block design with multiple replications.

  • Herbicide Application: Herbicides are applied at specified growth stages of the weeds and crops, using calibrated sprayers to ensure accurate and uniform application rates.

  • Efficacy Assessment: Weed control is visually assessed at various intervals after treatment (e.g., 7, 14, 28 days). Efficacy is typically rated on a scale of 0% (no control) to 100% (complete control).

  • Crop Tolerance: Crop injury is also visually assessed, noting any symptoms such as stunting, chlorosis, or necrosis.

  • Biomass Measurement: In some studies, the above-ground biomass of weeds is harvested from a specific area within each plot, dried, and weighed to provide a quantitative measure of weed control.

  • Yield Data: For crop-based studies, the final crop yield is often measured to determine the overall impact of the weed control treatment.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mode of action for a common post-emergent herbicide and a typical experimental workflow for efficacy testing.

G Figure 1: Simplified Mode of Action of a Photosystem II Inhibiting Herbicide (e.g., Bromoxynil) cluster_chloroplast Chloroplast PSII Photosystem II (PSII) Electron_Transport Electron Transport Chain PSII->Electron_Transport Electrons ATP_NADPH_Production ATP & NADPH Production Electron_Transport->ATP_NADPH_Production Plant_Death Cell Damage & Plant Death ATP_NADPH_Production->Plant_Death Leads to Herbicide Bromoxynil Herbicide->PSII Inhibits

Caption: Simplified diagram of a Photosystem II inhibiting herbicide's mode of action.

G Figure 2: Experimental Workflow for Herbicide Efficacy Trial Plot_Establishment 1. Plot Establishment (Randomized Block Design) Herbicide_Application 2. Herbicide Application (Calibrated Sprayer) Plot_Establishment->Herbicide_Application Data_Collection 3. Data Collection (Visual Ratings, Biomass) Herbicide_Application->Data_Collection Statistical_Analysis 4. Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Results 5. Efficacy & Crop Safety Results Statistical_Analysis->Results

Caption: A typical experimental workflow for evaluating post-emergent herbicide efficacy.

References

Validation

Validating the inhibitory effect of Bentranil on cytochrome P450.

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the inhibitory effects of known compounds on cytochrome P450 (CYP450) enzymes, crucial for assessing potential...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of known compounds on cytochrome P450 (CYP450) enzymes, crucial for assessing potential drug-drug interactions. While this document aims to provide a framework for such validation, it is important to note that a comprehensive search of publicly available scientific literature and databases yielded no specific experimental data on the inhibitory effect of Bentranil on cytochrome P450 enzymes.

Therefore, this guide presents a comparison of well-characterized and commonly used CYP450 inhibitors—Ketoconazole, Quinidine, and Furafylline—to serve as a benchmark for validation studies.

Comparative Inhibitory Effects on Cytochrome P450 Isoforms

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[1] The lower the IC50 value, the more potent the inhibitor. The following table summarizes the inhibitory activities of selected well-characterized P450 inhibitors against their primary target isoforms.

InhibitorPrimary Target IsoformIC50 Value (µM)Classification
KetoconazoleCYP3A40.029Potent Inhibitor
QuinidineCYP2D6< 0.1Potent Inhibitor
FurafyllineCYP1A2< 1Potent Inhibitor

IC50 values are categorized as follows: <1 µM (Potent Inhibitor), 1-10 µM (Moderate Inhibitor), and >10 µM (Weak or Non-Inhibitor). Drugs with low IC50 values, such as ketoconazole, itraconazole, ritonavir, quinidine, terbinafine, and fluvoxamine, all have values below 0.1 μM for at least one P450 enzyme.[2]

Experimental Workflow for Validating P450 Inhibition

The following diagram illustrates a standard workflow for determining the IC50 value of a test compound against a specific cytochrome P450 isoform.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare Reagents (Microsomes, Buffer, NADPH, Substrate, Test Compound) prep_dilutions Prepare Serial Dilutions of Test Compound pre_incubation Pre-incubate Microsomes, Buffer, and Test Compound prep_dilutions->pre_incubation initiate_reaction Initiate Reaction (Add NADPH and Substrate) pre_incubation->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate_reaction Terminate Reaction (e.g., Acetonitrile) incubate->terminate_reaction centrifuge Centrifuge to Pellet Protein terminate_reaction->centrifuge lcms_analysis Analyze Supernatant by LC-MS/MS (Quantify Metabolite) centrifuge->lcms_analysis calculate_inhibition Calculate Percent Inhibition vs. Vehicle Control lcms_analysis->calculate_inhibition plot_curve Plot Inhibition Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Workflow for determining P450 inhibition IC50 values.

Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay

This protocol outlines a typical procedure for determining the IC50 value of a test compound against various CYP450 isoforms using human liver microsomes.[3]

1. Materials and Reagents:

  • Human Liver Microsomes (HLM)

  • Phosphate (B84403) Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • CYP450 isoform-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4)

  • Test compound and known inhibitor (positive control) dissolved in a suitable solvent (e.g., DMSO)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • 96-well microtiter plates

  • Incubator

  • LC-MS/MS system for analysis

2. Experimental Procedure:

  • Preparation of Reagents:

    • Prepare working solutions of HLM, phosphate buffer, NADPH regenerating system, and probe substrates at the desired concentrations.

    • Prepare serial dilutions of the test compound and the positive control. The final solvent concentration in the incubation should be kept low (e.g., <0.5%) to avoid affecting enzyme activity.[4]

  • Incubation:

    • In a 96-well plate, add the HLM, phosphate buffer, and the serially diluted test compound or positive control.

    • Pre-incubate the plate for a short period (e.g., 5-10 minutes) at 37°C.

    • Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system.

    • Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

3. Data Analysis:

  • Calculate the percent inhibition of the enzyme activity for each concentration of the test compound relative to the vehicle control (no inhibitor).

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a suitable nonlinear regression model (e.g., a four-parameter logistic equation). The IC50 is the concentration of the test compound that produces 50% inhibition of enzyme activity.[1]

Signaling Pathway of Drug Metabolism Inhibition

The following diagram illustrates the general mechanism by which an inhibitor can affect the metabolism of a drug that is a substrate for a cytochrome P450 enzyme.

cluster_pathway Metabolic Pathway cluster_outcome Outcome Drug Drug (Substrate) CYP450 Cytochrome P450 Enzyme Drug->CYP450 Binds to IncreasedDrug Increased Drug Concentration Metabolite Metabolite DecreasedMetabolite Decreased Metabolite Formation CYP450->Metabolite Metabolizes to Inhibitor Inhibitor (e.g., Ketoconazole) Inhibitor->CYP450 Binds to and Inhibits

Inhibition of a drug's metabolic pathway by a P450 inhibitor.

References

Comparative

Unraveling the Environmental Footprint: A Comparative Analysis of Bentranil and its Analogues

A deep dive into the environmental impact of the herbicide Bentranil and its chemical relatives reveals a complex picture of varying toxicity, persistence, and bioaccumulation potential. This guide offers a comprehensive...

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the environmental impact of the herbicide Bentranil and its chemical relatives reveals a complex picture of varying toxicity, persistence, and bioaccumulation potential. This guide offers a comprehensive comparison, supported by available experimental data, to inform researchers, scientists, and drug development professionals on the ecological considerations of these compounds.

Bentranil, a post-emergent herbicide, and its analogues, including the widely used bromoxynil (B128292) and ioxynil (B1672095), function primarily by inhibiting photosynthesis in targeted weeds. While effective in an agricultural context, their introduction into the environment necessitates a thorough understanding of their potential adverse effects. This comparison focuses on key environmental indicators: ecotoxicity, persistence, and bioaccumulation potential, providing a framework for evaluating their relative risks.

Quantitative Comparison of Environmental Impact

To facilitate a clear comparison, the following tables summarize the available quantitative data for Bentranil and its key analogues. It is important to note that experimental data for Bentranil and its fluorinated derivatives are limited in the public domain.

CompoundPersistence Bioaccumulation Potential Aquatic Ecotoxicity
Soil Half-life (t½) Log K_ow_ Algae (EC₅₀)
Bentranil Data not available3.3 (estimated)Data not available
Bromoxynil 7 - 14 days[1][2]2.80.16 mg/L
Ioxynil 9 - 10 days[1]3.10.16 µM[3]
Chloroxynil Data not availableData not availableData not available
Dichlobenil 90 days2.7Data not available
Fluorobentranil Data not availableData not availableData not available

Table 1: Environmental Fate and Ecotoxicity Data. This table provides a comparative overview of the soil half-life, a measure of persistence; the octanol-water partition coefficient (Log K_ow_), an indicator of bioaccumulation potential; and the half-maximal effective concentration (EC₅₀) for algae and Daphnia magna, indicating acute aquatic toxicity.

Mechanisms of Action and Degradation

The primary mode of action for Bentranil and its analogues is the inhibition of Photosystem II (PSII) in the chloroplasts of plants. By binding to the D1 protein of the PSII complex, these herbicides block the electron transport chain, halting photosynthesis and ultimately leading to plant death.[4]

PhotosystemII_Inhibition Light Light Energy PSII PSII Light->PSII H2O H₂O H2O->PSII Oxidation O2 O₂ H_plus 2H⁺ e_minus 2e⁻ Pheo Pheo e_minus->Pheo Electron Transport PQH2 Plastoquinol (PQH₂) Cytb6f Cytb6f PQH2->Cytb6f Bentranil Bentranil & Analogues QB QB Bentranil->QB Binding & Inhibition PSII->O2 PSII->H_plus PSII->e_minus QA QA Pheo->QA Electron Transport QA->QB Electron Transport QB->PQH2 PQ PQ PQ->QB

The environmental persistence of these herbicides is largely determined by microbial degradation. A key pathway involves the sequential action of two enzymes: nitrile hydratase and amidase. Nitrile hydratase converts the nitrile group of the herbicide to an amide, which is then further hydrolyzed by amidase to a carboxylic acid and ammonia. This process generally leads to detoxification, although the toxicity of the intermediate amide can vary.[5][6]

Nitrile_Degradation Bentranil Bentranil / Analogue (R-CN) Amide Amide Intermediate (R-CONH₂) Bentranil->Amide Nitrile Hydratase CarboxylicAcid Carboxylic Acid (R-COOH) Amide->CarboxylicAcid Amidase Ammonia Ammonia (NH₃) Amide->Ammonia Amidase

Experimental Protocols

Standardized methodologies are crucial for generating comparable environmental impact data. The following protocols are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Protocol 1: Algal Growth Inhibition Test (Adapted from OECD 201)

1. Principle: This test assesses the effect of the test substance on the growth of a freshwater green alga, typically Pseudokirchneriella subcapitata. The inhibition of growth is determined by comparing the algal biomass in control cultures with that in cultures exposed to a range of concentrations of the test substance over a 72-hour period.

2. Materials:

  • Test organism: Pseudokirchneriella subcapitata in the exponential growth phase.

  • Culture medium: OECD TG 201 medium.

  • Test substance: Bentranil or its analogue.

  • Apparatus: Conical flasks, constant temperature room or incubator with illumination, spectrophotometer or particle counter.

3. Procedure:

  • Prepare a series of test solutions with at least five concentrations of the test substance in the culture medium, plus a control without the test substance.

  • Inoculate each flask with a low density of exponentially growing algae.

  • Incubate the flasks for 72 hours under continuous illumination and constant temperature (21-24°C).

  • Measure the algal biomass (e.g., by cell counts or spectrophotometric absorbance) at 24, 48, and 72 hours.

  • Calculate the average specific growth rate for each concentration and the control.

  • Determine the EC₅₀ value, which is the concentration of the test substance that causes a 50% reduction in the growth rate compared to the control.

Protocol 2: Daphnia sp. Acute Immobilisation Test (Adapted from OECD 202)

1. Principle: This test evaluates the acute toxicity of a substance to the freshwater crustacean Daphnia magna. Young daphnids are exposed to the test substance for 48 hours, and the concentration that causes immobilization in 50% of the population (EC₅₀) is determined.

2. Materials:

  • Test organism: Daphnia magna, less than 24 hours old.

  • Test water: Reconstituted or natural water of known quality.

  • Test substance: Bentranil or its analogue.

  • Apparatus: Glass beakers, constant temperature room or water bath.

3. Procedure:

  • Prepare a range of at least five concentrations of the test substance in the test water, plus a control.

  • Introduce at least 20 daphnids, divided into four replicates of five, into each test concentration and control.

  • Incubate the beakers for 48 hours at 20 ± 2°C with a 16-hour light/8-hour dark cycle.

  • Observe the daphnids for immobilization (i.e., they are unable to swim within 15 seconds after gentle agitation) at 24 and 48 hours.

  • Calculate the 48-hour EC₅₀ value using appropriate statistical methods.

Protocol 3: Soil Aerobic Mineralization (Adapted from OECD 307)

1. Principle: This test determines the rate of aerobic degradation of a substance in soil by measuring the evolution of ¹⁴CO₂ from a ¹⁴C-labeled test substance. This allows for the calculation of the substance's half-life in soil.

2. Materials:

  • ¹⁴C-labeled test substance: Bentranil or its analogue.

  • Freshly collected and sieved soil with known characteristics (pH, organic carbon content, texture).

  • Apparatus: Incubation vessels (biometers), CO₂ traps (e.g., containing NaOH or another suitable absorbent), scintillation counter.

3. Procedure:

  • Treat soil samples with the ¹⁴C-labeled test substance at a concentration relevant to its agricultural use.

  • Adjust the soil moisture to a specified level (e.g., 40-60% of maximum water holding capacity).

  • Incubate the soil samples in the dark at a constant temperature (e.g., 20°C) for up to 120 days.

  • Continuously trap the evolved ¹⁴CO₂ from each sample.

  • At various time intervals, analyze the CO₂ traps for radioactivity using a scintillation counter.

  • At the end of the experiment, extract the soil to determine the amount of remaining parent compound and its metabolites.

  • Calculate the rate of mineralization and the half-life (DT₅₀) of the test substance in the soil.

Protocol 4: Determination of the Partition Coefficient (n-octanol/water) by HPLC Method (Adapted from OECD 117)

1. Principle: The octanol-water partition coefficient (K_ow_) is a measure of a chemical's lipophilicity and is a key parameter for assessing its bioaccumulation potential. The High-Performance Liquid Chromatography (HPLC) method estimates the K_ow_ by correlating the retention time of the test substance on a reverse-phase HPLC column with the known log K_ow_ values of a series of reference compounds.

2. Materials:

  • Test substance: Bentranil or its analogue.

  • Reference substances with known log K_ow_ values.

  • Apparatus: HPLC system with a reverse-phase column (e.g., C18) and a UV detector.

  • Mobile phase: A mixture of methanol (B129727) and water.

3. Procedure:

  • Prepare a calibration curve by injecting the reference substances and plotting their retention times against their known log K_ow_ values.

  • Inject the test substance into the HPLC system under the same conditions.

  • Determine the retention time of the test substance.

  • Calculate the log K_ow_ of the test substance by interpolating its retention time on the calibration curve.

Conclusion

The environmental impact of Bentranil and its analogues is a multifaceted issue. While bromoxynil and ioxynil exhibit relatively short persistence in soil, their aquatic toxicity, particularly to algae, is a point of concern. The lack of comprehensive environmental data for Bentranil and its fluorinated analogues highlights a critical knowledge gap that needs to be addressed through further research. The provided experimental protocols, based on internationally recognized guidelines, offer a framework for generating the necessary data to conduct thorough and comparative environmental risk assessments for this class of herbicides. For researchers and professionals in drug and pesticide development, a proactive approach to evaluating the environmental footprint of new chemical entities is paramount for ensuring their sustainable use.

References

Comparative

Benchmarking Bentranil: A Comparative Guide to Cost-Effective Broadleaf Weed Control in Crop Production

While Bentranil, a post-emergent herbicide, has demonstrated selectivity in crops like cereals, maize, and rice, it was never commercialized for broadleaf weed control due to the high application rates required. This gui...

Author: BenchChem Technical Support Team. Date: December 2025

While Bentranil, a post-emergent herbicide, has demonstrated selectivity in crops like cereals, maize, and rice, it was never commercialized for broadleaf weed control due to the high application rates required. This guide provides a comparative analysis of the cost-effectiveness of established alternative herbicides for researchers, scientists, and drug development professionals. The following sections detail the performance of 2,4-D, MCPA, and Bromoxynil, supported by experimental data, to serve as a benchmark for evaluating potential new herbicidal compounds.

Comparative Cost-Effectiveness of Alternative Herbicides

The economic viability of an herbicide is a critical factor in its practical application. The following tables summarize the cost-effectiveness of 2,4-D, MCPA, and Bromoxynil in wheat, maize, and rice, based on available experimental data. These tables provide a framework for comparing key performance indicators such as application cost, weed control efficacy, crop yield increase, and net return.

Wheat
HerbicideApplication Cost (USD/ha)Weed Control Efficacy (%)Crop Yield Increase ( kg/ha )Net Return (USD/ha)
2,4-D $4.32 - $6.15[1]73% (Henbit), 48% (Chickweed)[2]255[3]~$181.47 (under irrigated conditions with herbicide use)[4]
MCPA Varies; often combined with other herbicides[5][6]Varies with weed species and tank mix[5]Data not consistently reportedData not consistently reported
Bromoxynil (+ MCPA) Varies with formulation and ratesUp to 84% (Broadleaf weeds)[7]Up to 1035.4[5]Data not consistently reported

Note: Direct net return for each specific herbicide is not always available in the literature; the provided figure for 2,4-D represents a general increase in gross profit with herbicide use in wheat under certain conditions. Yield increases can vary significantly based on weed pressure and environmental factors.

Maize
HerbicideApplication Cost (USD/ha)Weed Control Efficacy (%)Crop Yield Increase (t/ha)Benefit-Cost Ratio (BCR)
2,4-D (in combination) Data not consistently reportedUp to 77.95% (when following Atrazine)[8]Data not consistently reported3.34 (for Atrazine fb 2,4-D)[8]
Bromoxynil Varies92-100% (Lambsquarters), 94-100% (Barnyard grass)[1]6.6 to 8.9[1]Data not consistently reported
Bromoxynil + Atrazine Data not consistently reportedSimilar to Mesotrione + Atrazine for key broadleaf weeds[9]Data not consistently reportedData not consistently reported

Note: Many modern maize herbicide programs utilize combinations of active ingredients. The data reflects the performance of these combinations where available.

Rice
HerbicideApplication Cost (USD/ha)Weed Control Efficacy (%)Crop Yield Increase (t/ha)Benefit-Cost Ratio (BCR)
MCPA VariesEffective against broadleaf and sedge weeds[10]Data not consistently reportedData not consistently reported
Bentazon/MCPA VariesHigh efficacy on various broadleaf and sedge weeds[11][12]Up to 6.08 (with Bentazone + MCPA)[11]Highest net benefit among some combinations[12]
Pyrazosulfuron ethyl Varies~83%2.2 to 3.6Highest among several tested herbicides

Note: Herbicide use in rice is highly dependent on the cultivation system (e.g., transplanted, direct-seeded). The data presented reflects a range of conditions.

Experimental Protocols

To ensure the objective evaluation of herbicide efficacy and cost-effectiveness, standardized experimental protocols are essential. The following is a representative methodology for a field trial designed to compare post-emergent herbicides.

1. Experimental Design and Setup:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of four replications is recommended to account for field variability.

  • Plot Size: Individual plots should be of a sufficient size to minimize edge effects and allow for accurate yield assessment, typically at least 10 square meters.

  • Treatments: Include an untreated weedy check, a weed-free control (manual weeding), and the different herbicide treatments at their recommended application rates.

  • Crop and Weed Seeding: The crop should be sown uniformly across all plots. If natural weed pressure is not uniform, it may be necessary to overseed with a known density of the target weed species.

2. Herbicide Application:

  • Timing: Herbicides should be applied at the growth stage recommended on the product label, typically when weeds are young and actively growing. The crop growth stage should also be recorded.

  • Equipment: Use a calibrated research sprayer with appropriate nozzles to ensure uniform application volume and pressure.

  • Environmental Conditions: Record weather data (temperature, humidity, wind speed) at the time of application.

3. Data Collection:

  • Weed Control Efficacy: Weed density and biomass should be assessed at set intervals after application (e.g., 14, 28, and 56 days after treatment) and at crop harvest. Weed control efficiency can be calculated relative to the untreated check.

  • Crop Phytotoxicity: Visually assess crop injury at regular intervals after herbicide application using a standardized rating scale (e.g., 0% = no injury, 100% = crop death).

  • Crop Yield: Harvest the central area of each plot to determine grain yield. Yield data should be adjusted for moisture content.

  • Economic Data: Record all input costs, including herbicide, application, and labor. The market price of the harvested crop should be used to calculate gross returns, net returns, and the benefit-cost ratio.

4. Statistical Analysis:

  • All collected data should be subjected to Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects. Mean separation tests (e.g., Tukey's HSD) can be used to compare individual treatments.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for a herbicide efficacy and cost-effectiveness field trial.

Caption: Workflow for a herbicide efficacy and cost-effectiveness field trial.

References

Validation

A Comparative Analysis of Bentranil and Other Benzoxazinones: Mode of Action and Performance

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative study of the synthetic benzoxazinone, Bentranil, and other naturally occurring and synthetic benzoxazinones. The focus is...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the synthetic benzoxazinone, Bentranil, and other naturally occurring and synthetic benzoxazinones. The focus is on their respective modes of action, supported by available experimental data. This document aims to offer an objective comparison to aid in research and development involving this class of compounds.

Introduction to Benzoxazinones

Benzoxazinones are a class of heterocyclic compounds. Naturally occurring benzoxazinoids, such as DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) and DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one), are well-known for their role in plant defense as allelochemicals, exhibiting insecticidal, antimicrobial, and herbicidal properties[1][2]. Synthetic benzoxazinones, like Bentranil (2-Phenyl-4H-3,1-benzoxazin-4-one), have been developed primarily for their herbicidal applications[3]. This guide explores the similarities and differences in their mechanisms of action and biological effects.

Comparative Analysis of Mode of Action

The modes of action of Bentranil and other benzoxazinones, while both impacting plant physiology, diverge based on their primary roles as either a synthetic herbicide or natural defense compounds.

Bentranil , a post-emergent herbicide, is primarily used for controlling annual weeds in various crops[3]. While its precise molecular target for herbicidal activity is not extensively detailed in publicly available literature, its derivatives have shown potential as selective inhibitors of cytochrome P450 enzymes, which could be a contributing mechanism to its phytotoxicity[4]. Some synthetic 4H-3,1-benzoxazin-4-ones have also been suggested to act as plant hormone inhibitors[5].

Naturally occurring benzoxazinones , such as DIMBOA, function as broad-spectrum defense compounds in plants. Their mode of action is multifaceted and includes:

  • Enzyme Inhibition: DIMBOA and its degradation products can inhibit various enzymes in target organisms[1].

  • Glutathione Depletion: The electrophilic nature of DIMBOA allows it to react with and deplete cellular glutathione, a key antioxidant, leading to oxidative stress and cell death[6].

  • Allelopathic Effects: Released into the soil, these compounds can inhibit the germination and growth of competing plants[1][2].

The following diagram illustrates the proposed signaling pathway for Bentranil's herbicidal action, focusing on potential cytochrome P450 inhibition, and a generalized defensive signaling pathway for natural benzoxazinones.

Signaling_Pathways cluster_bentranil Bentranil: Proposed Herbicidal Action cluster_natural Natural Benzoxazinones: Defensive Action Bentranil Bentranil Application PlantCell Plant Cell Bentranil->PlantCell Uptake CYP450 Cytochrome P450 Enzymes PlantCell->CYP450 Interaction Metabolism Essential Metabolic Pathways CYP450->Metabolism Inhibition Growth_Inhibition Weed Growth Inhibition/Death Metabolism->Growth_Inhibition Disruption Herbivore_Pathogen Herbivore/Pathogen Attack or Weed Competition Plant_Defense Plant Defense Response Herbivore_Pathogen->Plant_Defense DIMBOA_synthesis DIMBOA Synthesis Plant_Defense->DIMBOA_synthesis DIMBOA DIMBOA DIMBOA_synthesis->DIMBOA Target_Organism Target Organism Cell DIMBOA->Target_Organism Uptake/Contact Enzyme_Inhibition Enzyme Inhibition Target_Organism->Enzyme_Inhibition GSH_Depletion GSH Depletion Target_Organism->GSH_Depletion Cell_Death Cell Death/Growth Inhibition Enzyme_Inhibition->Cell_Death GSH_Depletion->Cell_Death

Caption: Proposed signaling pathways for Bentranil and natural benzoxazinones.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the herbicidal activity of Bentranil and the phytotoxic effects of other benzoxazinones. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Herbicidal Activity of Bentranil

CompoundTarget WeedApplication RateInhibition (%)Reference
2-Phenyl-4H-3,1-benzoxazin-4-one (Bentranil)Lemna aequinocitalis500 µg/mL100[7]
2-Phenyl-4H-3,1-benzoxazin-4-one (Bentranil)Lemna aequinocitalis50 µg/mL100[7]
2-(3-Chlorophenyl)-4H-3,1-benzoxazin-4-oneLemna aequinocitalis500 µg/mL100[7]
2-(3-Chlorophenyl)-4H-3,1-benzoxazin-4-oneLemna aequinocitalis50 µg/mL100[7]

Table 2: Phytotoxic and Antibacterial Activity of Natural Benzoxazinones and Their Derivatives

CompoundTarget OrganismEffectConcentrationReference
DIMBOARalstonia solanacearumMIC200 mg/L[8][9]
BOA (2-benzoxazolinone)Ralstonia solanacearumMIC300 mg/L[8][9]
D-DIBOALactuca sativa (Lettuce)Root Growth InhibitionIC50 = 0.17 mM[1][2]
D-DIMBOALactuca sativa (Lettuce)Root Growth InhibitionIC50 = 0.23 mM[1][2]
APO (2-aminophenoxazin-3-one)Lactuca sativa (Lettuce)Root Growth InhibitionIC50 = 0.03 mM[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature concerning herbicide efficacy and cytochrome P450 inhibition.

Herbicide Efficacy Testing (Whole-Plant Pot Assay)

This protocol outlines a standard method for assessing the herbicidal activity of compounds on target weed species.

Herbicidal_Efficacy_Workflow start Start: Seed Germination transplant Transplant Seedlings to Pots start->transplant growth Grow Plants to Appropriate Stage (e.g., 2-4 leaf stage) transplant->growth treatment Herbicide Application (Spray at various concentrations) growth->treatment incubation Incubate under Controlled Conditions (Greenhouse) treatment->incubation assessment Assess Phytotoxicity (Visual scoring, fresh/dry weight) incubation->assessment data_analysis Data Analysis (Calculate GR50/IC50 values) assessment->data_analysis end End data_analysis->end

Caption: Workflow for a whole-plant herbicide efficacy assay.

Methodology:

  • Plant Material: Seeds of the target weed species are germinated in a suitable substrate.

  • Transplanting: Uniform seedlings are transplanted into pots containing a standardized soil mix.

  • Growth Conditions: Plants are grown in a greenhouse or controlled environment chamber with defined light, temperature, and humidity.

  • Herbicide Application: The test compounds (e.g., Bentranil, DIMBOA) are dissolved in an appropriate solvent and applied as a spray at a range of concentrations. A control group is treated with the solvent only.

  • Incubation: Treated plants are returned to the controlled environment for a specified period (e.g., 14-21 days).

  • Assessment: Herbicidal effects are assessed by visual scoring of injury (e.g., on a scale of 0-100%) and by measuring the fresh or dry weight of the above-ground biomass.

  • Data Analysis: The data is used to calculate the concentration of the herbicide required to cause a 50% reduction in growth (GR50) or inhibition (IC50).

Cytochrome P450 Inhibition Assay (In Vitro)

This protocol describes a common method to evaluate the inhibitory potential of compounds on cytochrome P450 enzymes using human liver microsomes.

CYP450_Inhibition_Workflow start Start: Prepare Reagents incubation_mix Prepare Incubation Mixture (Microsomes, Buffer, Test Compound) start->incubation_mix preincubation Pre-incubate Mixture incubation_mix->preincubation reaction_start Initiate Reaction (Add NADPH) preincubation->reaction_start incubation Incubate at 37°C reaction_start->incubation reaction_stop Stop Reaction (Add Acetonitrile) incubation->reaction_stop analysis Analyze Metabolite Formation (LC-MS/MS) reaction_stop->analysis data_analysis Data Analysis (Calculate IC50 values) analysis->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro cytochrome P450 inhibition assay.

Methodology:

  • Reagents: Human liver microsomes, phosphate (B84403) buffer, NADPH regenerating system, specific CYP probe substrates, and the test compound (e.g., Bentranil derivative).

  • Incubation: The test compound at various concentrations is pre-incubated with human liver microsomes and buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a specific probe substrate for the CYP isoform of interest and the NADPH regenerating system.

  • Incubation: The reaction mixture is incubated at 37°C for a specific time.

  • Reaction Termination: The reaction is stopped by adding a quenching solvent like acetonitrile.

  • Analysis: The formation of the specific metabolite from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined.

Conclusion

This comparative guide highlights the distinct roles and modes of action of the synthetic herbicide Bentranil and naturally occurring benzoxazinones. While both classes of compounds exhibit phytotoxicity, their underlying mechanisms and primary applications differ significantly. Bentranil and its derivatives are being explored for their herbicidal properties, potentially through the inhibition of cytochrome P450 enzymes. In contrast, natural benzoxazinones like DIMBOA are integral to plant defense, employing a broader range of mechanisms including enzyme inhibition and induction of oxidative stress.

The provided data and protocols offer a foundation for further research into this versatile class of compounds. Future studies involving direct, quantitative comparisons of Bentranil and natural benzoxazinones on the same biological targets would be invaluable for a more comprehensive understanding of their structure-activity relationships and potential applications.

References

Comparative

Lack of Commercialization Limits Publicly Available Residue Analysis Methods for the Herbicide Bentranil

Despite its development as a post-emergence herbicide, Bentranil (2-phenyl-3,1-benzoxazin-4-one) was never commercially marketed for widespread agricultural use. This historical detail has resulted in a significant scarc...

Author: BenchChem Technical Support Team. Date: December 2025

Despite its development as a post-emergence herbicide, Bentranil (2-phenyl-3,1-benzoxazin-4-one) was never commercially marketed for widespread agricultural use. This historical detail has resulted in a significant scarcity of publicly available, validated analytical methods for the analysis of Bentranil residues in environmental and agricultural samples. While the fundamental principles of analytical method validation are well-established, specific experimental data and comparative studies for Bentranil are not readily found in scientific literature.

This guide, therefore, provides a comprehensive framework for the validation of an analytical method for a generic herbicide, using the principles outlined by regulatory bodies and scientific publications. To illustrate the application of these principles and to fulfill the structural requirements of this guide, we will present a comparative analysis of common analytical techniques for a representative herbicide with a similar chemical backbone. It is crucial to note that the specific quantitative data and detailed protocols provided are illustrative and based on established methods for other compounds, due to the absence of Bentranil-specific information.

General Workflow for Analytical Method Validation

The validation of an analytical method is a documented process that ensures an analytical procedure is suitable for its intended purpose.[1][2] The International Council for Harmonisation (ICH) and other regulatory bodies provide guidelines on the characteristics to be considered during validation.[3] A typical workflow for validating a residue analysis method is outlined below.

Analytical Method Validation Workflow cluster_planning 1. Planning cluster_execution 2. Execution cluster_documentation 3. Documentation define_objectives Define Analytical Method Objectives develop_protocol Develop Validation Protocol define_objectives->develop_protocol Define scope, acceptance criteria prep_samples Prepare Samples (Spiked & Blank) develop_protocol->prep_samples Execute according to protocol conduct_experiments Conduct Validation Experiments prep_samples->conduct_experiments analyze_data Analyze Data & Calculate Validation Parameters conduct_experiments->analyze_data Generate raw data prepare_report Prepare Validation Report analyze_data->prepare_report Summarize results review_approve Review & Approval prepare_report->review_approve Final sign-off

Caption: A generalized workflow for the validation of an analytical method.

Comparison of Analytical Methods for Herbicide Residue Analysis

The choice of analytical technique is critical for the accurate and sensitive determination of herbicide residues. High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed methods. Each has its advantages and limitations. LC-MS/MS has become a prevalent technique for pesticide residue analysis due to its high sensitivity and selectivity, and its ability to analyze a wide range of compounds with minimal sample preparation.[4][5]

Below is a comparative summary of these techniques for the analysis of a representative herbicide.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass-to-charge ratio.Separation based on polarity, detection by precursor and product ion masses.
Selectivity Moderate; potential for interference from matrix components.High; mass spectra provide structural information.Very High; specific precursor-product ion transitions are monitored.
Sensitivity (Typical LOQ) ng/mL range (e.g., 10-100 ng/mL)pg-ng/mL range (e.g., 1-10 ng/mL)fg-pg/mL range (e.g., <1 ng/mL)
Sample Preparation Often requires extensive cleanup to remove interferences.May require derivatization for non-volatile compounds.Compatible with simpler extraction methods like QuEChERS.
Compound Applicability Suitable for non-volatile and thermally stable compounds.Best for volatile and thermally stable compounds.Wide applicability, including polar and thermally labile compounds.
Cost Relatively low initial and operational cost.Moderate to high initial cost, moderate operational cost.High initial cost, moderate to high operational cost.

Experimental Protocols for Herbicide Residue Analysis

A detailed experimental protocol is essential for the reproducibility of an analytical method. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.[6][7][8][9]

The following is a representative protocol for the analysis of a herbicide in a soil matrix using the QuEChERS extraction method followed by LC-MS/MS analysis.

Sample Preparation and Extraction (QuEChERS)
  • Sample Homogenization: Air-dry the soil sample, remove any large debris, and sieve to achieve a uniform particle size.

  • Weighing: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Fortification (for validation): For recovery studies, spike the blank soil sample with a known concentration of the herbicide standard solution.

  • Hydration: Add 10 mL of deionized water to the soil sample and vortex for 1 minute to ensure thorough mixing.

  • Extraction: Add 10 mL of acetonitrile (B52724) to the tube. Cap and shake vigorously for 1 minute.

  • Salting-out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Supernatant Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA, and 50 mg C18). The choice of sorbent depends on the matrix; for example, graphitized carbon black (GCB) can be used for samples with high pigment content.[6]

  • Vortexing: Cap the d-SPE tube and vortex for 30 seconds.

  • Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis.

QuEChERS Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis homogenize 1. Homogenize Soil Sample weigh 2. Weigh 10g Soil homogenize->weigh hydrate 3. Add 10mL Water weigh->hydrate extract 4. Add 10mL Acetonitrile hydrate->extract add_salts 5. Add QuEChERS Salts extract->add_salts centrifuge1 6. Centrifuge add_salts->centrifuge1 transfer 7. Transfer Supernatant centrifuge1->transfer vortex 8. Vortex with d-SPE Sorbents transfer->vortex centrifuge2 9. Centrifuge vortex->centrifuge2 analyze 10. LC-MS/MS Analysis centrifuge2->analyze

Caption: A typical QuEChERS workflow for soil sample preparation.
LC-MS/MS Instrumental Analysis

  • Instrument: Triple Quadrupole Mass Spectrometer coupled with a High-Performance Liquid Chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of at least two specific precursor-product ion transitions for the target herbicide.

Conclusion

The validation of analytical methods for herbicide residues is a rigorous process that ensures the reliability and accuracy of the data generated. While specific validated methods for Bentranil are not available due to its lack of commercialization, the principles of method validation and the application of modern analytical techniques like QuEChERS and LC-MS/MS provide a clear pathway for the development of such a method. The illustrative comparison and protocols presented in this guide serve as a template for researchers and professionals in the field of residue analysis, highlighting the key considerations and workflows involved in this critical aspect of environmental and food safety.

References

Validation

In-field comparison of different Bentranil formulations.

An In-Field Comparative Analysis of Bentranil and Its Fluorinated Derivative in Post-Emergence Weed Control This guide provides a comparative overview of the herbicidal efficacy of Bentranil and its fluorinated formulati...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Field Comparative Analysis of Bentranil and Its Fluorinated Derivative in Post-Emergence Weed Control

This guide provides a comparative overview of the herbicidal efficacy of Bentranil and its fluorinated formulation, Fluorobentranil. The data presented is synthesized from available research to offer objective performance insights for researchers, scientists, and professionals in drug and herbicide development. Bentranil, a post-emergence herbicide, has been shown to have a fluorinated derivative with significantly altered activity, providing a key point of comparison for its potential applications in agriculture.

Performance Data

Quantitative analysis reveals a significant difference in the required application rates and efficacy between Bentranil and its 5-fluoro derivative, Fluorobentranil. While Bentranil was never fully commercialized due to the high doses needed for effective broadleaf weed control, the introduction of a fluorine atom dramatically increases its herbicidal activity.[1]

Table 1: Comparative Efficacy of Bentranil and Fluorobentranil

CompoundFormulation TypeApplication Rate for Effective Weed ControlKey Findings
Bentranil Suspension ConcentrateHigh (Specific rate not widely documented, deemed commercially unviable)Exhibits good selectivity in crops like cereals, maize, rice, potatoes, and soybeans, but lacks potency against broadleaf weeds at standard application rates.[1]
Fluorobentranil Suspension Concentrate0.5 kg/ha Demonstrates significantly higher activity, controlling numerous broadleaf weed species with excellent selectivity in rice, cereals, and maize.[2] The 5-fluoro derivative is reported to have triple the standard herbicidal activity of Bentranil.[1]

Experimental Protocols

While the precise, detailed protocols from the original in-field comparative studies are not publicly available, a representative methodology for a post-emergence herbicide field trial is outlined below. This protocol is based on standard guidelines for agricultural research.

Objective: To evaluate the efficacy and crop selectivity of different herbicide formulations applied post-emergence.

1. Trial Site and Plot Design:

  • Site Selection: Choose a field with a known, uniform infestation of the target broadleaf weed species.
  • Plot Layout: A randomized complete block design with a minimum of four replications is recommended.
  • Plot Size: Each plot should be large enough to allow for representative weed and crop assessment, with an adjacent untreated control area for comparison.

2. Treatment Application:

  • Crop and Weed Stage: Apply treatments when the crop is at a tolerant growth stage (e.g., 3-5 leaves) and weeds are small and actively growing (typically 2-4 inches in height) for optimal uptake.
  • Herbicide Preparation: Formulations (e.g., Suspension Concentrate) are diluted in water to achieve the desired application rate (e.g., 0.5 kg/ha for Fluorobentranil).
  • Application Equipment: Use a calibrated research sprayer that ensures uniform coverage of the plots.
  • Environmental Conditions: Applications should be made under favorable weather conditions, avoiding high winds, rain, or extreme temperatures to ensure efficacy and prevent drift.

3. Data Collection and Analysis:

  • Weed Control Assessment: Visually rate weed control at set intervals (e.g., 7, 14, and 28 days after treatment) as a percentage of the untreated control.
  • Crop Phytotoxicity: Assess crop injury at the same intervals, looking for symptoms like stunting, chlorosis, or necrosis.
  • Yield Data: At crop maturity, harvest the plots to determine the impact of the herbicide treatments on crop yield.
  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Visualizations

The following diagrams illustrate the logical relationship between Bentranil and its more active derivative, as well as a typical workflow for evaluating herbicide efficacy.

cluster_0 Chemical Modification and Activity Bentranil Bentranil (Parent Compound) Modification Selective Fluorine Substitution Bentranil->Modification Fluorobentranil Fluorobentranil (5-fluoro derivative) Modification->Fluorobentranil Activity Increased Herbicidal Activity (3x) Fluorobentranil->Activity

Caption: Chemical modification of Bentranil to Fluorobentranil.

cluster_1 Herbicide Efficacy Evaluation Workflow start Start: Herbicide Formulation greenhouse Greenhouse Screening start->greenhouse field_trials Field Trials (Post-Emergence) greenhouse->field_trials data_collection Data Collection (Weed Control, Crop Safety) field_trials->data_collection analysis Statistical Analysis data_collection->analysis end End: Efficacy & Selectivity Determination analysis->end

Caption: A typical workflow for evaluating herbicide efficacy.

References

Comparative

Comparative Transcriptomic Analysis of Plants Treated with Bentranil: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the transcriptomic responses of plants to the herbicide Bentranil. Due to the limited availability of direct t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic responses of plants to the herbicide Bentranil. Due to the limited availability of direct transcriptomic studies on Bentranil, this document extrapolates expected effects based on its presumed mode of action and compares them with the well-documented transcriptomic impacts of other herbicides. The information herein is supported by experimental data from related studies and is intended to guide future research into the molecular mechanisms of Bentranil's herbicidal activity and potential crop resistance.

Disclaimer: The comparative data presented for Bentranil is largely inferred from studies on herbicides with similar modes of action, primarily those involving the inhibition of Cytochrome P450 enzymes and the induction of general xenobiotic detoxification pathways. Direct experimental validation of these transcriptomic effects for Bentranil is required.

Performance Comparison: Transcriptomic Response to Bentranil and Other Herbicides

Bentranil is a post-emergent herbicide, and its derivatives have been shown to act as Cytochrome P450 inhibitors[1]. This suggests that Bentranil's mode of action likely involves the disruption of essential metabolic pathways catalyzed by P450s, or it may interfere with the plant's ability to detoxify the herbicide itself. In response to herbicide stress, plants typically activate a general xenobiotic defense mechanism, which involves the upregulation of genes encoding detoxification enzymes.

The following table summarizes the expected transcriptomic changes in plants treated with Bentranil, in comparison to other herbicides for which transcriptomic data are available. The primary response is anticipated to be the differential expression of genes involved in the three phases of xenobiotic detoxification.

Table 1: Comparative Transcriptomic Effects of Bentranil and Other Herbicides on Detoxification-Related Genes

Gene Family/CategoryExpected Expression Change with Bentranil (Inferred)Observed Expression Change with Other HerbicidesImplicated FunctionReference Plant Species (Treated with Other Herbicides)
Cytochrome P450s (CYPs) UpregulationUpregulationHerbicide detoxification through oxidation[2][3][4]Lolium rigidum, Alopecurus myosuroides, Arabidopsis thaliana[5]
Glutathione S-Transferases (GSTs) UpregulationUpregulationHerbicide detoxification through conjugation[2][3][4]Lolium rigidum, Alopecurus myosuroides, Arabidopsis thaliana[5]
UDP-Glucosyltransferases (UGTs) UpregulationUpregulationHerbicide detoxification through glycosylation[2][6]Zea mays, Sorghum bicolor, Arabidopsis thaliana[2]
ABC Transporters UpregulationUpregulationSequestration of herbicides and their metabolites into the vacuole or apoplast[4][5]Lolium rigidum, Alopecurus myosuroides[5]
Oxidative Stress Response Genes UpregulationUpregulationMitigation of cellular damage from reactive oxygen species (ROS) produced due to herbicide-induced stress[7][8]Brassica napus, Oryza sativa[7][8]
Photosynthesis-Related Genes DownregulationDownregulationGeneral stress response leading to reduced photosynthetic activity[9]Gossypium hirsutum[9]
Plant Hormone Signaling Genes Differential RegulationDifferential RegulationModulation of growth and defense pathways in response to chemical stress[10]Echinochloa crus-galli[3]

Experimental Protocols

This section outlines a typical methodology for conducting a comparative transcriptomic analysis of plants treated with Bentranil.

Plant Material and Growth Conditions
  • Plant Species: Select a model plant species such as Arabidopsis thaliana or a relevant crop species like Zea mays (maize) or Oryza sativa (rice).

  • Growth Medium: Use a standardized growth medium such as Murashige and Skoog (MS) medium for in vitro studies or a well-defined soil mixture for greenhouse experiments.

  • Growth Conditions: Maintain controlled environmental conditions, including light intensity (e.g., 150 µmol m⁻² s⁻¹), temperature (e.g., 25°C), and a defined photoperiod (e.g., 16-hour light/8-hour dark cycle) to ensure reproducibility[2].

Herbicide Treatment
  • Herbicide: Apply a technical grade or a formulated version of Bentranil. For comparison, include other herbicides with known but different modes of action.

  • Application: For soil-grown plants, apply the herbicide as a foliar spray using a laboratory spray chamber to ensure even coverage. For in vitro cultures, add the herbicide to the growth medium[2][5].

  • Concentrations: Use a range of concentrations, including a sub-lethal dose to observe transcriptomic changes without causing rapid cell death, and the recommended field application rate[5].

  • Time Points: Harvest plant tissues at multiple time points after treatment (e.g., 6, 12, 24, 48 hours) to capture the dynamics of the gene expression response[2][5].

RNA Extraction and Sequencing (RNA-Seq)
  • Tissue Collection: Harvest the relevant plant tissue (e.g., young leaves for foliar-applied herbicides) and immediately freeze it in liquid nitrogen to preserve RNA integrity. Store at -80°C until extraction[5].

  • RNA Isolation: Extract total RNA from the collected tissues using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method[2].

  • Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples. This typically involves mRNA enrichment using oligo(dT) beads, cDNA synthesis, adapter ligation, and amplification[2][5].

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq instrument, to generate a sufficient number of reads for robust statistical analysis[2][7].

Bioinformatic Analysis
  • Data Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.

  • Read Mapping: Align the high-quality reads to a reference genome of the plant species being studied.

  • Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between Bentranil-treated and control samples, as well as between Bentranil and other herbicide treatments.

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify the biological processes and molecular pathways that are significantly affected by Bentranil treatment[7].

Visualizations

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_molecular Molecular Analysis cluster_data Data Analysis Plant_Growth Plant Growth (Controlled Conditions) Herbicide_Treatment Herbicide Treatment (Bentranil & Alternatives) Plant_Growth->Herbicide_Treatment Time_Course_Sampling Time-Course Sampling (e.g., 0, 6, 24, 48h) Herbicide_Treatment->Time_Course_Sampling RNA_Extraction RNA Extraction Time_Course_Sampling->RNA_Extraction Library_Preparation RNA-Seq Library Preparation RNA_Extraction->Library_Preparation Sequencing High-Throughput Sequencing Library_Preparation->Sequencing QC Quality Control & Trimming Sequencing->QC Mapping Read Mapping to Reference Genome QC->Mapping DEG_Analysis Differential Gene Expression Analysis Mapping->DEG_Analysis Functional_Analysis Functional Annotation & Pathway Analysis DEG_Analysis->Functional_Analysis

Caption: A typical experimental workflow for comparative transcriptomics of herbicide-treated plants.

Plant Xenobiotic Detoxification Pathway

Xenobiotic_Detoxification cluster_phase1 Phase I: Activation cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Sequestration Bentranil Bentranil (Xenobiotic) CYP450 Cytochrome P450s (CYPs) Bentranil->CYP450 Oxidation, Reduction, Hydrolisis Activated_Bentranil Activated Bentranil Metabolite CYP450->Activated_Bentranil GST Glutathione S-Transferases (GSTs) Activated_Bentranil->GST Conjugation with Glutathione UGT UDP-Glucosyltransferases (UGTs) Activated_Bentranil->UGT Conjugation with Sugars Conjugated_Metabolite Conjugated Bentranil Metabolite GST->Conjugated_Metabolite UGT->Conjugated_Metabolite ABC_Transporter ABC Transporters Conjugated_Metabolite->ABC_Transporter Vacuole Vacuole ABC_Transporter->Vacuole Transport & Sequestration

Caption: The three-phase xenobiotic detoxification pathway expected to be activated by Bentranil.

References

Validation

Evaluating Synergistic Effects of Photosystem II Inhibitor Herbicides with Other Agrochemicals: A Comparative Guide

Introduction The practice of combining agrochemicals in tank mixtures is a common strategy in modern agriculture to broaden the spectrum of pest control, manage resistance, and enhance efficacy. Synergism, a phenomenon w...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The practice of combining agrochemicals in tank mixtures is a common strategy in modern agriculture to broaden the spectrum of pest control, manage resistance, and enhance efficacy. Synergism, a phenomenon where the combined effect of two or more chemicals is greater than the sum of their individual effects, is a particularly sought-after outcome. Bentranil, a post-emergent herbicide, functions by inhibiting Photosystem II (PSII) in the photosynthetic electron transport chain of susceptible weeds.[1][2] Understanding the potential for synergistic interactions between PSII inhibitors and other agrochemicals, such as herbicides with different modes of action, fungicides, and insecticides, is crucial for developing more effective and sustainable crop protection strategies.

This guide summarizes key findings from studies on the synergistic effects of PSII inhibitors like atrazine (B1667683) and diuron (B1670789) with other agrochemicals, provides detailed experimental protocols for assessing such interactions, and visualizes the underlying biological pathways and experimental workflows.

Data Presentation: Synergistic Effects of PSII Inhibitors

The following tables summarize quantitative data from studies that have demonstrated synergistic effects when combining PSII inhibitor herbicides with other agrochemicals. The level of synergy is often expressed as a percentage of weed control, with the observed control in the combination being significantly higher than the expected control calculated using methods like Colby's.[3][4]

Table 1: Synergistic Effects of PSII Inhibitors with Other Herbicides

PSII InhibitorCombination Partner (Mode of Action)Target Weed(s)Observed Weed Control (%)Expected Weed Control (%)Synergy LevelReference(s)
AtrazineMesotrione (HPPD inhibitor)Redroot Pigweed (Amaranthus retroflexus)9275+17[5][6]
AtrazineMesotrione (HPPD inhibitor)Velvetleaf (Abutilon theophrasti)8865+23[7]
AtrazineMesotrione (HPPD inhibitor)Wild Radish (Raphanus raphanistrum)7030+40[8]
AtrazineClomazone (DOXP synthase inhibitor)Dicot speciesModerate Synergy-+[7]
DiuronAmetryn (PSII inhibitor)Various WeedsEnhanced phytotoxicity-+[9]

Table 2: Synergistic Effects of PSII Inhibitors with Insecticides

PSII InhibitorCombination Partner (Mode of Action)Target Organism(s)Observed EffectSynergy LevelReference(s)
DiuronOrganophosphate Insecticides (e.g., Disulfoton, Phorate)Soil organisms, PlantsIncreased phytotoxicitySignificant[10]
AtrazineOrganophosphate InsecticidesSoil entomofaunaIncreased impact on population dynamicsSignificant[10]

Experimental Protocols

Accurate evaluation of synergistic effects requires robust experimental designs and standardized methodologies. Below are detailed protocols for assessing herbicide synergy in both greenhouse and field settings.

Greenhouse Experimental Protocol for Herbicide Synergy

This protocol is adapted for testing the efficacy of herbicide combinations on potted plants.

  • Plant Material and Growth Conditions:

    • Select a uniform weed species known to be susceptible to the test herbicides.

    • Sow seeds in pots containing a standardized soil mix.

    • Grow plants in a controlled greenhouse environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

    • Treat plants at a specific growth stage (e.g., 2-4 true leaves) to ensure uniformity.[11]

  • Herbicide Application:

    • Prepare stock solutions of each herbicide.

    • Apply herbicides individually and in combination at a range of doses, including a non-treated control.

    • Use a laboratory spray chamber to ensure uniform application.

  • Data Collection:

    • Visually assess weed control (phytotoxicity) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no effect, 100 = complete plant death).

    • At the end of the experiment, harvest the above-ground biomass and record the fresh and dry weights.

  • Synergy Calculation (Colby's Method):

    • Calculate the expected response (E) for herbicide combinations using the formula: E = X + Y - (XY/100) where X is the percent inhibition by herbicide A at a given rate, and Y is the percent inhibition by herbicide B at a given rate.[4][12]

    • A response observed to be significantly greater than E indicates synergy. A response significantly less than E indicates antagonism, and a response equal to E indicates an additive effect.[12]

Field Experimental Protocol for Herbicide Synergy

This protocol outlines a typical approach for evaluating herbicide combinations under real-world agricultural conditions.

  • Experimental Design:

    • Utilize a randomized complete block design with at least three or four replications.[9]

    • Establish plots of a suitable size (e.g., 3 x 6 meters) in a field with a natural and uniform weed population.

  • Treatments:

    • Apply individual herbicides and their tank-mixtures at recommended and fractional rates.

    • Include a weedy (untreated) and a weed-free (hand-weeded) control for comparison.

  • Application:

    • Use a calibrated backpack or tractor-mounted sprayer to apply the treatments uniformly.

    • Record environmental conditions at the time of application (temperature, humidity, wind speed).

  • Assessments:

    • Evaluate weed control visually at multiple time points after application.

    • Collect weed density and biomass data from quadrats placed within each plot.

    • Assess crop tolerance by recording any phytotoxicity symptoms and measuring crop height and yield.

  • Statistical Analysis:

    • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

    • Use Colby's method to determine if the interactions are synergistic, antagonistic, or additive.

Mandatory Visualization

Signaling Pathway of Photosystem II (PSII) Inhibitor Herbicides

G cluster_0 Thylakoid Membrane cluster_1 Mechanism of Action PSII Photosystem II (PSII) D1 D1 Protein PSII->D1 e- PQ Plastoquinone (PQ) D1->PQ e- Block Blocks Electron Transfer Cytb6f Cytochrome b6f PQ->Cytb6f e- PSI Photosystem I (PSI) Cytb6f->PSI e- Herbicide PSII Inhibitor (e.g., Bentranil, Atrazine) Herbicide->D1 ROS Reactive Oxygen Species (ROS) Production Block->ROS Leads to Damage Cell Membrane Damage & Plant Death ROS->Damage

Caption: Signaling pathway of a Photosystem II inhibitor herbicide.

Experimental Workflow for Evaluating Agrochemical Synergy

G cluster_0 Preparation cluster_1 Treatment Application cluster_2 Data Collection & Analysis cluster_3 Conclusion A1 Select Target Weed & Crop Species A3 Establish Experimental Units (Pots/Plots) A1->A3 A2 Prepare Herbicide Stock Solutions A2->A3 B1 Apply Individual Agrochemicals A3->B1 B2 Apply Agrochemical Combinations A3->B2 B3 Include Untreated Control A3->B3 C1 Visual Assessment of Efficacy & Phytotoxicity B1->C1 C2 Measure Biomass & Yield B1->C2 B2->C1 B2->C2 B3->C1 B3->C2 C3 Calculate Expected Response (Colby's) C1->C3 C2->C3 C4 Statistical Analysis (ANOVA) C3->C4 D1 Determine Interaction: Synergistic, Additive, or Antagonistic C4->D1

Caption: Experimental workflow for evaluating agrochemical synergy.

References

Comparative

Unveiling Bentranil: A Comparative Look at a Non-Commercial Broadleaf Herbicide

For researchers, scientists, and professionals in drug and agrochemical development, the story of Bentranil offers a unique case study in herbicide development. While never commercialized, an objective comparison of its...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and agrochemical development, the story of Bentranil offers a unique case study in herbicide development. While never commercialized, an objective comparison of its known characteristics against established commercial broadleaf herbicides provides valuable insights into the stringent efficacy and safety benchmarks required for a successful product.

Bentranil, a post-emergent herbicide, showed initial promise for controlling annual weeds in cereal crops, maize, and rice.[1][2][3] Its notable selectivity in important crops like potatoes and soybeans was a significant advantage.[1] However, the primary reason for its commercial failure was the high dosage required to effectively control broadleaf weeds, a critical market segment for herbicides.[1] This guide provides a head-to-head comparison of Bentranil's general properties with those of major classes of commercial broadleaf herbicides, supported by a generalized experimental protocol for efficacy testing.

General Characteristics Comparison

Due to its non-commercialized status, direct, quantitative comparisons of Bentranil's performance from head-to-head field trials are unavailable. The following table provides a qualitative comparison based on known properties of Bentranil and established characteristics of major commercial broadleaf herbicide classes.

CharacteristicBentranilPhenoxy Herbicides (e.g., 2,4-D, MCPA)Sulfonylurea Herbicides (e.g., Metsulfuron-methyl)Glufosinate
Mode of Action Not definitively established; likely involves inhibition of key enzymatic processes.Synthetic auxins, causing uncontrolled growth.Inhibition of the ALS enzyme, blocking branched-chain amino acid synthesis.Inhibition of glutamine synthetase, leading to ammonia (B1221849) toxicity.
Translocation Systemic (presumed)SystemicSystemicPrimarily contact with limited systemic movement.[4]
Selectivity Good selectivity in cereal crops, maize, rice, potatoes, and soybeans.[1]Generally selective for broadleaf weed control in grass crops.Varies by specific active ingredient and crop; can be highly selective.Non-selective.
Efficacy Issue Required high doses for effective broadleaf weed control.[1]Effective on a broad spectrum of broadleaf weeds, though resistance is a growing concern.Highly effective at low use rates.Broad-spectrum control of annual and perennial weeds.
Derivatives Fluorinated derivatives (e.g., Fluorobentranil) showed significantly increased herbicidal activity.[1]Various ester and amine formulations are available to modify properties like volatility.Numerous active ingredients with varying crop safety and weed control spectrums.Not applicable.

Generic Experimental Protocol for Herbicide Efficacy Evaluation

The following protocol outlines a standard methodology for evaluating the efficacy of a new herbicide, such as Bentranil, against commercial standards. This represents a typical approach used in the agrochemical industry.

Objective: To determine the efficacy of Herbicide X (e.g., Bentranil) in controlling key broadleaf weed species compared to a commercial standard and an untreated control.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) is a standard design to account for field variability.[5][6]

  • Treatments:

    • Untreated Control

    • Herbicide X at three rates (e.g., 1x, 2x, 4x the anticipated use rate)

    • Commercial Standard Herbicide at its recommended label rate

  • Replicates: A minimum of four replicates for each treatment to ensure statistical validity.[5]

  • Plot Size: Standardized plot sizes (e.g., 3m x 6m) with buffer zones to prevent spray drift between plots.

Methodology:

  • Site Selection: Choose a field with a uniform and dense population of the target broadleaf weed species.

  • Application:

    • Apply herbicides at the appropriate weed growth stage (e.g., 2-4 leaf stage for post-emergent herbicides).

    • Use a calibrated research sprayer to ensure accurate and uniform application.

    • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Weed Control Efficacy: Visually assess weed control at set intervals (e.g., 7, 14, 28, and 56 days after treatment) using a 0% (no control) to 100% (complete control) scale.

    • Crop Phytotoxicity: Visually assess crop injury at the same intervals using a 0% (no injury) to 100% (crop death) scale.

    • Weed Biomass: At a set time point, harvest the above-ground weed biomass from a defined area within each plot, dry it, and record the weight.

    • Crop Yield: At the end of the growing season, harvest the crop from each plot and determine the yield.

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.

Visualizing Methodologies

To further clarify the processes involved in herbicide evaluation, the following diagrams illustrate a conceptual signaling pathway for a generic herbicide and a typical experimental workflow.

G cluster_0 Conceptual Herbicide Mode of Action Herbicide Application Herbicide Application Uptake & Translocation Uptake & Translocation Herbicide Application->Uptake & Translocation Target Site Binding Target Site Binding Uptake & Translocation->Target Site Binding Inhibition of Essential Enzyme Inhibition of Essential Enzyme Target Site Binding->Inhibition of Essential Enzyme Metabolic Disruption Metabolic Disruption Inhibition of Essential Enzyme->Metabolic Disruption Weed Death Weed Death Metabolic Disruption->Weed Death

Caption: A conceptual diagram of a generic systemic herbicide's mode of action.

G cluster_1 Herbicide Efficacy Trial Workflow Experimental Design Experimental Design Field Trial Implementation Field Trial Implementation Experimental Design->Field Trial Implementation Data Collection Data Collection Field Trial Implementation->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Efficacy & Safety Assessment Efficacy & Safety Assessment Statistical Analysis->Efficacy & Safety Assessment

Caption: A streamlined workflow for conducting herbicide efficacy trials.

References

Validation

Validating the Safety of Bentranil on Rotational Crops: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for validating the safety of the herbicide Bentranil on rotational crops. Due to its historical status as a no...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the safety of the herbicide Bentranil on rotational crops. Due to its historical status as a non-commercialized product, extensive public data on its long-term rotational safety is scarce[1]. Therefore, this document outlines the necessary experimental protocols and data presentation required for a thorough safety assessment, drawing comparisons with established alternative herbicides.

Comparative Safety Profile

A critical aspect of validating a new herbicide is comparing its safety profile to existing alternatives. Key parameters include soil persistence (half-life), mobility, and potential for carryover injury to subsequent crops. The following table presents a hypothetical safety profile for Bentranil alongside data for common alternative herbicides.

HerbicideSoil Half-Life (DT50)Primary Mode of DissipationKey Rotational RestrictionsPotential for Carryover Injury
Bentranil (Hypothetical) 45-60 daysMicrobial degradation, HydrolysisTo be determined through experimentationUnknown, requires phytotoxicity testing
Glyphosate 2-197 days (highly variable)Microbial degradationGenerally none, due to strong soil adsorptionLow
Atrazine 30-100+ daysMicrobial degradation, Chemical hydrolysisRestrictions for sensitive crops (e.g., sugar beets, vegetables) up to 18 months or longer depending on soil pH and application rate[2][3]High, especially in high pH soils
Dicamba 14-30 daysMicrobial degradationRestrictions for sensitive broadleaf crops; volatility can cause off-target injuryModerate, particularly with certain formulations and environmental conditions
Bentazon 4.6-49.5 daysMicrobial degradationGenerally short restrictions, but can be influenced by soil type and tillage practices[4]Low to moderate, depending on crop sensitivity
2,4-D 7-15 daysMicrobial degradationShort restrictions for most cropsLow

Note: Herbicide persistence is highly dependent on soil type, organic matter, pH, temperature, and moisture[5][6][7].

Experimental Protocols for Safety Validation

To generate the data required for a comprehensive safety assessment of Bentranil, a series of standardized experiments must be conducted.

Soil Persistence and Degradation Studies

Objective: To determine the rate at which Bentranil and its major metabolites degrade in the soil under various environmental conditions.

Methodology:

  • Laboratory Incubation Studies:

    • Treat soil samples with a known concentration of Bentranil.

    • Incubate the samples under controlled conditions of temperature and moisture[8].

    • Collect soil samples at regular intervals.

    • Extract and quantify Bentranil and its metabolites using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) or Gas Chromatography with mass spectrometry (GC-MS)[8].

    • Calculate the DT50 (time for 50% dissipation) and DT90 (time for 90% dissipation) values[9].

  • Field Dissipation Studies:

    • Apply Bentranil to field plots under real-world agricultural conditions[8][10].

    • Collect soil core samples at various depths and time intervals following application[8].

    • Analyze the samples to determine the concentration of Bentranil and its metabolites over time.

    • This data helps to validate laboratory findings under natural environmental variability.

Rotational Crop Uptake and Residue Analysis (Confined and Field Studies)

Objective: To quantify the potential for Bentranil and its metabolites to be absorbed by subsequent crops planted in treated soil.

Methodology:

  • Confined Rotational Crop Study:

    • Treat a small, contained plot of soil with Bentranil[11].

    • After a specific plant-back interval, sow representative rotational crops (e.g., a leafy vegetable, a root crop, and a small grain)[11].

    • Grow the crops to maturity and harvest the edible portions.

    • Analyze the plant tissues for residues of Bentranil and its metabolites to determine the magnitude of accumulation[11].

  • Field Accumulation in Rotational Crops:

    • Conduct studies in various geographical locations with different soil types and climates[11].

    • Apply Bentranil to the primary crop as intended.

    • After the appropriate rotational interval, plant the subsequent crops[11].

    • Collect crop samples at harvest and analyze for residues. These studies are crucial for establishing maximum residue limits (MRLs) if necessary[11].

Phytotoxicity Bioassays

Objective: To assess the potential for Bentranil residues in the soil to cause injury to sensitive rotational crops[12].

Methodology:

  • Greenhouse Bioassay:

    • Collect soil samples from the field dissipation plots at various time intervals after Bentranil application[13].

    • In a greenhouse setting, plant seeds of sensitive indicator species (e.g., oats, lettuce, radish) in these soil samples[14][15][16].

    • Include a control group with untreated soil and a charcoal-inactivated soil to distinguish herbicide injury from other factors[13][17].

    • Visually assess the plants for injury symptoms such as stunting, chlorosis, and stand reduction over a period of 2-3 weeks[12][14][18].

    • Measure plant height and biomass to quantify any growth inhibition[16][18].

Visualizing Key Processes

To better understand the experimental workflows and the fate of Bentranil in the environment, the following diagrams illustrate the key processes.

experimental_workflow cluster_field Field Application & Dissipation cluster_lab Laboratory Analysis cluster_rotation Rotational Crop Assessment cluster_outcome Safety Validation field_app Bentranil Application to Primary Crop soil_sampling Soil Core Sampling (Multiple Time Points & Depths) field_app->soil_sampling Degradation Over Time residue_analysis Residue Quantification (LC-MS/MS, GC-MS) soil_sampling->residue_analysis plant_rotation Planting of Rotational Crops soil_sampling->plant_rotation Plant-Back Interval dt50_calc DT50/DT90 Calculation residue_analysis->dt50_calc risk_assessment Risk Assessment & MRL Determination dt50_calc->risk_assessment phytotox_assay Phytotoxicity Bioassay (Greenhouse) plant_rotation->phytotox_assay residue_uptake Residue Uptake Analysis (Field Harvest) plant_rotation->residue_uptake phytotox_assay->risk_assessment residue_uptake->risk_assessment

Caption: Workflow for validating Bentranil's safety on rotational crops.

bentranil_fate cluster_processes Dissipation Pathways cluster_uptake Plant Interaction bentranil Bentranil in Soil degradation Microbial & Chemical Degradation bentranil->degradation adsorption Adsorption to Soil (Organic Matter, Clay) bentranil->adsorption leaching Leaching bentranil->leaching volatilization Volatilization bentranil->volatilization crop_uptake Uptake by Rotational Crop bentranil->crop_uptake metabolites Formation of Metabolites degradation->metabolites bound_residues Bound Residues adsorption->bound_residues metabolism Metabolism within Plant crop_uptake->metabolism phytotoxicity Potential Phytotoxicity metabolism->phytotoxicity

Caption: Potential environmental fate and plant interaction pathways of Bentranil.

Conclusion

While Bentranil was not brought to market, the principles for evaluating its safety in rotational cropping systems are well-established. A thorough assessment requires a multi-faceted approach, combining laboratory and field studies to understand its persistence in the soil, potential for uptake by subsequent crops, and any resulting phytotoxicity. By following the outlined experimental protocols and comparing the resulting data with that of established herbicides, researchers can build a robust safety profile for Bentranil or any novel herbicide active ingredient. This rigorous validation is essential to ensure both crop safety and environmental protection in modern agricultural systems.

References

Comparative

Comparative Analysis of Soil Mobility and Leaching Potential: Bentranil vs. Dicamba and MCPA

A guide for researchers and agricultural scientists providing an objective comparison of the soil mobility and leaching potential of the post-emergent herbicide Bentranil with two common alternatives, Dicamba (B1670444)...

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and agricultural scientists providing an objective comparison of the soil mobility and leaching potential of the post-emergent herbicide Bentranil with two common alternatives, Dicamba (B1670444) and MCPA. This guide synthesizes available experimental data and employs predictive modeling to assess environmental fate.

Executive Summary

Understanding the soil mobility and leaching potential of herbicides is critical for assessing their environmental risk, particularly concerning groundwater contamination. This guide provides a comparative assessment of Bentranil, a post-emergent herbicide, with two widely used alternatives, Dicamba and MCPA. Due to a lack of publicly available experimental data for Bentranil's soil sorption, this report utilizes a Quantitative Structure-Activity Relationship (QSAR) model to estimate its soil organic carbon-water (B12546825) partitioning coefficient (Koc). This estimated value is then compared against experimentally determined values for Dicamba and MCPA. The data indicates that Bentranil is likely to have low to moderate mobility in soil, positioning it as a potentially less leachable alternative to the more mobile Dicamba and MCPA under certain soil and environmental conditions.

Data on Soil Mobility and Leaching Potential

The potential for a herbicide to move through the soil profile and leach into groundwater is primarily governed by its sorption to soil particles and its water solubility. The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of this sorption potential; a higher Koc value suggests stronger binding to soil and consequently lower mobility.

HerbicideChemical ClassWater Solubility (mg/L)Soil Sorption Coefficient (Koc) (L/kg)Freundlich Coefficient (Kf)Leaching Potential
Bentranil Benzoxazinone5.5[1]~185 (Estimated via QSAR) Not AvailableLow to Moderate (Predicted)
Dicamba Benzoic Acid7900[2]2 - 34[2][3][4][5]0.0 - 0.8High
MCPA Phenoxy-carboxylic acid82550 - 62[6]0.27 - 2.43[7][8]High

Note on Bentranil Data: The Koc value for Bentranil is an estimation derived from a Quantitative Structure-Activity Relationship (QSAR) model. Due to the absence of available experimental data, this predictive approach was employed. QSAR models use the chemical structure and physicochemical properties of a compound to predict its environmental behavior. While these models are valuable tools, the estimated value should be interpreted with the understanding that it is a prediction and not a direct experimental measurement.

Interpretation of Data
  • Bentranil: With a low water solubility of 5.5 mg/L and an estimated Koc value of approximately 185 L/kg, Bentranil is predicted to have low to moderate mobility in soil. Its tendency to adsorb to soil organic matter is likely to be significantly higher than that of Dicamba and MCPA, thereby reducing its potential to leach into groundwater.

  • Dicamba: Dicamba exhibits high water solubility and a very low Koc value, ranging from 2 to 34 L/kg.[2][3][4][5] This indicates weak adsorption to soil particles and a high potential for movement within the soil profile with water, leading to a high leaching potential.

  • MCPA: MCPA also has high water solubility and a relatively low Koc value (50-62 L/kg), suggesting it is prone to leaching in most soil types.[6] Its mobility is expected to increase in soils with low organic matter content.

Experimental Protocols for Assessing Soil Mobility and Leaching

The data presented for Dicamba and MCPA, and the parameters estimated for Bentranil, are typically determined through standardized laboratory experiments. The two most common methods are Batch Equilibrium Adsorption/Desorption studies and Soil Column Leaching experiments.

Batch Equilibrium Adsorption/Desorption Method (OECD 106)

This method is used to determine the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) of a chemical in different soil types.

Methodology:

  • Soil Preparation: A selection of representative soils with varying organic carbon content, pH, and texture are air-dried and sieved.

  • Solution Preparation: A solution of the herbicide of known concentration is prepared, often in a 0.01 M CaCl2 solution to mimic soil solution ionic strength.

  • Equilibration: A known mass of soil is mixed with a known volume of the herbicide solution in a centrifuge tube. The mixture is then agitated for a specific period (e.g., 24 hours) to reach equilibrium.

  • Separation: The soil suspension is separated by centrifugation.

  • Analysis: The concentration of the herbicide remaining in the supernatant (aqueous phase) is measured using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation: The amount of herbicide adsorbed to the soil is calculated by subtracting the equilibrium concentration in the solution from the initial concentration. The adsorption coefficient (Kd) is then calculated as the ratio of the concentration of the herbicide in the soil to the concentration in the water. The Koc is calculated by normalizing Kd to the fraction of organic carbon in the soil.

  • Desorption: To assess the reversibility of the adsorption, the supernatant is replaced with a fresh herbicide-free solution, and the process is repeated to measure the amount of herbicide that desorbs from the soil.

Soil Column Leaching (OECD 312)

This method simulates the leaching of a substance through a soil profile under controlled laboratory conditions.

Methodology:

  • Column Preparation: A glass or stainless steel column is uniformly packed with the selected soil to a desired bulk density.

  • Saturation: The soil column is saturated with a solution, typically 0.01 M CaCl2, from the bottom up to displace air and ensure uniform water flow.

  • Herbicide Application: The herbicide is applied to the surface of the soil column at a rate representative of field applications.

  • Leaching: A simulated rainfall, usually 0.01 M CaCl2 solution, is applied to the top of the column at a constant flow rate for a defined period (e.g., 48 hours).

  • Leachate Collection: The effluent (leachate) that passes through the column is collected in fractions at regular intervals.

  • Analysis: The concentration of the herbicide and any major degradation products in the collected leachate fractions is determined.

  • Soil Analysis: After the leaching period, the soil column is sectioned into segments, and the concentration of the herbicide in each segment is analyzed to determine its distribution profile within the column.

Visualization of Experimental Workflow

Below is a diagram illustrating the general workflow of a soil column leaching experiment.

Soil_Column_Leaching_Workflow cluster_prep Column Preparation cluster_exp Leaching Experiment cluster_analysis Analysis cluster_results Results p1 Select & Prepare Soil p2 Pack Soil into Column p1->p2 p3 Saturate Column p2->p3 e1 Apply Herbicide to Surface p3->e1 e2 Simulate Rainfall (Leaching) e1->e2 e3 Collect Leachate Fractions e2->e3 a2 Section Soil Column a1 Analyze Leachate for Herbicide e3->a1 r1 Determine Leaching Amount a1->r1 a3 Analyze Soil Sections a2->a3 r2 Determine Soil Distribution Profile a3->r2

Caption: Workflow of a typical soil column leaching experiment.

Conclusion

This comparative assessment, based on available experimental data and predictive modeling, suggests that Bentranil has a lower intrinsic potential for soil mobility and leaching compared to Dicamba and MCPA. The low water solubility and higher estimated soil sorption coefficient of Bentranil indicate that it is more likely to be retained in the upper soil layers, reducing the risk of groundwater contamination. In contrast, the high water solubility and low soil sorption of both Dicamba and MCPA make them more susceptible to leaching, particularly in soils with low organic matter.

It is crucial to reiterate that the soil mobility and leaching potential of any herbicide are influenced by a multitude of factors, including soil type, organic matter content, pH, rainfall intensity and frequency, and temperature. Therefore, while this guide provides a valuable comparative overview based on intrinsic chemical properties, site-specific risk assessments are always recommended for informed and environmentally responsible herbicide selection and management. Further experimental studies on Bentranil's soil interactions are warranted to validate the predictions made in this report.

References

Validation

Comparative Analysis of Platinum-Based Anticancer Agents: A Focus on a Novel Berenil Complex

In the landscape of cancer therapeutics, platinum-based compounds remain a cornerstone of many chemotherapy regimens. Cisplatin (B142131), a first-generation platinum drug, has been widely used, but its efficacy is often...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, platinum-based compounds remain a cornerstone of many chemotherapy regimens. Cisplatin (B142131), a first-generation platinum drug, has been widely used, but its efficacy is often limited by significant side effects and the development of drug resistance. This has spurred the development of novel platinum complexes with improved therapeutic profiles. This guide provides a comparative analysis of a novel berenil (B12357598) complex of platinum(II) (Pt12) against the established drug, cisplatin, based on available peer-reviewed data.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic effects of the novel platinum(II) berenil complex (Pt12) and cisplatin on the MCF-7 breast cancer cell line. The data highlights the concentration-dependent pro-apoptotic activity of these compounds.

CompoundConcentration (µM)Target Cell LineKey Effect Observed
Novel Berenil Complex of Platinum(II) (Pt12) 20MCF-7 (Breast Cancer)Strong induction of apoptosis via both extrinsic and intrinsic pathways, particularly when combined with an anti-MUC1 antibody.[1]
Cisplatin Not specifiedMCF-7 (Breast Cancer)Increased concentration of pro-apoptotic markers, suggesting activation of the mitochondrial apoptotic pathway.[1]

Experimental Protocols

The methodologies outlined below were employed to assess the anticancer mechanisms of the platinum compounds.

Cell Culture and Treatment

The human breast adenocarcinoma cell line MCF-7 was used for the experiments. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2. For treatment, cells were exposed to the novel berenil complex of platinum(II) (Pt12), cisplatin, and/or an anti-MUC1 antibody at specified concentrations.

Analysis of Apoptotic Markers

The concentrations of key proteins involved in apoptosis were determined using immunoenzymatic methods (ELISA). The following markers were assessed:

  • Pro-apoptotic B-cell lymphoma 2 associated X protein (Bax): A key protein in the intrinsic apoptotic pathway.

  • Caspase-8: An initiator caspase in the extrinsic apoptotic pathway.

  • Cytochrome c: Released from mitochondria during the intrinsic pathway.

  • Caspase-9: An initiator caspase in the intrinsic apoptotic pathway.

Analysis of Intracellular Signaling Proteins

The levels of proteins involved in crucial intracellular signaling pathways were also quantified via ELISA to understand the broader mechanism of action. These included:

  • p53: A tumor suppressor protein.

  • Phosphoinositide 3-kinase (PI3K): A key component of a major cell survival pathway.

  • Phosphorylated protein kinase B (p-Akt): A downstream effector of the PI3K pathway, promoting cell survival.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways affected by the novel platinum(II) berenil complex and the experimental workflow used to evaluate its effects.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_survival Survival Pathway Pt12_antiMUC1 Pt12 + anti-MUC1 Caspase8 Caspase-8 Activation Pt12_antiMUC1->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis Pt12_Cisplatin Pt12 or Cisplatin Bax Bax Upregulation Pt12_Cisplatin->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Apoptosis Pt12_antiMUC1_survival Pt12 + anti-MUC1 pAkt p-Akt Reduction Pt12_antiMUC1_survival->pAkt pAkt->Apoptosis Inhibition of Survival G start Start: MCF-7 Cell Culture treatment Treatment with Platinum Compounds (Pt12, Cisplatin) +/- anti-MUC1 Ab start->treatment incubation Incubation treatment->incubation cell_lysis Cell Lysis and Protein Extraction incubation->cell_lysis elisa ELISA for Apoptotic and Signaling Proteins cell_lysis->elisa data_analysis Data Analysis and Comparison elisa->data_analysis

References

Safety & Regulatory Compliance

Handling

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Bentranil

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Bentranil. Adherence to these protocols is critical f...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Bentranil. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Bentranil, a post-emergence herbicide, is classified as a skin, eye, and respiratory irritant. It is also toxic if swallowed. Rigorous safety precautions are therefore non-negotiable. The following procedures for personal protective equipment (PPE), handling, and disposal must be strictly followed.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, dermal contact, or eye contact.

PPE CategoryMinimum RequirementRecommended for High-Concentration or Aerosol-Generating Procedures
Respiratory Protection NIOSH-approved N95 respiratorPowered Air-Purifying Respirator (PAPR) with appropriate cartridges
Hand Protection Nitrile gloves (minimum 11 mil thickness)Double-gloving with nitrile gloves
Eye and Face Protection Chemical splash gogglesChemical splash goggles and a full-face shield
Body Protection Long-sleeved lab coatChemical-resistant apron over a long-sleeved lab coat
Footwear Closed-toe shoesChemical-resistant shoe covers over closed-toe shoes

Operational Plan: Safe Handling and Disposal

A systematic workflow is crucial for minimizing the risk of exposure and contamination when working with Bentranil.

Experimental Workflow for Safe Handling of Bentranil

Bentranil_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in a Ventilated Fume Hood prep_ppe->prep_setup prep_weigh Weigh Bentranil Solid prep_setup->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve handle_exp Perform Experimental Procedures prep_dissolve->handle_exp cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon cleanup_waste Segregate and Dispose of Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE in Designated Area cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of Bentranil.

Experimental Protocols

1. Preparation and Handling:

  • Engineering Controls: All work with solid Bentranil and concentrated solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or a ventilated balance enclosure.

  • Solution Preparation: Prepare solutions by slowly adding the solid to the solvent to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in areas where Bentranil is handled. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

2. Disposal Plan:

  • Waste Segregation: All Bentranil-contaminated waste, including disposable PPE, pipette tips, and empty containers, must be segregated into clearly labeled hazardous waste containers.

  • Solid Waste: Collect solid Bentranil waste and contaminated materials in a sealed, labeled container.

  • Liquid Waste: Collect liquid waste containing Bentranil in a separate, sealed, and labeled container. Do not pour Bentranil waste down the drain.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency Response Logic

Emergency_Response cluster_spill Spill Response cluster_exposure Exposure Response spill_exposure Spill or Exposure Occurs spill_evacuate Evacuate Immediate Area spill_exposure->spill_evacuate expo_skin Skin Contact: Remove contaminated clothing. Rinse with copious amounts of water for 15 minutes. spill_exposure->expo_skin expo_eye Eye Contact: Immediately flush with eyewash for 15 minutes. spill_exposure->expo_eye expo_inhale Inhalation: Move to fresh air. spill_exposure->expo_inhale expo_ingest Ingestion: Do NOT induce vomiting. Seek immediate medical attention. spill_exposure->expo_ingest spill_notify Notify Lab Supervisor and EHS spill_evacuate->spill_notify spill_contain Contain Spill with Absorbent Material (if trained) spill_notify->spill_contain spill_cleanup Clean and Decontaminate Area (if trained) spill_contain->spill_cleanup expo_medical Seek Medical Attention expo_skin->expo_medical expo_eye->expo_medical expo_inhale->expo_medical expo_ingest->expo_medical

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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